molecular formula C12H11NO2S B008719 Methyl 3-amino-5-phenylthiophene-2-carboxylate CAS No. 100063-22-7

Methyl 3-amino-5-phenylthiophene-2-carboxylate

Cat. No.: B008719
CAS No.: 100063-22-7
M. Wt: 233.29 g/mol
InChI Key: QESSCNMSOLRYBO-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-phenylthiophene-2-carboxylate is a high-value chemical building block extensively used in metal-free synthetic methodologies for constructing complex π-conjugated systems. Its primary research application is in the efficient synthesis of aryl-substituted thieno[3,2-b]thiophene scaffolds, which are critical precursors to N,S-heterotetracenes and other S-heteroacenes . These fused ring systems are of significant interest in the field of organic electronics due to their promising charge transport properties and enhanced oxidation stability. The compound serves as a versatile precursor in the Fiesselmann thiophene synthesis, enabling the development of novel organic semiconductors for use in light-harvesting dyes for solar cells, electron-donating materials for bulk heterojunction solar cells, and p-type semiconductors for organic field-effect transistors (OFETs) . The incorporation of the thiophene moiety, a bioisostere of benzene, also makes this aminothiophene derivative a relevant scaffold in medicinal chemistry for the design of new pharmacophores, as the thiophene ring is a common feature in various agrochemicals and pharmaceuticals . This reagent provides researchers with a versatile pathway to access sophisticated molecular architectures, facilitating innovation in materials science and drug discovery.

Properties

IUPAC Name

methyl 3-amino-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)11-9(13)7-10(16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESSCNMSOLRYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351450
Record name methyl 3-amino-5-phenylthiophene-2-carboxylate
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Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100063-22-7
Record name methyl 3-amino-5-phenylthiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-5-phenylthiophene-2-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways to Methyl 3-amino-5-phenylthiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. With a focus on scientific integrity and practical application, this document is intended for researchers, scientists, and professionals in drug development. We will delve into the prevalent synthetic methodology, the Gewald reaction, exploring its mechanistic underpinnings, and providing detailed experimental protocols.

Introduction: The Significance of 2-Aminothiophenes

The 2-aminothiophene scaffold is a privileged motif in a vast array of biologically active compounds and functional materials.[1][2][3] Its inherent electronic properties and capacity for diverse functionalization make it a cornerstone for the development of novel pharmaceuticals, dyes, and conducting polymers.[3][4] Methyl 3-amino-5-phenylthiophene-2-carboxylate, in particular, serves as a crucial intermediate for more complex molecular architectures. The direct synthesis of this polysubstituted thiophene is most efficiently achieved through the Gewald three-component reaction.[4]

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The Gewald reaction, first reported by Karl Gewald in 1961, is a one-pot, multicomponent reaction that has become a universal method for the synthesis of polysubstituted 2-aminothiophenes.[1][2][5] Its versatility stems from the ready availability of starting materials and generally mild reaction conditions.[1][2] The reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as an α-cyanoester) and elemental sulfur in the presence of a base.[5][6]

Reaction Mechanism

The generally accepted mechanism of the Gewald reaction proceeds through three key stages:[4][5][6]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (acetophenone in this case) and the active methylene compound (methyl cyanoacetate). This forms a stable α,β-unsaturated nitrile intermediate.[1][5][6]

  • Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[6]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization via a nucleophilic attack of the mercaptide on the cyano group, followed by tautomerization to yield the stable 2-aminothiophene ring.[4][5][7]

Diagram of the Gewald Reaction Mechanism:

Gewald_Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition & Cyclization Acetophenone Acetophenone Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Acetophenone->Unsaturated_Nitrile + Methyl Cyanoacetate (Base) Methyl_Cyanoacetate Methyl Cyanoacetate Sulfur_Adduct Sulfur Adduct Intermediate Unsaturated_Nitrile->Sulfur_Adduct + S8 Sulfur Elemental Sulfur (S8) Final_Product Methyl 3-amino-5-phenyl- thiophene-2-carboxylate Sulfur_Adduct->Final_Product Cyclization & Tautomerization

Caption: Mechanism of the Gewald reaction for the synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate.

Experimental Protocol: Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate

This protocol outlines a general and effective one-pot procedure for the synthesis of the title compound via the Gewald reaction.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
AcetophenoneC₈H₈O120.15101.20 g (1.17 mL)
Methyl CyanoacetateC₄H₅NO₂99.09100.99 g (0.89 mL)
Elemental SulfurS32.07120.38 g
MorpholineC₄H₉NO87.1220.17 g (0.17 mL)
MethanolCH₄O32.04-25 mL
Step-by-Step Procedure
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 mmol), methyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).

  • Add methanol (25 mL) as the solvent.

  • With stirring, slowly add morpholine (2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 45-50 °C.[6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[6]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or methanol to obtain pale yellowish needles of Methyl 3-amino-5-phenylthiophene-2-carboxylate.[8]

Experimental Workflow Diagram:

Experimental_Workflow Start Start Combine_Reagents Combine Acetophenone, Methyl Cyanoacetate, Sulfur, and Methanol in a Flask Start->Combine_Reagents Add_Base Slowly Add Morpholine Combine_Reagents->Add_Base Heat_Mixture Heat to 45-50 °C Add_Base->Heat_Mixture Monitor_Reaction Monitor by TLC Heat_Mixture->Monitor_Reaction Reaction_Complete Reaction_Complete Monitor_Reaction->Reaction_Complete Cool_Down Cool to Room Temperature Reaction_Complete->Cool_Down Yes Precipitate_Formed Precipitate? Cool_Down->Precipitate_Formed Workup Workup & Purification Filter_Solid Filter and Wash with Cold Ethanol Precipitate_Formed->Filter_Solid Yes Concentrate Concentrate Under Reduced Pressure Precipitate_Formed->Concentrate No Recrystallize Recrystallize from Ethanol/Methanol Filter_Solid->Recrystallize Concentrate->Recrystallize Final_Product Obtain Pure Product Recrystallize->Final_Product

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Troubleshooting and Optimization

While the Gewald reaction is robust, certain challenges may arise, particularly with sterically hindered or less reactive ketones.

  • Low Yield: If the yield is unsatisfactory, consider the following:

    • Purity of Starting Materials: Ensure the purity and correct stoichiometry of the reactants.[6]

    • Base Selection: Screen different bases such as triethylamine or piperidine.[1]

    • Solvent Polarity: Using a more polar solvent like DMF might be beneficial.[1]

    • Temperature Optimization: Gently heating the reaction mixture (typically 40-60 °C) can enhance the reactivity of sulfur. However, excessive heat can lead to side reactions.[6]

  • Two-Step Procedure: For ketones that exhibit limited reactivity in the one-pot protocol, a two-step approach can be more effective.[1]

    • Isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation.

    • React the isolated intermediate with sulfur and a base in a separate step.[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[5][6]

Characterization of Methyl 3-amino-5-phenylthiophene-2-carboxylate

The structural confirmation of the synthesized compound is crucial. The expected characteristics are:

  • Appearance: Pale yellowish crystals or needles.[8]

  • Melting Point: Approximately 147-151 °C.[8][9]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the amino group (a broad singlet), the aromatic protons of the phenyl ring, the thiophene proton, and the methyl ester protons.

    • ¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon of the ester, the carbons of the thiophene and phenyl rings, and the methyl carbon of the ester.

    • IR Spectroscopy: Infrared spectroscopy will show characteristic absorption bands for the N-H stretching of the amino group and the C=O stretching of the ester.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (233.29 g/mol ).[9]

Alternative Synthetic Routes

While the Gewald reaction is the most prominent method, other synthetic strategies exist for related 3-aminothiophene-2-carboxylates. One such method involves the reaction of a 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine.[10] However, for the specific target molecule with a 5-phenyl substituent, the Gewald reaction remains the most direct and efficient approach.

Conclusion

The synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate is effectively achieved through the Gewald reaction, a reliable and versatile multicomponent synthesis. This guide has provided a detailed protocol, mechanistic insights, and troubleshooting strategies to aid researchers in the successful synthesis and characterization of this valuable heterocyclic compound. The inherent flexibility of the Gewald reaction also opens avenues for the synthesis of a diverse library of 2-aminothiophene derivatives for various applications in drug discovery and materials science.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. Available from: [Link]

  • Eller, G. A., & Holzer, W. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules (Basel, Switzerland), 11(5), 371–376. Available from: [Link]

  • Wikipedia. Gewald reaction. Available from: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available from: [Link]

  • McKibben, B. P., Cartwright, C. H., & Castanedo, G. (2003). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 44(29), 5481-5484. Available from: [Link]

  • Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33. Available from: [Link]

  • Fathiazad, F., & Ziya, T. (2008). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Iranian Journal of Pharmaceutical Research, 7(3), 189-194. Available from: [Link]

  • Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Abdel-Rahman, A. H. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2999. Available from: [Link]

  • Buchstaller, H. P., Siebert, C., & Wolter, M. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293. Available from: [Link]

  • Google Patents. US4847386A - Process for preparing thiophene derivatives.
  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. Available from: [Link]

Sources

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The following guide provides an in-depth exploration of the Gewald reaction, a cornerstone of heterocyclic chemistry. It is important to note that while the user's original query specified the synthesis of 3-aminothiophenes, the Gewald reaction is overwhelmingly established as a method for the synthesis of polysubstituted 2-aminothiophenes . This guide will, therefore, focus on the well-documented and widely utilized synthesis of 2-aminothiophenes, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Enduring Utility of the Gewald Reaction

First reported by Karl Gewald in 1961, the Gewald reaction has become an indispensable tool for the synthesis of highly functionalized 2-aminothiophenes.[1][2] This one-pot, multi-component reaction brings together a carbonyl compound (an aldehyde or ketone), an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base to construct the thiophene ring.[3][4] The operational simplicity, mild reaction conditions, and the ready availability of starting materials have contributed to its widespread adoption.[2]

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[5] These derivatives have shown promise as anticancer, antiviral, antibacterial, and antileishmanial agents, as well as modulators of G-protein coupled receptors like the GLP-1 receptor.[5][6][7] This guide will delve into the mechanistic intricacies of the Gewald reaction, provide practical experimental protocols, and highlight the significance of this reaction in the landscape of modern drug discovery.

The Core Mechanism: A Step-wise Elucidation

The mechanism of the Gewald reaction, while seemingly straightforward, involves a series of key transformations. Although debated for many years, a consensus has emerged on the general pathway, which can be broken down into three principal stages: Knoevenagel condensation, sulfur addition, and intramolecular cyclization followed by tautomerization.[8]

Knoevenagel Condensation: Formation of the α,β-Unsaturated Nitrile

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3] The base, typically a secondary or tertiary amine such as morpholine, piperidine, or triethylamine, deprotonates the α-carbon of the nitrile, creating a nucleophilic carbanion.[2][9] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[3]

Causality Behind Experimental Choices: The choice of base is crucial. A weak base is generally preferred to avoid self-condensation of the carbonyl compound.[3] The electron-withdrawing nature of the cyano group is essential for acidifying the α-protons, facilitating deprotonation under mildly basic conditions.

Sulfur Addition: The Role of Elemental Sulfur

The next phase of the mechanism involves the addition of elemental sulfur. The α,β-unsaturated nitrile intermediate, upon deprotonation at the α-carbon, acts as a nucleophile, attacking the elemental sulfur (S₈) ring and opening it to form a polysulfide chain.[10] Recent computational studies suggest that this process leads to a complex equilibrium of polysulfide intermediates of varying lengths.[10]

Field-Proven Insight: The exact mechanism of sulfur addition and subsequent fragmentation to a monosulfide species is still an area of active investigation.[3][10] However, it is understood that the reaction proceeds through these polysulfide intermediates, which are then converted to the key monosulfide adduct required for cyclization. Protonation of these polysulfides can alter their reactivity and facilitate their decomposition to the monosulfide.[10]

Intramolecular Cyclization and Tautomerization: Aromatization as the Driving Force

The sulfur-adducted intermediate then undergoes an intramolecular cyclization. The terminal sulfur atom, acting as a nucleophile, attacks the carbon of the cyano group.[8] This ring-closure is followed by a rapid tautomerization of the resulting imine to the more stable enamine, yielding the final aromatic 2-aminothiophene product.[3] The formation of the stable aromatic thiophene ring is the thermodynamic driving force for the overall reaction.[10]

Self-Validating System: The stability of the final aromatic product ensures that the reaction proceeds to completion, pulling the preceding equilibria towards the formation of the 2-aminothiophene.

Mechanistic Pathway Overview

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + S₈ Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base Base->Knoevenagel Catalyst UnsaturatedNitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->UnsaturatedNitrile SulfurAddition Sulfur Addition UnsaturatedNitrile->SulfurAddition SulfurAdduct Sulfur Adduct (Polysulfide Intermediates) SulfurAddition->SulfurAdduct Cyclization Intramolecular Cyclization SulfurAdduct->Cyclization Iminothiophene Iminothiophene Intermediate Cyclization->Iminothiophene Tautomerization Tautomerization Iminothiophene->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: A simplified workflow of the Gewald reaction mechanism.

Experimental Protocols

Numerous variations of the Gewald reaction have been developed to accommodate a wide range of substrates and to improve reaction efficiency. Below are two representative protocols.

Protocol 1: Classical Gewald Synthesis (Conventional Heating)

This protocol describes a typical one-pot synthesis of a 2-aminothiophene derivative.

Materials:

  • Cyclohexanone (1.0 mmol, 98 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Elemental Sulfur (1.1 mmol, 35 mg)

  • Morpholine (2.0 mmol, 174 mg)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and ethanol (10 mL).

  • Add morpholine (2.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[11]

Materials:

  • Ketone or Aldehyde (1.0 mmol)

  • Active Methylene Nitrile (1.0 mmol)

  • Elemental Sulfur (1.2 mmol)

  • L-proline (0.1 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the ketone or aldehyde (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol) in DMF (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100 W) and temperature (e.g., 60-80 °C) for 10-30 minutes.[12]

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Substrate Scope and Catalyst Performance

The versatility of the Gewald reaction is demonstrated by its broad substrate scope. The choice of catalyst can also significantly impact the reaction outcome.

Table 1: Representative Substrate Scope and Yields

Carbonyl CompoundActive Methylene NitrileProductYield (%)Reference
CyclohexanoneMalononitrile2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile84[12]
AcetophenoneEthyl cyanoacetateEthyl 2-amino-4-phenylthiophene-3-carboxylate70-80[13]
PropanalMalononitrile2-amino-4-methylthiophene-3-carbonitrile~60
4-ChlorobenzaldehydeCyanoacetamide2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide82

Table 2: Comparison of Catalysts for the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
MorpholineEthanolReflux120-240~80[14]
L-proline (10 mol%)DMF6018084[12]
Na₂CaP₂O₇Water1006095[14]
Piperidinium borate (20 mol%)EtOH/H₂O (9:1)1002096[9]

Potential Side Reactions and Mitigation

A common side reaction in the Gewald synthesis is the dimerization of the Knoevenagel-Cope intermediate, particularly when the cyclization step is slow.[2][15] This can lead to the formation of a six-membered ring by-product.

Mitigation Strategy:

  • Optimized Reaction Conditions: Careful control of reaction temperature, time, and catalyst concentration can favor the desired intramolecular cyclization over the intermolecular dimerization.

  • Choice of Substrates: The structure of the starting materials can influence the rate of the side reaction.

Side_Reaction UnsaturatedNitrile α,β-Unsaturated Nitrile Intermediate DesiredPath Gewald Reaction UnsaturatedNitrile->DesiredPath Sulfur Addition & Cyclization SidePath Dimerization UnsaturatedNitrile->SidePath Michael Addition & Thorpe Cyclization Product 2-Aminothiophene DesiredPath->Product Dimer Dimeric By-product SidePath->Dimer

Caption: Competing pathways in the Gewald reaction.

Conclusion: A Timeless Reaction for Modern Challenges

The Gewald reaction remains a powerful and highly relevant transformation in organic synthesis. Its ability to rapidly generate complex and diverse 2-aminothiophene scaffolds from simple starting materials ensures its continued application in drug discovery and materials science. A thorough understanding of its mechanism, scope, and potential pitfalls, as outlined in this guide, is crucial for researchers aiming to leverage this remarkable reaction to address contemporary scientific challenges.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Darstellung von 2-Aminothiophenen aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100. ([Link])

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. ([Link])

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. ([Link])

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). European Journal of Medicinal Chemistry, 243, 114772. ([Link])

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. ([Link])

  • Nguyen, T. B. (2020). Access to 2-Amino-3-Arylthiophenes by Base-Catalyzed Redox Condensation Reaction Between Arylacetonitriles, Chalcones, and Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9929-9937. ([Link])

  • Méndez, L. Y., & Insuasty, B. (2020). Recent advances in the synthesis of 2-aminothiophenes and their applications in medicinal chemistry. RSC advances, 10(52), 31245-31265. ([Link])

  • de Oliveira, C. B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(19), 6524. ([Link])

  • Redij, T., et al. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Journal of Medicinal Chemistry, 65(3), 2293-2309. ([Link])

  • McKibben, B. P., & Castelhano, A. L. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(7), 9416-9426. ([Link])

  • Zare, A., & Meraj, F. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. ([Link])

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. ([Link])

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. ([Link])

  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. ([Link])

  • Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of combinatorial chemistry, 12(1), 111-118. ([Link])

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. ([Link])

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3-amino-5-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a versatile building block, its unambiguous structural confirmation is paramount for researchers in drug development and organic synthesis. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. For illustrative purposes, where direct experimental data for the title compound is not publicly available, data from its close structural isomer, Methyl 2-amino-4-phenylthiophene-3-carboxylate, will be utilized as a comparative reference to predict and rationalize the expected spectral features.

Molecular Structure and Spectroscopic Overview

The structural framework of Methyl 3-amino-5-phenylthiophene-2-carboxylate, with its distinct functional groups, gives rise to a unique spectroscopic fingerprint. The strategic placement of the amino, phenyl, and methyl carboxylate groups on the thiophene ring dictates the electronic environment of each atom, which is directly probed by various spectroscopic techniques.

Caption: Molecular graph of Methyl 3-amino-5-phenylthiophene-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
NH₂5.0 - 6.0Broad Singlet2HThe protons of the amino group are exchangeable and often appear as a broad signal. Its chemical shift is concentration and solvent-dependent.
Phenyl-H7.2 - 7.6Multiplet5HThe five protons of the phenyl ring will appear in the aromatic region, likely as a complex multiplet due to overlapping signals.
Thiophene-H (H4)6.5 - 7.0Singlet1HThe single proton on the thiophene ring is expected to be a singlet as it has no adjacent protons to couple with.
OCH₃~3.8Singlet3HThe three protons of the methyl ester group will appear as a sharp singlet in the upfield region.

For comparison, the reported ¹H NMR data for the isomer, Methyl 2-amino-4-phenylthiophene-3-carboxylate, shows the thiophene proton as a singlet at δ 6.16 ppm and the amino protons as a singlet at δ 7.38 ppm in DMSO-d₆.[1] The phenyl protons appeared as a multiplet at δ 7.25 ppm and the methyl ester protons as a singlet at δ 3.45 ppm.[1] The predicted shifts for the title compound are based on the expected electronic effects of the substituent positions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O165 - 170The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
Phenyl-C125 - 140The six carbons of the phenyl ring will have distinct signals in the aromatic region.
Thiophene-C100 - 150The four carbons of the thiophene ring will have characteristic chemical shifts influenced by the substituents.
OCH₃50 - 55The carbon of the methyl ester group is relatively shielded and appears in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: The spectrum can be obtained using a KBr pellet, where a small amount of the solid sample is ground with dry potassium bromide and pressed into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Predicted Characteristic IR Peaks:

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Amino)3400 - 3200MediumStretching
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Aliphatic)3000 - 2850MediumStretching
C=O (Ester)1720 - 1700StrongStretching
C=C (Aromatic)1600 - 1450Medium-StrongStretching
C-N1350 - 1250MediumStretching
C-O1250 - 1050StrongStretching

The IR spectrum of the related isomer, Methyl 2-amino-4-phenylthiophene-3-carboxylate, shows characteristic peaks at 3460 and 3321 cm⁻¹ for the N-H stretch, 2947 cm⁻¹ for the C-H stretch, 1666 cm⁻¹ for the C=O stretch, and in the 1593-1438 cm⁻¹ range for the C=C stretching vibrations.[1]

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data Structure Structure Elucidation Data->Structure

Caption: A generalized workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of Methyl 3-amino-5-phenylthiophene-2-carboxylate is 233.29 g/mol . A prominent molecular ion peak is expected at m/z = 233.

  • Major Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 202.

    • Loss of the entire methyl carboxylate group (-COOCH₃), leading to a fragment at m/z = 174.

    • Fragmentation of the thiophene ring.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust methodology for the structural confirmation of Methyl 3-amino-5-phenylthiophene-2-carboxylate. By understanding the principles behind each spectroscopic technique and correlating the expected data with that of known analogs, researchers can confidently identify and characterize this important heterocyclic compound. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel thiophene derivatives.

References

  • PubChem. Methyl 3-amino-5-phenylthiophene-2-carboxylate. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to Methyl 3-amino-5-phenylthiophene-2-carboxylate: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-phenylthiophene-2-carboxylate is a polysubstituted thiophene derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. As a member of the 2-aminothiophene family, it serves as a versatile and highly valuable building block for the synthesis of a wide array of complex heterocyclic systems. The strategic placement of an amino group, a methyl carboxylate, and a phenyl ring on the thiophene core imparts a unique combination of electronic and steric properties, making it a reactive and adaptable synthon. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of Methyl 3-amino-5-phenylthiophene-2-carboxylate, with a particular focus on its utility in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

Methyl 3-amino-5-phenylthiophene-2-carboxylate is typically a yellow crystalline solid with a melting point of approximately 147°C.[1] It is generally stable under normal laboratory conditions but is incompatible with strong oxidizing agents and acid chlorides.[2]

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂S[1]
Molecular Weight233.29 g/mol [1]
Melting Point147 °C[1]
AppearanceYellow crystals[1]
XLogP33.3[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count4[1]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the proton on the thiophene ring, a singlet for the methyl ester protons, and a broad singlet for the amino protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the thiophene and phenyl rings, the carbonyl carbon of the ester, and the methyl carbon of the ester.

  • IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C=C and C-S stretching vibrations of the thiophene ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including Methyl 3-amino-5-phenylthiophene-2-carboxylate, is the Gewald reaction . This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.

A detailed experimental protocol for the synthesis of the title compound has been described in the patent literature.[3]

Experimental Protocol: Synthesis via β-Dichlorohydrocinnamonitrile

This method involves the reaction of methyl thioglycolate with sodium methoxide, followed by the addition of β-dichlorohydrocinnamonitrile.

Step-by-Step Methodology:

  • Preparation of Sodium Methylate Solution: In a suitable reaction vessel, suspend sodium methoxide in an appropriate solvent.

  • Addition of Methyl Thioglycolate: To the cooled suspension of sodium methoxide, add a solution of methyl thioglycolate dropwise while maintaining a low temperature.

  • Reaction with β-Dichlorohydrocinnamonitrile: To the resulting mixture, add a solution of β-dichlorohydrocinnamonitrile dropwise over a period of time.

  • Work-up and Isolation: After the reaction is complete, quench the reaction mixture with water and acidify with a weak acid. Extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or 50% acetic acid, to yield pale yellowish needles of Methyl 5-phenyl-3-aminothiophene-2-carboxylate with a reported yield of 66% and a melting point of 150-151°C.[3]

Synthesis_Workflow reagent1 Methyl Thioglycolate intermediate Reaction Mixture reagent1->intermediate reagent2 Sodium Methoxide reagent2->intermediate reagent3 β-Dichlorohydrocinnamonitrile reagent3->intermediate product Methyl 3-amino-5- phenylthiophene-2-carboxylate intermediate->product Work-up & Purification

Caption: Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate.

Chemical Reactivity

The reactivity of Methyl 3-amino-5-phenylthiophene-2-carboxylate is dictated by the interplay of its functional groups: the nucleophilic amino group, the electrophilic ester carbonyl, and the electron-rich thiophene ring.

Reactions of the Amino Group

The primary amino group at the C3 position is a key site for nucleophilic attack and is readily derivatized. It can participate in a variety of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

  • Schiff Base Formation: Condensation with aldehydes and ketones to yield imines.

  • Cyclization Reactions: The amino group, in concert with the adjacent ester group, is particularly useful for the construction of fused heterocyclic rings. This is a cornerstone of its synthetic utility.

Cyclization to Thieno[3,2-d]pyrimidines

A prominent application of 3-aminothiophene-2-carboxylates is their conversion to thieno[3,2-d]pyrimidines, a class of compounds with diverse biological activities. The general strategy involves the reaction of the aminothiophene with a one-carbon synthon, such as formamide or orthoformates, to construct the pyrimidine ring.

Reactivity_Diagram cluster_amino Reactions of the Amino Group cluster_ester Reactions of the Ester Group start Methyl 3-amino-5-phenyl- thiophene-2-carboxylate acyl Acylation (Amide formation) start->acyl RCOCl schiff Schiff Base Formation (Imine synthesis) start->schiff RCHO cyclize Cyclization (e.g., Thieno[3,2-d]pyrimidines) start->cyclize One-carbon synthon hydrolysis Hydrolysis (Carboxylic acid formation) start->hydrolysis H₃O⁺ / Δ amidation Amidation (Amide formation) start->amidation R'₂NH / Δ

References

The Versatile Scaffold: A Technical Guide to Methyl 3-amino-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Powerhouse of Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful development of novel functional molecules. Among the myriad of heterocyclic scaffolds, the 2-aminothiophene core stands out for its inherent chemical versatility and significant presence in a range of biologically active compounds. This guide focuses on a particularly valuable derivative: Methyl 3-amino-5-phenylthiophene-2-carboxylate .

This seemingly simple molecule is a powerhouse for synthetic chemists, offering a trifecta of reactive sites—an amine, an ester, and an electron-rich thiophene ring. This unique combination allows for a diverse array of chemical transformations, making it an ideal starting material for the construction of complex, polycyclic systems. Its utility is most prominently demonstrated in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds renowned for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide not only the foundational knowledge of the synthesis and properties of methyl 3-amino-5-phenylthiophene-2-carboxylate but also practical, field-proven insights into its application as a strategic building block in drug discovery and beyond.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical characteristics is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂S[4]
Molecular Weight 233.29 g/mol [4]
Appearance Yellow crystals[4]
Melting Point 147 °C[4]
Boiling Point (Predicted) 442.5±45.0 °C[4]
Topological Polar Surface Area 80.6 Ų[4]
XLogP3 3.3[4]

Note: Some physical properties are predicted values.

Spectroscopic data for related aminothiophene structures are available and provide a reference for characterization. For instance, the ¹H NMR spectrum of a similar compound, methyl-2-amino-4-phenylthiophene-3-carboxylate, shows characteristic signals for the amine protons, aromatic protons, and the methyl ester group.[5]

Core Synthesis: The Gewald Reaction

The most efficient and widely adopted method for the synthesis of methyl 3-amino-5-phenylthiophene-2-carboxylate is the Gewald three-component reaction . This one-pot synthesis is a cornerstone of thiophene chemistry, valued for its operational simplicity and the ready availability of starting materials.[1][2]

The reaction proceeds via a condensation of a ketone (acetophenone), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Reaction Scheme

Gewald Reaction acetophenone Acetophenone knoevenagel_adduct Knoevenagel Adduct acetophenone->knoevenagel_adduct methyl_cyanoacetate Methyl Cyanoacetate methyl_cyanoacetate->knoevenagel_adduct sulfur Elemental Sulfur (S₈) thiophenylate Thiophenylate Intermediate sulfur->thiophenylate base Base (e.g., Morpholine) base->knoevenagel_adduct knoevenagel_adduct->thiophenylate product Methyl 3-amino-5-phenyl- thiophene-2-carboxylate thiophenylate->product Cyclization & Tautomerization

Caption: The Gewald three-component reaction for the synthesis of the title compound.

Causality Behind Experimental Choices
  • Choice of Base: A secondary amine, such as morpholine or piperidine, is often employed as the catalyst. Its role is multifaceted: it facilitates the initial Knoevenagel condensation between the ketone and the activated nitrile and also promotes the reaction of the resulting adduct with sulfur. The basicity of the amine is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to induce unwanted side reactions.

  • Solvent: Protic solvents like methanol or ethanol are commonly used as they effectively dissolve the reactants and facilitate the reaction progress.

  • Temperature Control: The reaction is typically conducted at a moderately elevated temperature (e.g., 45-50 °C) to ensure a reasonable reaction rate without promoting the decomposition of thermally sensitive intermediates.

Detailed Experimental Protocol: Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate

This protocol is a synthesized methodology based on established procedures for the Gewald reaction.[5]

Materials:

  • Acetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Methanol

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred mixture of acetophenone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.

  • After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by filtration and washed with cold ethanol.

  • The crude product is then recrystallized from ethanol to yield pure methyl 3-amino-5-phenylthiophene-2-carboxylate as yellow crystals.

The Building Block in Action: Synthetic Applications

The true value of methyl 3-amino-5-phenylthiophene-2-carboxylate lies in its utility as a versatile intermediate for the synthesis of more complex heterocyclic systems. The presence of the ortho-amino ester functionality is particularly advantageous for the construction of fused pyrimidine rings.

Synthesis of Thieno[2,3-d]pyrimidines: A Gateway to Kinase Inhibitors

The most prominent application of this building block is in the synthesis of thieno[2,3-d]pyrimidines. This scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors used in cancer therapy.[1][3][6]

The general synthetic strategy involves the cyclocondensation of the 2-aminothiophene with a suitable one-carbon synthon.

Thienopyrimidine Synthesis start_mol Methyl 3-amino-5-phenyl- thiophene-2-carboxylate thienopyrimidinone 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one start_mol->thienopyrimidinone Reflux formamide Formamide (HCONH₂) formamide->thienopyrimidinone chloro_thienopyrimidine 4-Chloro-5-phenylthieno[2,3-d]pyrimidine thienopyrimidinone->chloro_thienopyrimidine chlorination POCl₃ chlorination->chloro_thienopyrimidine final_product Substituted Thieno[2,3-d]pyrimidine (e.g., Kinase Inhibitor) chloro_thienopyrimidine->final_product Nucleophilic Substitution nucleophile Nucleophile (e.g., Amine) nucleophile->final_product

Caption: A common synthetic route to thieno[2,3-d]pyrimidine-based kinase inhibitors.

Step-by-Step Workflow: From Building Block to Bioactive Scaffold
  • Cyclization to the Thienopyrimidinone Core: The initial step involves the reaction of methyl 3-amino-5-phenylthiophene-2-carboxylate with an excess of formamide under reflux conditions.[1][7] This reaction forms the fused pyrimidinone ring system.

  • Chlorination: The resulting thieno[2,3-d]pyrimidin-4(3H)-one is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a more reactive chloro group.[1] This step is crucial as it activates the 4-position for subsequent nucleophilic substitution.

  • Nucleophilic Substitution: The 4-chloro-thieno[2,3-d]pyrimidine is a versatile intermediate that can react with a wide range of nucleophiles, such as primary and secondary amines. This allows for the introduction of various side chains, which is a key strategy in drug design for optimizing potency, selectivity, and pharmacokinetic properties.

This modular approach provides a powerful platform for generating libraries of diverse thieno[2,3-d]pyrimidine derivatives for biological screening.

Other Potential Derivatizations

While the synthesis of thieno[2,3-d]pyrimidines is a major application, the reactivity of methyl 3-amino-5-phenylthiophene-2-carboxylate is not limited to this transformation.

  • Acylation/Sulfonylation of the Amino Group: The amino group can be readily acylated or sulfonylated to introduce a variety of substituents.

  • Schiff Base Formation: Condensation of the amino group with aldehydes or ketones yields Schiff bases, which can be further modified or used as ligands in coordination chemistry.[5]

  • Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other ester derivatives.

Conclusion: A Cornerstone for Innovation

Methyl 3-amino-5-phenylthiophene-2-carboxylate is more than just a chemical intermediate; it is a testament to the power of a well-designed molecular scaffold. Its straightforward synthesis via the Gewald reaction, coupled with its inherent reactivity, makes it an invaluable tool for chemists in both academic and industrial settings. The demonstrated success of this building block in the construction of medicinally relevant thieno[2,3-d]pyrimidines underscores its importance in the ongoing quest for novel therapeutics. As the demand for innovative molecular architectures continues to grow, the utility of this versatile thiophene derivative is poised to expand into new and exciting areas of chemical science.

References

  • Al-Ostoot, F. H., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]

  • Hassan, A. S., et al. (2015). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 20(8), 13932-13948. [Link]

  • Wang, L., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Lagardère, P., et al. (2022). Thienopyrimidine. Encyclopedia, 2(1), 35-57. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, S. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry, 8(1), 221-226. [Link]

  • Wang, L., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed, 37, 116093. [Link]

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

Sources

A Technical Guide to the Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate: Starting Materials and Core Methodology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathway to obtain methyl 3-amino-5-phenylthiophene-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The primary focus is on the selection of starting materials and a detailed examination of the most prevalent and efficient synthetic method, the Gewald reaction. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities. Methyl 3-amino-5-phenylthiophene-2-carboxylate, in particular, serves as a versatile building block for the synthesis of thieno[2,3-d]pyrimidines, which are known to exhibit potent inhibitory activity against various kinases, making them valuable in oncology research. The strategic selection of starting materials is paramount to achieving a high-yielding and scalable synthesis of this important intermediate.

The Gewald Reaction: A Convergent and Efficient Approach

The most established and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][3] This one-pot, multi-component reaction offers a convergent and atom-economical route to the target molecule from readily available starting materials.[4] The reaction involves the condensation of a ketone with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1][2]

Core Starting Materials and Their Mechanistic Roles

The successful synthesis of methyl 3-amino-5-phenylthiophene-2-carboxylate via the Gewald reaction is critically dependent on the judicious selection of the following three key starting materials and a suitable catalyst.

  • Acetophenone (The Ketone Component): Acetophenone provides the carbon atoms that will become C4 and C5 of the thiophene ring, as well as the phenyl substituent at the 5-position. The carbonyl group of acetophenone undergoes the initial condensation step.

  • Methyl Cyanoacetate (The Active Methylene Nitrile): Methyl cyanoacetate contributes the carbon atoms for C2 and C3 of the thiophene ring, along with the amino group at C3 (derived from the nitrile) and the methoxycarbonyl group at C2. The methylene group, activated by the adjacent nitrile and ester functionalities, is sufficiently acidic to participate in the initial condensation.

  • Elemental Sulfur (The Sulfur Source): Elemental sulfur is the source of the heteroatom in the thiophene ring. It is introduced into the reaction mixture and participates in the cyclization step.[5][6]

  • Basic Catalyst (e.g., Morpholine or Triethylamine): A base is required to facilitate the initial Knoevenagel condensation between acetophenone and methyl cyanoacetate.[2] It acts by deprotonating the active methylene group of methyl cyanoacetate, generating a nucleophilic carbanion.

Mechanistic Pathway of the Gewald Reaction

The mechanism of the Gewald reaction for the synthesis of methyl 3-amino-5-phenylthiophene-2-carboxylate can be described in the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between acetophenone and methyl cyanoacetate.[1][2] The base abstracts a proton from the α-carbon of methyl cyanoacetate to form a resonance-stabilized carbanion. This carbanion then attacks the electrophilic carbonyl carbon of acetophenone, followed by dehydration to yield an α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: The elemental sulfur, likely in the form of a reactive polysulfide species in the presence of the base, undergoes a Michael-type addition to the β-carbon of the unsaturated nitrile intermediate.

  • Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization, with the sulfur attacking the nitrile carbon. Subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring system.[1]

Below is a diagram illustrating the workflow of the Gewald reaction for the synthesis of methyl 3-amino-5-phenylthiophene-2-carboxylate.

Gewald_Reaction_Workflow cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Steps cluster_product Final Product Acetophenone Acetophenone Knoevenagel Knoevenagel Condensation Acetophenone->Knoevenagel MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Knoevenagel Sulfur Elemental Sulfur MichaelAddition Michael Addition of Sulfur Sulfur->MichaelAddition Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Knoevenagel->MichaelAddition α,β-unsaturated nitrile Cyclization Cyclization & Tautomerization MichaelAddition->Cyclization FinalProduct Methyl 3-amino-5-phenyl- thiophene-2-carboxylate Cyclization->FinalProduct

Caption: Workflow of the Gewald Reaction.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of methyl 3-amino-5-phenylthiophene-2-carboxylate.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Acetophenone120.15101.20 g (1.18 mL)
Methyl Cyanoacetate99.09100.99 g (0.88 mL)
Elemental Sulfur32.06100.32 g
Morpholine87.12100.87 g (0.87 mL)
Ethanol46.07-20 mL
Step-by-Step Procedure
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL), acetophenone (1.20 g, 10 mmol), methyl cyanoacetate (0.99 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

  • With gentle stirring, add morpholine (0.87 g, 10 mmol) dropwise to the mixture at room temperature.

  • After the addition of morpholine, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford the pure methyl 3-amino-5-phenylthiophene-2-carboxylate. The product is typically a pale yellow solid.[7]

Safety and Handling Considerations

  • Acetophenone: Flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.

  • Methyl Cyanoacetate: Combustible liquid. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Elemental Sulfur: Flammable solid. Causes skin irritation.

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The Gewald reaction provides a robust and straightforward method for the synthesis of methyl 3-amino-5-phenylthiophene-2-carboxylate from simple and readily available starting materials. A thorough understanding of the role of each reactant and the underlying reaction mechanism is crucial for optimizing reaction conditions and achieving high yields of the desired product. This technical guide serves as a foundational resource for researchers engaged in the synthesis of this valuable heterocyclic intermediate.

References

An In-Depth Technical Guide to Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS No. 100063-22-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-phenylthiophene-2-carboxylate, identified by the CAS number 100063-22-7, is a polysubstituted 2-aminothiophene derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the thiophene core, which serves as a valuable scaffold for the synthesis of a wide array of biologically active molecules and functional materials.[1][2] The presence of amino and methyl carboxylate groups at positions 3 and 2, respectively, along with a phenyl group at the 5-position, provides multiple points for chemical modification, making it a strategic building block in organic synthesis.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, potential applications, and suppliers of Methyl 3-amino-5-phenylthiophene-2-carboxylate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Methyl 3-amino-5-phenylthiophene-2-carboxylate are summarized in the table below.

PropertyValueSource(s)
CAS Number 100063-22-7[1]
Molecular Formula C₁₂H₁₁NO₂S[1]
Molecular Weight 233.29 g/mol [1]
Appearance Yellow crystalline powder[1][3]
Melting Point 147 - 149 °C[3]
Boiling Point (Predicted) 442.5 ± 45.0 °C[3]
Density (Predicted) 1.265 ± 0.06 g/cm³[3]
Solubility Moderately soluble in organic solvents[1]
InChI InChI=1S/C12H11NO2S/c1-15-12(14)11-9(13)7-10(16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3[1]
SMILES COC(=O)c1c(N)cc(s1)c1ccccc1[1]

Synonyms:

  • Methyl 3-Amino-5-Phenyl-2-Thiophenecarboxylate[1]

  • 3-Amino-5-Phenylthiophene-2-Carboxylic Acid Methyl Ester[1]

  • 3-Amino-2-(methoxycarbonyl)-5-phenylthiophene

  • [4-Amino-5-(methoxycarbonyl)thien-2-yl]benzene

Synthesis and Mechanism

The primary and most efficient method for the synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate is the Gewald aminothiophene synthesis . This versatile one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The Gewald reaction is a cornerstone in heterocyclic chemistry for the preparation of polysubstituted 2-aminothiophenes. Its enduring popularity stems from the ready availability of starting materials, mild reaction conditions, and the operational simplicity of a one-pot procedure.

The general mechanism of the Gewald reaction proceeds through several key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester. This step forms a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael addition to the β-carbon of the unsaturated nitrile.

  • Ring Closure and Tautomerization: The resulting intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene ring system.

Gewald_Reaction_Workflow Start Starting Materials: - Ketone/Aldehyde - α-Cyanoester - Elemental Sulfur - Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Michael_Addition Michael Addition of Sulfur Unsaturated_Nitrile->Michael_Addition Sulfur_Adduct Sulfur Adduct Intermediate Michael_Addition->Sulfur_Adduct Cyclization Intramolecular Cyclization Sulfur_Adduct->Cyclization Thiophene_Ring Non-aromatic Thiophene Intermediate Cyclization->Thiophene_Ring Tautomerization Tautomerization Thiophene_Ring->Tautomerization End_Product 2-Aminothiophene (Final Product) Tautomerization->End_Product

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

Experimental Protocol for Methyl 3-amino-5-phenylthiophene-2-carboxylate

The following is a representative experimental protocol for the synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate via the Gewald reaction.[4]

Materials:

  • Acetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Methanol (or ethanol) as solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol.

  • Addition of Base: To this stirred suspension, slowly add morpholine (1.5 equivalents) at room temperature. The addition is often exothermic, and the reaction temperature may be controlled with a water bath.

  • Reaction: After the addition of the base, the reaction mixture is typically heated to reflux (around 60-70 °C) and stirred for a specified period, generally ranging from 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.

  • Purification: The crude product is washed with cold methanol or ethanol to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield Methyl 3-amino-5-phenylthiophene-2-carboxylate as a yellow crystalline solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Melting Point: Comparison with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H, ester C=O, C-S).

  • Mass Spectrometry (MS): To determine the molecular weight.

Reactivity and Applications in Drug Discovery

The strategic placement of the amino, ester, and phenyl groups on the thiophene ring makes Methyl 3-amino-5-phenylthiophene-2-carboxylate a highly versatile intermediate in medicinal chemistry.

Reactivity_and_Applications Core Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS 100063-22-7) Amino Amino Group (-NH₂) Nucleophilic Center Core->Amino Ester Ester Group (-COOCH₃) Electrophilic Center Core->Ester Thiophene Thiophene Ring Aromatic Core Core->Thiophene Phenyl Phenyl Group (-C₆H₅) Modulation of Lipophilicity Core->Phenyl App1 Synthesis of Fused Heterocycles (e.g., Thienopyrimidines) Amino->App1 App2 Amide Bond Formation Amino->App2 App3 Diazotization and Coupling Reactions Amino->App3 App4 Hydrolysis to Carboxylic Acid Ester->App4 App5 Electrophilic Aromatic Substitution Thiophene->App5

Caption: Key reactive sites and synthetic applications.

The 2-aminothiophene scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 2-aminothiophenes have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Certain 2-aminothiophene derivatives have been investigated as inhibitors of various kinases, such as Polo-like kinase 1 (PLK1), which are crucial for cell cycle progression and are often overexpressed in cancer cells.[5] For instance, a derivative of 3-aminothiophene-2-carboxylate has been identified as a potent and selective PLK1 inhibitor for hepatocellular carcinoma.[5]

  • Antimicrobial: The thiophene ring is a component of numerous natural and synthetic compounds with antibacterial and antifungal properties.[2] Thiophene-2-carboxamide derivatives, which can be synthesized from the corresponding carboxylates, have shown significant antioxidant and antibacterial activity.[6]

  • Anti-inflammatory: The 2-aminothiophene core has been utilized in the development of anti-inflammatory agents.

  • Antiviral and Antiprotozoal: The structural diversity that can be achieved starting from 2-aminothiophenes has led to the discovery of compounds with activity against various viruses and protozoa.[2]

Methyl 3-amino-5-phenylthiophene-2-carboxylate serves as a key starting material for the synthesis of more complex molecules with potential therapeutic value. For example, the amino group can be readily acylated or can participate in condensation reactions to form fused heterocyclic systems like thienopyrimidines, which are known for their diverse biological activities. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further derivatization, such as amide bond formation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-amino-5-phenylthiophene-2-carboxylate.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[7]

Recommended Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood. Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Prevent dust formation.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acid chlorides.[7]

Suppliers

Methyl 3-amino-5-phenylthiophene-2-carboxylate is commercially available from a number of chemical suppliers. When sourcing this compound, it is important to consider the required purity for the intended application.

SupplierPurityNotes
Sigma-Aldrich (Merck)Varies by productA wide range of related derivatives are also available.[8]
Fisher ScientificTypically ≥97%[7]
CymitQuimica≥95%, 97%Offers different purity grades.[1]
ECHEMITypically 99%Also provides a platform to connect with various manufacturers.[3]
BLD PharmatechVariesA significant number of product listings.[8]
Ambeed, Inc.VariesMultiple product listings.[8]

This list is not exhaustive, and availability may vary by region. It is recommended to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.

Conclusion

Methyl 3-amino-5-phenylthiophene-2-carboxylate is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with the multiple reactive sites on the molecule, allows for the generation of diverse chemical libraries for drug discovery and development. The 2-aminothiophene scaffold is a proven pharmacophore, and this specific derivative offers a readily accessible starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe use in the laboratory.

References

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
  • MilliporeSigma. (n.d.). Methyl-3-amino-5-phenylthiophene-2-carboxylate. Retrieved from [Link]

  • Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. European Journal of Medicinal Chemistry. (2020).
  • Benzene Compounds. (n.d.). 100063-22-7 | Methyl 3-amino-5-phenylthiophene-2-carboxylate. Retrieved from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. (2001).
  • PubChem. (n.d.). Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate. Retrieved from [Link]

  • Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. Bioorganic & Medicinal Chemistry. (2011).
  • SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]

  • The use of the R language for medicinal chemistry applications. Current Topics in Medicinal Chemistry. (2012).
  • Cyclodextrin modified micellar liquid chromatography for determination of hydrochlorothiazide and cefditoren pivoxel in biological fluids and tablets. Journal of the Brazilian Chemical Society. (2015).

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The Architectural Blueprint of Drug Discovery: An In-depth Technical Guide to the Crystal Structure of Aminothiophene Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminothiophene Carboxylates in Medicinal Chemistry

Aminothiophene carboxylate derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of pharmacologically active compounds.[1][2] Their inherent structural features, including a thiophene ring bioisosteric to a phenyl group, alongside strategically positioned amino and carboxylate functionalities, provide a fertile ground for molecular design and optimization.[2][3] These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytostatic effects, making them attractive candidates for drug development.[2][4][5]

A profound understanding of the three-dimensional arrangement of atoms within these molecules—their crystal structure—is paramount. This knowledge transcends simple molecular confirmation, offering critical insights into intermolecular interactions, solid-state stability, and, crucially, the structure-activity relationships (SAR) that govern their therapeutic efficacy.[6][7] This guide provides a comprehensive exploration of the synthesis, crystallographic analysis, and structural intricacies of aminothiophene carboxylate derivatives, equipping researchers with the foundational knowledge to harness their full potential in drug discovery.

Part 1: Synthesis and Crystallization

The Gewald Reaction: A Versatile Route to Aminothiophene Carboxylates

The Gewald reaction stands as a prominent and highly adaptable one-pot synthesis for producing polysubstituted 2-aminothiophenes.[8][9] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine.[9]

The reaction mechanism is understood to initiate with a Knoevenagel condensation, forming a stable α,β-unsaturated nitrile intermediate.[9] The subsequent addition of sulfur and intramolecular cyclization, followed by tautomerization, yields the final 2-aminothiophene product.[9] Variations of the Gewald reaction allow for the introduction of diverse substituents on the thiophene ring, providing a powerful tool for generating chemical libraries for drug screening.[10][11]

Experimental Protocol: A Representative Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate [12]

  • Reagent Preparation: Prepare a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • Condensation: In a separate flask, mix acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Reaction: Add the acetone and ethyl cyanoacetate mixture to the sulfur and diethylamine solution.

  • Heating and Monitoring: Stir the reaction mixture continuously at 50°C for 3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC) with pre-coated silica gel plates.

  • Work-up: Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Crystallization: Recrystallize the solid product from ethanol to yield pure crystals of ethyl 2-amino-4-methylthiophene-3-carboxylate suitable for X-ray diffraction analysis.

From Synthesis to Single Crystals: The Art of Crystallization

Obtaining high-quality single crystals is a critical yet often challenging step in crystal structure determination. For aminothiophene carboxylate derivatives, slow evaporation of a saturated solution is a commonly employed and effective crystallization technique. The choice of solvent is crucial and is typically determined empirically, with ethanol being a frequent and successful choice for these compounds.[13] The goal is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice, which is a prerequisite for a successful single-crystal X-ray diffraction experiment.[14]

Part 2: Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid.[6][15][16] This powerful method provides a wealth of structural information, including bond lengths, bond angles, and the overall molecular conformation, which are indispensable for a detailed understanding of a molecule's chemical and physical properties.[7]

The fundamental principle of SC-XRD lies in the interaction of X-rays with the electrons of the atoms in a crystal lattice.[16] When a monochromatic X-ray beam is directed at a single crystal, the regularly spaced atoms act as a diffraction grating, scattering the X-rays in a specific pattern of constructive interference.[15][16] By meticulously measuring the angles and intensities of these diffracted beams as the crystal is rotated, a three-dimensional map of the electron density within the unit cell can be reconstructed.[6] From this electron density map, the positions of the individual atoms can be determined with high precision, revealing the molecule's complete crystal structure.[16]

Experimental Workflow: Single-Crystal X-ray Diffraction Analysis

Caption: Workflow for Crystal Structure Determination.

Part 3: The Anatomy of Aminothiophene Carboxylate Crystal Structures

The solid-state structure of aminothiophene carboxylate derivatives is dictated by a delicate interplay of covalent bonds and non-covalent interactions. While the covalent framework defines the individual molecule, the intricate network of intermolecular forces governs the crystal packing and, consequently, the material's bulk properties.

Molecular Conformation and Planarity

A recurring feature in the crystal structures of many aminothiophene carboxylates is the near coplanarity of the thiophene ring and the carboxylate group.[12][13] This planarity is often reinforced by an intramolecular N–H⋯O hydrogen bond between the amino group and the carbonyl oxygen of the ester.[12][13][17][18] This interaction forms a stable six-membered ring, often described by the graph-set notation S(6), which significantly influences the overall molecular conformation.[3][13][17]

The Dominant Role of Hydrogen Bonding in Crystal Packing

Hydrogen bonds are the principal architects of the supramolecular assemblies observed in the crystal lattices of aminothiophene carboxylates.[3][19] The amino group serves as a hydrogen bond donor, while the carbonyl oxygen of the carboxylate group and, in some cases, the nitrogen atom of a neighboring molecule's amino group or a nitrile substituent, act as acceptors.[3][20]

These interactions give rise to well-defined structural motifs:

  • Chains and Dimers: Intermolecular N–H⋯O and N–H⋯N hydrogen bonds frequently link molecules into infinite chains or centrosymmetric dimers.[3][17][18][21] For instance, in the crystal structure of methyl-3-aminothiophene-2-carboxylate, N–H⋯O and N–H⋯N hydrogen bonds connect three crystallographically independent molecules into a complex chain.[3]

  • Ring Motifs: The formation of specific ring patterns, such as the R22(8) motif, where two molecules are linked by a pair of N–H⋯O hydrogen bonds, is a common feature that contributes to the stability of the crystal packing.[19]

The Contribution of Weaker Interactions

While hydrogen bonds are the primary drivers of crystal packing, a network of weaker, non-covalent interactions provides additional stability to the three-dimensional structure. These include:

  • C–H⋯S and C–H⋯O contacts: These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute to the overall lattice energy.[3][19]

  • π–π Stacking: The aromatic thiophene rings can engage in π–π stacking interactions, further stabilizing the crystal structure.[19]

  • van der Waals Forces: Dispersion forces are a significant component of the total interaction energy, particularly between non-polar regions of the molecules.[3]

Visualization of Intermolecular Interactions

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O1 C=O O2 C=O N1->O2 N-H...O S2 S N1->S2 N-H...S Th1 Thiophene Ring Th2 Thiophene Ring Th1->Th2 π-π stacking N2 N-H N2->O1 N-H...O

Caption: Common intermolecular interactions in aminothiophene carboxylate crystals.

Part 4: Computational Insights and Data Analysis

To complement experimental data from SC-XRD, computational methods are increasingly employed to analyze and quantify the intermolecular interactions within the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.[3] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions and their relative contributions to the overall crystal packing.[3] For example, these plots can clearly distinguish the sharp spikes characteristic of strong N–H⋯O hydrogen bonds from the more diffuse regions representing weaker H⋯H, C⋯H, and S⋯H contacts.[3]

Energy Framework Analysis

Computational energy framework analysis allows for the visualization and quantification of the different energy components (electrostatic, dispersion, etc.) that contribute to the stability of the crystal packing.[3] In the case of methyl-3-aminothiophene-2-carboxylate, such analysis has shown that while electrostatic interactions from hydrogen bonds are significant, the overall crystal packing is dominated by dispersion energy.[3]

Quantitative Crystallographic Data

The precise geometric parameters obtained from SC-XRD are crucial for understanding the molecule's structure. Below is a table summarizing typical bond lengths observed in aminothiophene carboxylate derivatives.

Bond TypeTypical Length (Å)Reference
C–S1.7113(19) – 1.7395(16)[3]
C–N1.347(2) – 1.354(2)[3]
C–O (ester)1.344(2) – 1.446(2)[3]
C=O (ester)~1.23[17]

Note: These values are illustrative and can vary depending on the specific substituents and crystal environment.

Conclusion: From Crystal Structure to Drug Candidate

The detailed structural elucidation of aminothiophene carboxylate derivatives is not merely an academic exercise; it is a critical component of rational drug design. A comprehensive understanding of their three-dimensional architecture and the non-covalent interactions that govern their crystal packing provides invaluable information for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features and intermolecular interaction patterns with biological activity can guide the design of more potent and selective drug candidates.[5]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties, including solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing these polymorphs.

  • Informing Formulation Development: Knowledge of a compound's solid-state properties, which are a direct consequence of its crystal structure, is crucial for developing stable and effective pharmaceutical formulations.

By integrating synthesis, advanced crystallographic techniques, and computational analysis, researchers can unlock the full potential of aminothiophene carboxylate derivatives, paving the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.
  • Li, Y., et al. (2021).
  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte fuer Chemie/Chemical Monthly, 132(2), 279-293.
  • Sabnis, R. W. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Wikipedia. Gewald reaction. Wikipedia.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Nova Biotechnologica, 9(2), 167-174.
  • Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 329-335.
  • Jennifer, S., & Muthiah, P. T. (2015). Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate.
  • Skene, W. G., et al. (2019). Crystal structure of diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design.
  • Sridhar, M. A., et al. (2005).
  • Jasinski, J. P., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • Iowa State University Chemical Instrumentation Facility. X-Ray Diffraction Basics.
  • De Clercq, E., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
  • Rigaku. Single crystal X-ray diffraction. Rigaku.
  • Jasinski, J. P., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • AbdElhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1364–1377.
  • Al-Majid, A. M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10567–10579.
  • Carleton College Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. SERC.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.
  • Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958.
  • Bourgeaux, M., & Skene, W. G. (2007). Hydrogen-bonded network of diethyl 2,5-diaminothiophene-3,4-dicarboxylate.
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A Technical Guide to the Solubility of Methyl 3-amino-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-5-phenylthiophene-2-carboxylate is a heterocyclic compound belonging to the highly versatile class of 2-aminothiophenes. These scaffolds are of significant interest in medicinal chemistry and drug development, serving as crucial building blocks for the synthesis of thieno[2,3-d]pyrimidines and other fused heterocyclic systems with a wide range of biological activities.[1][2] The utility of this intermediate in multi-component reactions, such as the Gewald synthesis, underscores its importance in generating libraries of structurally diverse molecules for screening.[3][4][5]

For the research scientist, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a prerequisite for efficient and successful experimentation. Solubility, in particular, governs every stage of the development pipeline—from the design of synthetic reaction conditions and the selection of purification strategies to the preparation of stock solutions for biological screening and the ultimate formulation of an active pharmaceutical ingredient (API).

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 3-amino-5-phenylthiophene-2-carboxylate. In the absence of extensive published quantitative data, this document synthesizes information from its chemical structure, common synthetic procedures, and theoretical principles to provide a robust qualitative assessment. Furthermore, it presents a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility in any given solvent system.

Molecular Structure and Physicochemical Profile

The solubility behavior of a compound is fundamentally dictated by its molecular structure. Methyl 3-amino-5-phenylthiophene-2-carboxylate possesses a combination of polar and non-polar functional groups that define its interactions with different solvents.

  • Non-Polar Features : The aromatic phenyl ring and the thiophene core contribute to the molecule's lipophilic character, favoring interactions with non-polar or moderately polar organic solvents through van der Waals forces and π-π stacking.

  • Polar Features : The primary amino group (-NH₂) acts as a hydrogen bond donor, while the methyl ester moiety (-COOCH₃) contains two potential hydrogen bond acceptor sites (the carbonyl oxygen and the ether oxygen). These groups promote solubility in polar solvents.

This amphiphilic nature—possessing both hydrophilic and lipophilic regions—suggests that the compound will exhibit limited solubility in highly polar solvents like water and non-polar solvents like hexane, but will likely be most soluble in solvents of intermediate polarity that can accommodate both features, such as alcohols, ethyl acetate, or polar aprotic solvents.

A summary of its key physicochemical properties is presented below. The calculated XLogP3 value of 3.3 quantitatively supports the prediction of significant lipophilicity and thus, low aqueous solubility.[6]

Table 1: Physicochemical Properties of Methyl 3-amino-5-phenylthiophene-2-carboxylate

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂S[6]
Molecular Weight233.29 g/mol [6]
AppearanceYellow to Off-white solid/crystals[6][7]
Melting Point147 - 149 °C[7]
XLogP3 (Predicted)3.3[6]
Hydrogen Bond Donor Count1 (from -NH₂)[6]
Hydrogen Bond Acceptor Count3 (from C=O, -OCH₃, -NH₂)[6]

Qualitative Solubility Assessment from Synthetic Methodologies

Significant practical insight into a compound's solubility can be gleaned from the solvents used in its synthesis and purification. This compound is most commonly prepared via the Gewald aminothiophene synthesis.[3][4]

  • Reaction Solvents : The Gewald reaction is typically performed in polar protic solvents such as ethanol or methanol , and sometimes in polar aprotic solvents like DMF .[3][5] The reaction is often heated to 40-50 °C, indicating that while the compound is soluble enough for the reaction to proceed, elevated temperatures may be required to fully dissolve all components.[3]

  • Purification Solvents :

    • Recrystallization : This is a primary method for purification, which relies on a significant difference in solubility between hot and cold conditions. Published procedures frequently cite methanol or ethanol as suitable recrystallization solvents.[3][8] Another common technique is the use of a solvent/anti-solvent pair, such as ethyl acetate/hexanes .[3] This implies good solubility in ethyl acetate and poor solubility in hexanes. A patent also notes recrystallization from 50% acetic acid .[8]

    • Chromatography : For chromatographic purification, a typical mobile phase is a gradient of ethyl acetate in hexanes .[3] This confirms the compound's solubility and mobility in these solvent mixtures.

Based on these procedural observations, a qualitative solubility profile can be constructed.

Table 2: Inferred Qualitative Solubility at Room Temperature

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticPoor / InsolubleHigh lipophilicity (XLogP3 = 3.3) and large hydrophobic rings.
HexaneNon-PolarPoor / InsolublePresence of polar amino and ester groups prevents dissolution. Used as an anti-solvent.[3]
TolueneAromaticSparingly SolublePhenyl group interaction may provide some solubility, but polarity is low.
Dichloromethane (DCM)HalogenatedSolubleModerate polarity, effective at dissolving many organic solids.
Diethyl EtherEtherSparingly SolubleLower polarity than esters or alcohols.
Ethyl Acetate (EtOAc)EsterSolubleGood balance of polarity; can accept H-bonds. Used in chromatography and recrystallization.[3]
AcetoneKetoneSolublePolar aprotic solvent capable of dissolving moderately polar compounds.
Acetonitrile (ACN)NitrileSolublePolar aprotic solvent.
Isopropanol (IPA)AlcoholSolubleCan both donate and accept H-bonds.
Ethanol (EtOH)AlcoholSolubleUsed as a reaction and recrystallization solvent.[3][5][8]
Methanol (MeOH)AlcoholSolubleUsed as a reaction and recrystallization solvent.[3][5][8]
Dimethylformamide (DMF)AmideVery SolubleHigh polarity, strong H-bond acceptor. Used as a reaction solvent.[5]
Dimethyl Sulfoxide (DMSO)SulfoxideVery SolubleHigh polarity, strong H-bond acceptor. Common for preparing stock solutions.

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, a robust experimental approach is necessary. The Shake-Flask Method is the gold-standard isothermal technique for determining equilibrium solubility. It is reliable, straightforward, and provides thermodynamically accurate data.

Core Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the saturated supernatant is quantified.

Step-by-Step Methodology
  • Preparation :

    • Add an excess of Methyl 3-amino-5-phenylthiophene-2-carboxylate to a series of vials (e.g., 20 mg to 2 mL of solvent). Expertise & Experience: Starting with a 10 mg/mL mixture ensures that the solution will be saturated for all but the most effective solvents, minimizing material waste.

    • Dispense a precise volume of the target solvent into each vial.

    • Include at least three replicates for each solvent to ensure statistical validity.

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours. Trustworthiness: A 24-hour period is typically sufficient for most compounds to reach equilibrium. For potentially slow-dissolving crystalline solids, extending this to 48 or 72 hours and sampling at multiple time points (e.g., 24, 48, 72h) can validate that equilibrium has been achieved.

  • Phase Separation :

    • Allow the vials to rest in the temperature-controlled environment for at least 30 minutes for coarse solids to settle.

    • Transfer the slurry to a centrifuge tube and centrifuge at high speed (e.g., 14,000 rpm for 15 minutes). Causality: This step is critical to pellet any fine, suspended solid particles that would not settle by gravity and would otherwise lead to an overestimation of solubility.

    • Carefully collect the clear supernatant using a pipette. For maximum accuracy, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification :

    • Prepare a series of accurate dilutions of the saturated supernatant.

    • Quantify the concentration of the compound using a validated analytical method, typically HPLC-UV or UV-Vis Spectroscopy.

      • HPLC-UV : The preferred method due to its specificity and sensitivity. A calibration curve must be generated using standards of known concentration.

      • UV-Vis Spectroscopy : A faster but less specific method. Requires determining the compound's molar absorptivity (ε) at its λ_max and ensuring no interferences from the solvent or impurities.

    • Calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to vial B Add precise volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Centrifuge sample (e.g., 14,000 rpm) C->D E Collect & filter supernatant (0.22 µm) D->E F Prepare dilutions E->F G Analyze by HPLC-UV or UV-Vis F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Practical Recommendations for Laboratory Use

  • Reaction Setup : For synthetic work, polar solvents like ethanol , methanol , and DMF are excellent choices, especially with heating to ensure complete dissolution of starting materials.[3][5]

  • Purification : Recrystallization from hot methanol or ethanol is a highly effective and recommended purification strategy.[3][8] For challenging purifications, a solvent/anti-solvent system of ethyl acetate/hexane can be employed.[3]

  • Stock Solution Preparation : For biological assays, DMSO is the solvent of choice for creating high-concentration stock solutions (e.g., 10-50 mM). When diluting these stocks into aqueous buffers for assays, it is critical to be mindful of the compound's low aqueous solubility. Final DMSO concentrations in assays should be kept low (typically <0.5%) to avoid precipitation.

  • Storage : Store the solid compound in a well-sealed container, protected from light. Solutions should be stored refrigerated or frozen, with stability confirmed for the specific solvent and storage conditions.

References

  • Benchchem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • ECHEMI. Methyl 3-amino-5-phenylthiophene-2-carboxylate Formula.
  • Sharma, J., & Champagne, P. A. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
  • MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
  • Wikipedia. Gewald reaction.
  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Fisher Scientific. SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxylate.
  • ChemicalBook. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8.
  • CymitQuimica. CAS 22288-78-4: Methyl 3-aminothiophene-2-carboxylate.
  • Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Dergipark. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
  • NIH National Library of Medicine. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.
  • PubMed. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.

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The Versatile Scaffold: A Technical Guide to Methyl 3-amino-5-phenylthiophene-2-carboxylate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Methyl 3-amino-5-phenylthiophene-2-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights to empower your research and development endeavors.

Introduction: The Significance of the 2-Aminothiophene Core

Methyl 3-amino-5-phenylthiophene-2-carboxylate belongs to the esteemed class of 2-aminothiophenes, which are recognized as "privileged scaffolds" in drug discovery. This designation stems from their ability to interact with a wide range of biological targets, forming the core structure of numerous compounds with diverse therapeutic activities. The inherent electronic properties of the thiophene ring, coupled with the reactive amino and ester functional groups, make this molecule a versatile starting point for the synthesis of complex molecular architectures. Its applications span from the development of novel pharmaceuticals to the creation of advanced organic materials.[1][2]

Nomenclature and Identification

For clarity and precision in scientific communication, it is crucial to recognize the various synonyms and identifiers for this compound.

Primary Name: Methyl 3-amino-5-phenylthiophene-2-carboxylate

CAS Number: 100063-22-7

Alternate NameSource/Type
3-Amino-5-phenylthiophene-2-carboxylic acid methyl esterIUPAC Name
Methyl 3-amino-5-phenyl-2-thiophenecarboxylateSynonym
3-Amino-2-(methoxycarbonyl)-5-phenylthiopheneSynonym

Physicochemical Properties

A thorough understanding of the compound's physical and chemical characteristics is fundamental for its effective use in experimental settings.

PropertyValue
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
Appearance Pale yellowish needles or solid
Melting Point 150-151 °C
Solubility Soluble in methanol, chloroform, and ethyl acetate.
pKa (Predicted) ~15.5 (amino group)

Synthesis: The Gewald Reaction

The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4][5] This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[3][4][5]

Causality of Experimental Choices

The choice of reactants and conditions is critical for a successful Gewald synthesis.

  • Reactants : Phenylacetaldehyde (or a precursor) provides the phenyl group at the 5-position. Methyl cyanoacetate serves as the source of the amino and methyl carboxylate groups at the 3- and 2-positions, respectively. Elemental sulfur is the sulfur source for the thiophene ring.

  • Catalyst : A basic catalyst, such as morpholine or triethylamine, is essential to facilitate the initial Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyanoacetate.

  • Solvent : A polar aprotic solvent like ethanol or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate

This protocol is a representative example of the Gewald synthesis.

Materials:

  • Phenylacetaldehyde

  • Methyl cyanoacetate

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol.

  • To this solution, add elemental sulfur (1.1 equivalents).

  • Slowly add morpholine (0.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid, which will cause the product to precipitate.

  • Filter the crude product and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure Methyl 3-amino-5-phenylthiophene-2-carboxylate as pale yellowish needles.

Synthesis Workflow Diagram

Gewald_Synthesis Reactants Phenylacetaldehyde Methyl Cyanoacetate Sulfur Reaction Gewald Reaction (Reflux) Reactants->Reaction Catalyst Morpholine Ethanol Catalyst->Reaction Workup Acidification Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Methyl 3-amino-5- phenylthiophene-2-carboxylate Purification->Product N_Acylation StartingMaterial Methyl 3-amino-5- phenylthiophene-2-carboxylate Reaction N-Acylation StartingMaterial->Reaction Reagents Acetic Anhydride Pyridine Reagents->Reaction Workup Quenching Extraction Reaction->Workup Purification Chromatography/ Recrystallization Workup->Purification Product Methyl 3-acetamido-5- phenylthiophene-2-carboxylate Purification->Product

Sources

Methodological & Application

Synthesis of thieno[2,3-d]pyrimidines from Methyl 3-amino-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Thieno[2,3-d]pyrimidines from Methyl 3-amino-5-phenylthiophene-2-carboxylate

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of the thieno[2,3-d]pyrimidine scaffold, a core structure in numerous pharmacologically active agents. We begin with the versatile starting material, Methyl 3-amino-5-phenylthiophene-2-carboxylate, and explore its efficient transformation into key thieno[2,3-d]pyrimidine intermediates, providing both the theoretical basis and practical, step-by-step protocols for laboratory application.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thieno[2,3-d]pyrimidine system is a fused heterocyclic scaffold that is structurally bioisosteric to purine, a fundamental component of DNA and RNA.[1] This structural similarity allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery. Derivatives of thieno[2,3-d]pyrimidine have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Notably, this scaffold is a cornerstone in the development of kinase inhibitors, which are crucial in modern oncology for targeting signaling pathways that drive cancer cell proliferation.[3][4][5] The ability to readily synthesize and functionalize this core structure is therefore of paramount importance to the field.

The Starting Material: Accessing Methyl 3-amino-5-phenylthiophene-2-carboxylate via the Gewald Reaction

The journey to our target scaffold begins with the synthesis of the key precursor, Methyl 3-amino-5-phenylthiophene-2-carboxylate. The most efficient and widely adopted method for creating such polysubstituted 2-aminothiophenes is the Gewald aminothiophene synthesis .[6][7] This powerful, one-pot, three-component reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[6][8]

Causality Behind the Gewald Reaction: The reaction's efficiency stems from its convergent nature. It begins with a Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and a subsequent cyclization and tautomerization to yield the highly functionalized 2-aminothiophene.[6] This method avoids harsh conditions and allows for the rapid assembly of a complex heterocyclic precursor from simple, readily available starting materials.

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst ketone Phenylacetaldehyde (or suitable precursor) product Methyl 3-amino-5- phenylthiophene-2-carboxylate ketone->product Gewald Reaction (One-Pot) cyanoester Methyl Cyanoacetate cyanoester->product Gewald Reaction (One-Pot) sulfur Elemental Sulfur (S₈) sulfur->product Gewald Reaction (One-Pot) base Base (e.g., Morpholine, Triethylamine) base->product caption Fig. 1: Conceptual workflow for the Gewald synthesis.

Caption: Fig. 1: Conceptual workflow for the Gewald synthesis.

Protocol 1: Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate

This protocol is based on established Gewald reaction procedures.[9][10]

Materials:

  • Phenylacetaldehyde: 1.0 eq

  • Methyl cyanoacetate: 1.0 eq

  • Elemental Sulfur: 1.0 eq

  • Ethanol (or Methanol)

  • Morpholine (or Triethylamine): catalytic to 1.1 eq

Procedure:

  • To a stirred solution of phenylacetaldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.0 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add morpholine dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated product is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from ethanol or methanol to yield the title compound as a yellow crystalline solid.[11]

Expected Data:

Property Value
Appearance Yellow crystals[11]
Melting Point ~147 °C[11]
Molecular Formula C₁₂H₁₁NO₂S[11]
¹H NMR Signals corresponding to aromatic protons, a thiophene proton, the amino group (broad singlet), and the methyl ester singlet.

| IR (cm⁻¹) | Peaks for N-H stretching (amino group), C=O stretching (ester), and aromatic C-H stretching. |

Core Synthesis: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

With the aminothiophene precursor in hand, the next critical step is the construction of the fused pyrimidine ring. The most direct and high-yielding method involves cyclocondensation with formamide.[12][13]

Causality of the Formamide Cyclization: Formamide serves as a versatile and inexpensive one-carbon source. At elevated temperatures, it provides the necessary carbon atom (which will become C2 of the pyrimidine ring) and the nitrogen atom (N3) to form the six-membered ring. The reaction proceeds through an initial formation of a formamido intermediate, followed by an intramolecular cyclization with the loss of water to yield the stable thieno[2,3-d]pyrimidin-4(3H)-one.[14]

Formamide_Cyclization start_mat Methyl 3-amino-5-phenyl- thiophene-2-carboxylate intermediate Formamido Intermediate (Not Isolated) start_mat->intermediate Heat (Reflux) reagent Formamide (HCONH₂) (Excess, Solvent & Reagent) reagent->intermediate product 6-Phenylthieno[2,3-d]- pyrimidin-4(3H)-one intermediate->product Intramolecular Cyclization (-H₂O, -MeOH) caption Fig. 2: Reaction pathway for pyrimidine ring formation.

Caption: Fig. 2: Reaction pathway for pyrimidine ring formation.

Protocol 2: Synthesis of 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one

This protocol is adapted from general procedures for the cyclization of 2-aminothiophene-3-carboxylates.[9][14]

Materials:

  • Methyl 3-amino-5-phenylthiophene-2-carboxylate: 1.0 eq

  • Formamide: Large excess (acts as both reagent and solvent)

Procedure:

  • Place Methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add a large excess of formamide (e.g., 15-20 mL per gram of starting material).

  • Heat the reaction mixture to reflux (typically 180-210 °C) for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will often precipitate from the formamide solution.

  • Pour the mixture into cold water to precipitate the remaining product.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or isopropanol.

  • Dry the product under vacuum. The resulting 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one is often of high purity, but can be recrystallized from a suitable solvent like ethanol or acetic acid if necessary.

Expected Data:

Property Value
Appearance Off-white or pale yellow solid
Molecular Formula C₁₂H₈N₂OS
¹H NMR (DMSO-d₆) Signals for aromatic protons, a thiophene proton, a pyrimidine proton (C2-H), and a broad singlet for the N-H proton.[14]
IR (cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching (amide), and aromatic rings.

| Mass Spec | [M+H]⁺ corresponding to the molecular formula. |

Activating the Scaffold: Synthesis of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine

The thieno[2,3-d]pyrimidin-4(3H)-one is a stable product, but for creating diverse libraries of compounds, it must be converted into a more reactive intermediate. The conversion of the 4-oxo group to a 4-chloro group transforms the scaffold into an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various amines, alcohols, and thiols at the C4 position, which is a key strategy in drug design.[2]

Causality of Chlorination: Reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride/DMF are powerful chlorinating agents.[15] They react with the amide oxygen of the pyrimidinone, converting the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion to yield the 4-chloro derivative.

Protocol 3: Synthesis of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine

This procedure is based on standard methods for the chlorination of related heterocyclic ketones.[4][15]

Materials:

  • 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one: 1.0 eq

  • Phosphorus oxychloride (POCl₃): Large excess (reagent and solvent)

  • N,N-Dimethylaniline (or other tertiary amine base): Catalytic amount (optional, to accelerate the reaction)

  • Dichloromethane (DCM) for workup

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • CAUTION: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a flask containing 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq), add a large excess of phosphorus oxychloride (e.g., 10-15 eq).

  • Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq).

  • Heat the mixture to reflux (approx. 105-110 °C) for 4-8 hours, monitoring by TLC until the starting material is fully consumed.

  • After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • The crude product will precipitate. Allow the ice to melt completely, then neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.

  • Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 4-chloro derivative.

Expected Data:

Property Value
Appearance White to slightly yellow solid
Molecular Formula C₁₂H₇ClN₂S
¹H NMR (CDCl₃) Signals for aromatic protons, a thiophene proton, and a pyrimidine proton (C2-H). The N-H signal will be absent.[15]

| Purity | >98%[16] |

Conclusion and Future Directions

The synthetic sequence outlined—Gewald reaction, formamide cyclization, and subsequent chlorination—represents a robust and scalable pathway to access highly valuable thieno[2,3-d]pyrimidine intermediates. The final product, 4-Chloro-6-phenylthieno[2,3-d]pyrimidine, is a versatile building block poised for extensive derivatization. By reacting this intermediate with a diverse array of nucleophiles, researchers can rapidly generate large libraries of novel compounds for screening in various biological assays, furthering the discovery of new therapeutic agents.[17][18]

References

  • Al-Ghorbani, M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
  • Wikipedia. Gewald reaction.
  • Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
  • MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules.
  • ScienceDirect. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • ResearchGate. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
  • PubMed Central. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules.
  • ChemicalBook. (2025). 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2.
  • PubMed Central. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules.
  • PubMed Central. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals.
  • MDPI Encyclopedia. (2022). Thienopyrimidine.
  • Royal Society of Chemistry. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry.
  • ResearchGate. (2013). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
  • Journal of Organic and Pharmaceutical Chemistry. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring.
  • Taylor & Francis Online. (2020). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science.
  • MDPI. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
  • Semantic Scholar. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Taylor & Francis Online. (2023). Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics.
  • PubMed Central. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry.
  • ECHEMI. (2023). Methyl 3-amino-5-phenylthiophene-2-carboxylate.
  • Sigma-Aldrich. 4-Chlorothieno[2,3-d]pyrimidine.
  • ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank.

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Application Notes & Protocols: The Utility of Methyl 3-amino-5-phenylthiophene-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets. The 2-aminothiophene core is a prime example of such a scaffold.[1] Its inherent chemical properties, including its planarity, electron-rich nature, and capacity for hydrogen bonding, make it an exceptional starting point for the design of novel therapeutics.[2] Compounds built upon this five-membered heterocycle have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4][5][6]

This document focuses on a specific, highly versatile derivative: Methyl 3-amino-5-phenylthiophene-2-carboxylate . The presence of three key functional groups—a primary amine at the 3-position, a methyl ester at the 2-position, and a phenyl group at the 5-position—provides a rich platform for synthetic elaboration, allowing chemists to fine-tune steric, electronic, and pharmacokinetic properties to achieve desired biological outcomes.

Synthesis via the Gewald Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3][7][8] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and mild reaction conditions.[8]

The synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate proceeds via the reaction of a phenyl-substituted α-methylene carbonyl compound (phenylacetaldehyde), an activated nitrile (methyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst like morpholine or triethylamine.[9]

Mechanism Overview

The reaction mechanism is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene compound.[3][10] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. The final step involves an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene ring.[10]

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence A Phenylacetaldehyde P1 Knoevenagel Condensation A->P1 B Methyl Cyanoacetate B->P1 C Elemental Sulfur (S8) P2 Michael Addition of Sulfur C->P2 D Base Catalyst (e.g., Morpholine) D->P1 P1->P2 Forms α,β-unsaturated nitrile P3 Intramolecular Cyclization & Tautomerization P2->P3 Forms sulfur adduct Product Methyl 3-amino-5-phenyl- thiophene-2-carboxylate P3->Product Kinase_Inhibition_Pathway cluster_pathway Simplified Cell Proliferation Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PLK1 PLK1 Kinase RTK->PLK1 Downstream Downstream Effectors (e.g., Cyclins, CDKs) PLK1->Downstream Proliferation Cell Cycle Progression & Proliferation Downstream->Proliferation Inhibitor Thiophene-based PLK1 Inhibitor Inhibitor->PLK1 Inhibition Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare Assay Buffer B Serially Dilute Test Compound R1 Dispense Test Compound into 384-well plate B->R1 C Prepare Kinase & Substrate Solution R2 Add Kinase/Substrate Mix C->R2 R1->R2 R3 Initiate reaction by adding ATP Solution R2->R3 R4 Incubate at RT (e.g., 60 min) R3->R4 D1 Add Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®) R4->D1 D2 Incubate (e.g., 30 min) D1->D2 D3 Read Luminescence/ Fluorescence Signal D2->D3 D4 Calculate % Inhibition & Determine IC50 D3->D4

Sources

Derivatization of the amino group in Methyl 3-amino-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Functionalization of Methyl 3-amino-5-phenylthiophene-2-carboxylate

Foreword: The Strategic Value of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in modern chemistry, serving as a foundational building block for a vast array of functional molecules.[1][2] Its incorporation into molecular design often imparts significant biological activity, finding applications in pharmaceuticals ranging from anti-proliferative and antiviral agents to kinase inhibitors.[3][4] Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS 100063-22-7) is a particularly valuable synthon within this class.[5][6] The strategic positioning of its nucleophilic amino group, adjacent to an electron-withdrawing ester and stabilized by the thiophene ring, presents a versatile handle for chemical modification.

This guide provides an in-depth exploration of key derivatization strategies for the primary amino group of Methyl 3-amino-5-phenylthiophene-2-carboxylate. We move beyond simple procedural lists to dissect the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for synthesizing novel derivatives. The protocols described herein are designed to be self-validating, yielding products whose identities can be confirmed through standard analytical techniques.

Part 1: Synthesis of the Core Scaffold

The parent compound, Methyl 3-amino-5-phenylthiophene-2-carboxylate, is most efficiently prepared via the Gewald aminothiophene synthesis.[1] This robust, one-pot, three-component reaction involves the condensation of a ketone (acetophenone), an α-cyanoester (methyl cyanoacetate), and elemental sulfur in the presence of a base.[2][7] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the highly functionalized 2-aminothiophene ring.[3]

G cluster_0 Gewald Reaction ketone Acetophenone knoevenagel Knoevenagel Adduct ketone->knoevenagel cyanoester Methyl Cyanoacetate cyanoester->knoevenagel sulfur Sulfur (S8) product Methyl 3-amino-5- phenylthiophene-2-carboxylate base Base (e.g., Morpholine) base->knoevenagel Catalyst knoevenagel->product + Sulfur, + Base

Caption: The Gewald reaction for synthesizing the core scaffold.

Part 2: Derivatization Protocols and Mechanistic Insights

The primary amino group at the C3 position is a potent nucleophile, making it the primary site for electrophilic attack. The following sections detail reliable protocols for its acylation, sulfonylation, and condensation with carbonyls to form Schiff bases.

N-Acylation: Synthesis of Thiophene-3-carboxamides

The conversion of the amine to an amide via acylation is a fundamental transformation. This reaction not only generates novel chemical entities but can also serve as a protective strategy, reducing the nucleophilicity of the nitrogen atom for subsequent reactions.[8] Amides are exceptionally stable functional groups and are prevalent in countless pharmaceutical agents.

This method utilizes acetic anhydride as the acetylating agent, often in the presence of a base like pyridine, which acts as both a solvent and a catalyst.

Rationale: Acetic anhydride is a powerful acylating agent. Pyridine neutralizes the acetic acid byproduct, driving the reaction to completion. It can also form a highly reactive N-acetylpyridinium intermediate, accelerating the rate of acylation.

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve Methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 eq) in anhydrous pyridine (10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water and then a small amount of cold ethanol to remove residual pyridine.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 3-acetamido-5-phenylthiophene-2-carboxylate.

G start Substrate (C3-Amine) product Product (C3-Amide) start->product Nucleophilic Attack reagent Acylating Agent (e.g., Acetic Anhydride) reagent->product base Base (e.g., Pyridine) base->start Activates Substrate

Caption: General workflow for the N-acylation reaction.

This protocol uses a more reactive acylating agent, benzoyl chloride, under Schotten-Baumann conditions.

Rationale: The reaction is performed in a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide). The amine reacts with benzoyl chloride in the organic phase, while the aqueous base neutralizes the HCl byproduct, preventing protonation of the starting amine and thus keeping it nucleophilic.

Step-by-Step Protocol:

  • Dissolve Methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 eq) in dichloromethane (DCM, 15 mL per gram of substrate).

  • Add this solution to a flask containing an equal volume of 10% aqueous sodium hydroxide solution.

  • Stir the biphasic mixture vigorously while cooling to 0-5 °C.

  • Add benzoyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Continue vigorous stirring at room temperature for 2-3 hours.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield Methyl 3-benzamido-5-phenylthiophene-2-carboxylate.

N-Sulfonylation: Formation of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, most famously represented by the sulfa drugs. This functional group can act as a stable transition-state isostere of amides and phosphates and is a key component of many enzyme inhibitors.

Rationale: Similar to acylation, this reaction requires a base to scavenge the HCl produced. Pyridine is an excellent choice as it serves as both the base and a suitable solvent.

Step-by-Step Protocol:

  • Dissolve Methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 eq) in anhydrous pyridine (15 mL per gram of substrate) under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Pour the mixture into a beaker of ice-cold 2M HCl (75 mL). This protonates the pyridine, making it water-soluble, and precipitates the product.

  • Stir until the precipitate solidifies, then collect the solid by vacuum filtration.

  • Wash the product with copious amounts of water to remove pyridinium hydrochloride.

  • Purify the crude sulfonamide by recrystallization from an appropriate solvent like isopropanol or an ethanol/water mixture.

Schiff Base Formation: Synthesis of Thienyl-Imines

The reaction of the primary amine with an aldehyde or ketone yields a Schiff base (or imine). This condensation is a versatile method for introducing a wide variety of substituents and is a cornerstone of combinatorial chemistry.[9][10] Schiff bases are important intermediates and have shown a range of biological activities.[11]

Rationale: This reaction is typically catalyzed by a small amount of acid and often requires the removal of water to drive the equilibrium towards the product.[9] Refluxing in a solvent that forms an azeotrope with water (like toluene using a Dean-Stark apparatus) is effective, but simpler methods often suffice.

Step-by-Step Protocol:

  • To a solution of Methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 eq) in absolute ethanol (20 mL per gram), add the desired aromatic aldehyde (e.g., salicylaldehyde, 1.05 eq).[9]

  • Add 3-4 drops of glacial acetic acid or concentrated sulfuric acid as a catalyst.[9]

  • Heat the mixture to reflux and maintain for 3-5 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • If necessary, the product can be recrystallized from ethanol to achieve high purity.[9]

G amine Substrate (C3-Amine) carbinolamine Carbinolamine Intermediate amine->carbinolamine aldehyde Aldehyde / Ketone aldehyde->carbinolamine catalyst Acid Catalyst catalyst->carbinolamine product Schiff Base (Imine) carbinolamine->product - H2O water Water (H2O)

Caption: Reaction pathway for Schiff base formation.

Part 3: Characterization Data Summary

Successful derivatization can be confirmed by spectroscopic analysis. The following table summarizes the expected key analytical data for the parent compound and its derivatives.

CompoundDerivative TypeFormulaMW ( g/mol )Expected Yield (%)Key ¹H NMR Signal (δ, ppm)Key IR Signal (cm⁻¹)
Starting Material -C₁₂H₁₁NO₂S233.29-~5.9 (br s, 2H, NH₂)~3450, 3350 (N-H str)
Acetamido Deriv. N-AcylC₁₄H₁₃NO₃S275.3285-95%~9.5 (br s, 1H, NH), ~2.2 (s, 3H, COCH₃)~3250 (N-H str), ~1670 (Amide I)
Benzamido Deriv. N-AcylC₁₉H₁₅NO₃S337.3980-90%~10.0 (br s, 1H, NH), ~7.5-8.0 (m, 5H, Ar-H)~3240 (N-H str), ~1660 (Amide I)
Tosylamido Deriv. N-SulfonylC₁₉H₁₇NO₄S₂403.4775-85%~10.5 (br s, 1H, NH), ~2.4 (s, 3H, Ar-CH₃)~3260 (N-H str), ~1340, 1160 (SO₂)
Schiff Base (Salicyl.) ImineC₁₉H₁₅NO₃S353.3970-85%~9.0 (s, 1H, N=CH), ~12.0 (s, 1H, OH)~1610 (C=N str), No N-H str

References

Application Notes and Protocols for Cyclization Reactions Involving Methyl 3-amino-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Thieno[3,2-d]pyrimidines

Introduction: The Strategic Value of the 2-Aminothiophene Scaffold

The polysubstituted 2-aminothiophene core is a privileged scaffold in modern medicinal chemistry and drug development.[1] Its prevalence stems from its efficient and versatile synthesis, most notably via the Gewald reaction, a multicomponent condensation that assembles the thiophene ring from readily available starting materials.[2][3] Methyl 3-amino-5-phenylthiophene-2-carboxylate, a product of the Gewald reaction, is a particularly valuable synthon.[4] The strategic placement of an amino group and an ester group in an ortho configuration provides a reactive handle for a wide array of annulation reactions, enabling the construction of fused heterocyclic systems.

This guide focuses on the cyclization reactions of Methyl 3-amino-5-phenylthiophene-2-carboxylate, with a primary emphasis on the synthesis of thieno[3,2-d]pyrimidines. These fused heterocycles are bioisosteres of purines, allowing them to interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[5][6] Consequently, thieno[3,2-d]pyrimidine derivatives have been extensively investigated as potent therapeutic agents in oncology, inflammation, and infectious diseases.[6][7]

Herein, we provide a detailed exploration of the key cyclization strategies, causality-driven experimental protocols, and the biological significance of the resulting compounds, designed to empower researchers in their drug discovery endeavors.

Core Chemistry: Reactivity of ortho-Aminothiophene Esters

The synthetic utility of Methyl 3-amino-5-phenylthiophene-2-carboxylate is dictated by the nucleophilic character of the C3-amino group and the electrophilic nature of the C2-carboxylate group. This arrangement is primed for intramolecular cyclization or condensation with bifunctional reagents to form a new six-membered ring fused to the thiophene core.

The general workflow for leveraging this starting material involves its initial synthesis via the Gewald reaction, followed by cyclization to yield the desired fused heterocyclic system.

G cluster_0 Starting Material Synthesis cluster_1 Core Intermediate cluster_2 Cyclization & Derivatization Ketone Phenylacetaldehyde (or equivalent) StartMat Methyl 3-amino-5- phenylthiophene-2-carboxylate Ketone->StartMat Gewald Reaction Cyanoacetate Methyl Cyanoacetate Cyanoacetate->StartMat Gewald Reaction Sulfur Elemental Sulfur Sulfur->StartMat Gewald Reaction Base Base (e.g., Morpholine) Base->StartMat Gewald Reaction ThienoPyrimidinone Thieno[3,2-d]pyrimidin-4-one StartMat->ThienoPyrimidinone Formamide or Formic Acid ThienoPyrimidinoneDione Thieno[3,2-d]pyrimidine- 2,4-dione StartMat->ThienoPyrimidinoneDione Urea or Isocyanate SubstThienoPyrimidines Substituted Thieno[3,2-d]pyrimidines StartMat->SubstThienoPyrimidines Isothiocyanates, CS2, etc.

Caption: General workflow from Gewald synthesis to thienopyrimidine derivatives.

Key Cyclization Strategies and Protocols

The following sections detail common and effective methods for the cyclization of Methyl 3-amino-5-phenylthiophene-2-carboxylate into valuable thieno[3,2-d]pyrimidine scaffolds.

Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones

The most direct route to the core thieno[3,2-d]pyrimidin-4-one structure involves condensation with a C1 synthon, typically formamide or formic acid. Formamide serves as both the carbon source and the nitrogen source for the pyrimidinone ring in a high-temperature condensation.[8]

Mechanism Insight: The reaction proceeds via an initial formation of a formamido intermediate by reaction of the aminothiophene with formamide. Subsequent intramolecular cyclization with the loss of methanol leads to the formation of the fused pyrimidinone ring.

Protocol 1: Cyclization using Formamide

This protocol describes the synthesis of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one.

Materials:

  • Methyl 3-amino-5-phenylthiophene-2-carboxylate

  • Formamide

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for filtration and recrystallization

Procedure:

  • Combine Methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 eq) and an excess of formamide (10-15 eq).

  • Heat the reaction mixture to reflux (approx. 160-180 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. A precipitate will typically form.

  • Pour the cooled reaction mixture into cold water to precipitate the product fully.

  • Collect the crude solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield the pure 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one.

Expected Outcome: This reaction generally provides the desired product in good to excellent yields (70-95%). The resulting thienopyrimidinone can be further functionalized, for example, by chlorination of the 4-position using POCl₃ to enable subsequent nucleophilic substitutions.[9][10]

Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones

To introduce carbonyl functionalities at both the C2 and C4 positions of the pyrimidine ring, urea is the reagent of choice. This reaction provides a scaffold with multiple points for further derivatization.

Mechanism Insight: The reaction with urea involves a condensation-cyclization sequence. The amino group of the thiophene attacks one of the carbonyl groups of urea, followed by an intramolecular cyclization where the newly formed urea nitrogen attacks the ester, eliminating methanol and forming the dione structure.[8]

Protocol 2: Cyclization using Urea

This protocol details the synthesis of 6-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Materials:

  • Methyl 3-amino-5-phenylthiophene-2-carboxylate

  • Urea

  • N,N-Dimethylformamide (DMF) or other high-boiling solvent

  • Sodium methoxide (catalytic amount)

  • Hydrochloric acid (for acidification)

  • Standard reaction and workup equipment

Procedure:

  • To a solution of Methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 eq) in DMF, add urea (1.5-2.0 eq).

  • Add a catalytic amount of sodium methoxide.

  • Heat the mixture to 130-150 °C for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice water.

  • Acidify the solution with dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~5-6 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture.

Synthesis of 2-Thio- and 2-Amino-Substituted Thieno[3,2-d]pyrimidines

The use of isothiocyanates provides a versatile route to introduce diverse substituents at the N3 position and a thio-group at the C2 position, which can be further modified.

Mechanism Insight: The reaction begins with the nucleophilic attack of the aminothiophene onto the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. This is followed by an intramolecular cyclization onto the ester group, eliminating methanol to yield the N3-substituted 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one.[11][12]

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Intramolecular Cyclization Aminothiophene Methyl 3-amino-5-phenyl- thiophene-2-carboxylate Thiourea Thiourea Intermediate Aminothiophene->Thiourea Nucleophilic Attack Isothiocyanate R-N=C=S Product N3-Substituted 2-Thioxo- thieno[3,2-d]pyrimidin-4-one Thiourea->Product Cyclization (-MeOH)

Caption: Reaction pathway for isothiocyanate cyclization.

Protocol 3: Cyclization using Phenyl Isothiocyanate

This protocol outlines the synthesis of 3,6-diphenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one.

Materials:

  • Methyl 3-amino-5-phenylthiophene-2-carboxylate

  • Phenyl isothiocyanate

  • Pyridine or DMF

  • Ethanol

  • Standard reaction and workup equipment

Procedure:

  • Dissolve Methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 eq) in pyridine.

  • Add phenyl isothiocyanate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize from ethanol or acetic acid to obtain the pure product.

Applications in Drug Discovery

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing potent biological activity. The structural similarity to purines allows these compounds to function as competitive inhibitors at ATP-binding sites in enzymes, particularly kinases.

Derivative Class Therapeutic Target/Activity Significance References
4-Anilino-thieno[3,2-d]pyrimidinesEGFR/VEGFR Kinase InhibitorsPotent antiproliferative activity against various cancer cell lines, including breast and non-small cell lung cancer.[7],[13]
Halogenated thieno[3,2-d]pyrimidinesApoptosis Induction, AntifungalC4-chlorinated intermediates show significant antiproliferative properties and induce apoptosis. Also exhibit activity against fungi like Cryptococcus neoformans.[5]
Thieno[3,2-d]pyrimidin-4-ones17β-HSD2 InhibitorsPotential application in hormone-dependent diseases by inhibiting the conversion of estradiol to estrone.[9]
General Thieno[3,2-d]pyrimidinesBroad Spectrum Kinase InhibitionDerivatives have been developed as inhibitors for a wide range of kinases and phosphodiesterases, highlighting the scaffold's versatility.[5],[6]

Conclusion

Methyl 3-amino-5-phenylthiophene-2-carboxylate is a high-value, readily accessible intermediate for the synthesis of biologically active fused heterocycles. The cyclization reactions discussed herein represent robust and scalable methods for constructing the thieno[3,2-d]pyrimidine core. By mastering these protocols, researchers in drug discovery can efficiently generate diverse libraries of compounds for screening against a wide array of therapeutic targets, particularly in the field of oncology. The versatility of the starting material and the proven biological relevance of the products ensure that these synthetic strategies will remain a vital tool for medicinal chemists.

References

  • Jo, E., et al. (2018). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Chien, T. C., et al. (2010). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. Bioorganic Chemistry. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]

  • El-Subbagh, H. I., et al. (2000). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]

  • Saddik, M. S., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Besson, T., et al. (2022). Thienopyrimidine. Encyclopedia MDPI. Available at: [Link]

  • Elmongy, E. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]

  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules. Available at: [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

  • Shaaban, M. R., & El-Sayed, N. N. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. ARKIVOC. Available at: [Link]

  • El-Sharkawy, K. A., et al. (2013). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the Aminothiophene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Aminothiophene Scaffold in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes, from growth and differentiation to metabolism and apoptosis.[1] Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Small molecule kinase inhibitors have consequently emerged as a cornerstone of modern targeted therapy.[1][3][4] Among the myriad of heterocyclic scaffolds employed in the design of these inhibitors, the 2-aminothiophene core has proven to be a particularly versatile and fruitful starting point.[1][5][6]

The inherent structural features of the 2-aminothiophene moiety, including its hydrogen bonding capabilities and the potential for diverse substitutions at multiple positions, allow for the fine-tuning of inhibitory potency and selectivity against a wide range of kinases.[7] This application note provides a detailed protocol for the synthesis of aminothiophene-based kinase inhibitors, focusing on the highly efficient and widely adopted Gewald reaction.[8] We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step guide for the synthesis of a representative kinase inhibitor, and discuss key structure-activity relationships (SAR) that drive inhibitor design.

The Gewald Reaction: A Cornerstone for Aminothiophene Synthesis

The Gewald reaction, a one-pot, multi-component reaction, is the most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes.[9][8][10] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as a cyanoester) in the presence of elemental sulfur and a base.[9][11] The elegance of the Gewald reaction lies in its operational simplicity and the ready availability of the starting materials, making it a highly attractive method for generating chemical libraries for drug discovery.[8][11]

The reaction mechanism, elucidated decades after its discovery, proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[9][10]

Visualizing the Synthetic Workflow

The following diagram outlines the general workflow for the synthesis and initial evaluation of aminothiophene-based kinase inhibitors.

G cluster_synthesis Synthesis cluster_evaluation Evaluation start Starting Materials (Ketone, Cyanoacetate, Sulfur) gewald Gewald Reaction start->gewald aminothiophene 2-Aminothiophene Core gewald->aminothiophene modification Further Functionalization (e.g., Amide Coupling) aminothiophene->modification inhibitor Final Kinase Inhibitor modification->inhibitor purification Purification (Chromatography, Recrystallization) inhibitor->purification characterization Characterization (NMR, MS, HPLC) purification->characterization screening Kinase Inhibitory Screening characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->modification Informs further synthesis

Caption: General workflow for the synthesis and evaluation of aminothiophene-based kinase inhibitors.

Experimental Protocol: Synthesis of a Representative JNK Inhibitor

This protocol details the synthesis of a thiophene-3-carboxamide derivative, a class of compounds known to exhibit potent inhibitory activity against c-Jun N-terminal kinase (JNK).[12]

Part 1: Synthesis of the 2-Aminothiophene Core via the Gewald Reaction

Reaction Scheme:

G reagents Cyclohexanone + Ethyl Cyanoacetate + Sulfur conditions Base (Morpholine) Ethanol, Reflux reagents->conditions Gewald Reaction product Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate conditions->product

Caption: Gewald reaction for the synthesis of the aminothiophene core.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.149.81 g (10.4 mL)0.1
Ethyl Cyanoacetate113.1211.31 g (10.7 mL)0.1
Elemental Sulfur32.063.21 g0.1
Morpholine87.128.71 g (8.7 mL)0.1
Ethanol46.0750 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), cyclohexanone (9.81 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add morpholine (8.71 g, 0.1 mol) to the reaction mixture. The addition is exothermic, and the reaction mixture may warm up.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Pour the mixture into ice-cold water (200 mL) with stirring.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

  • Dry the product under vacuum. Expected yield: 70-80%.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part 2: Amide Coupling to Yield the Final Kinase Inhibitor

Reaction Scheme:

G reagents Aminothiophene Ester + 3-Methoxybenzoyl chloride conditions Pyridine, DCM Room Temperature reagents->conditions Amide Coupling product Final JNK Inhibitor conditions->product

Caption: Amide coupling to form the final thiophene-3-carboxamide inhibitor.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate239.332.39 g0.01
3-Methoxybenzoyl chloride170.591.71 g0.01
Pyridine79.100.87 g (0.89 mL)0.011
Dichloromethane (DCM)84.9330 mL-

Procedure:

  • Dissolve the synthesized aminothiophene ester (2.39 g, 0.01 mol) in dry DCM (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (0.87 g, 0.011 mol) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-methoxybenzoyl chloride (1.71 g, 0.01 mol) in dry DCM (10 mL).

  • Add the 3-methoxybenzoyl chloride solution dropwise to the aminothiophene solution at 0 °C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the final thiophene-3-carboxamide inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Structure-Activity Relationship (SAR) Insights

The aminothiophene scaffold allows for systematic modifications to explore the SAR and optimize inhibitor potency and selectivity.[13][7]

  • Substitution at the 2-amino group: Acylation or sulfonylation of the 2-amino group is a common strategy to introduce various substituents that can interact with specific residues in the kinase active site. The nature of the aromatic or heterocyclic ring introduced can significantly impact the inhibitory profile.[12]

  • Modification of the 3-carboxamide/carboxylate group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These modifications can influence solubility and hydrogen bonding interactions within the ATP-binding pocket.[13][7]

  • Substitution on the thiophene ring: The tetrahydrobenzo portion of the thiophene ring can be replaced with other cyclic or acyclic ketones in the initial Gewald reaction, allowing for exploration of the hydrophobic pocket of the kinase.[8]

  • Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents on the appended aromatic rings can modulate the overall electron density of the inhibitor, which has been shown to be crucial for optimal kinase inhibition.[13][7] For instance, electron-donating moieties on the C-4 aryl group of 2-amino-3-carboxy-4-phenylthiophenes have been shown to be critical for inhibitory activity against atypical protein kinase C (aPKC).[13][7]

Troubleshooting and Optimization

  • Low yield in Gewald reaction: Ensure the purity of reagents, especially the ketone. The use of microwave irradiation has been reported to improve yields and reduce reaction times.[9][11][14] The choice of base can also be critical; while morpholine is common, other bases like piperidine or triethylamine can be explored.[8][15]

  • Side reactions in amide coupling: Ensure anhydrous conditions to prevent hydrolysis of the acid chloride. The dropwise addition of the acid chloride at low temperature minimizes the formation of di-acylated byproducts.

  • Purification challenges: The final compounds may require careful optimization of the chromatographic conditions. Reversed-phase HPLC can be a valuable tool for obtaining highly pure samples for biological testing.

Conclusion

The 2-aminothiophene scaffold is a privileged structure in the design of kinase inhibitors. The Gewald reaction provides a robust and versatile entry point to this important class of molecules. The detailed protocol and insights provided in this application note are intended to equip researchers in medicinal chemistry and drug discovery with the practical knowledge to synthesize and optimize novel aminothiophene-based kinase inhibitors for a variety of therapeutic targets.

References

  • Gewald reaction. In: Wikipedia. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed Central. [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Elsevier. [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Royal Society of Chemistry. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Taylor & Francis Online. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. ResearchGate. [Link]

  • New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. ResearchGate. [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PubMed Central. [Link]

  • Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. ACS Publications. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. National Institutes of Health. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Semantic Scholar. [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]

  • Novel protein kinase C inhibitors: alpha-terthiophene derivatives. PubMed. [Link]

  • Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). PubMed. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

Sources

Application Note & Protocols: Leveraging Methyl 3-amino-5-phenylthiophene-2-carboxylate for Novel Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the thiophene scaffold, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the application of Methyl 3-amino-5-phenylthiophene-2-carboxylate as a versatile starting material for the synthesis of potent antimicrobial agents. We present the scientific rationale, detailed synthetic protocols for creating Schiff base derivatives, and standardized methodologies for antimicrobial evaluation.

Introduction: The Thiophene Scaffold in Antimicrobial Drug Discovery

The thiophene ring is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for a phenyl ring allow it to interact with various biological targets. Thiophene derivatives have demonstrated a wide spectrum of bioactivities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4]

Methyl 3-amino-5-phenylthiophene-2-carboxylate is an ideal starting scaffold for several reasons:

  • Reactive Handles: It possesses three key functional groups ripe for chemical modification: the nucleophilic 3-amino group, the ester at position 2, and the phenyl ring at position 5.

  • Proven Precursor: The 3-aminothiophene moiety is a well-established building block for constructing more complex, fused heterocyclic systems such as thienopyrimidines, which are known for their potent biological activities.[3][5]

  • Synthetic Accessibility: This starting material can be readily synthesized, often via multicomponent reactions like the Gewald reaction, making it a cost-effective entry point for library synthesis.[6]

This guide focuses on one of the most direct and effective strategies for derivatization: the conversion of the primary amino group into an imine (Schiff base), a class of compounds known to possess significant antimicrobial properties.[7][8][9]

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is critical for reaction planning and execution.

PropertyValueSource
IUPAC Name Methyl 3-amino-5-phenylthiophene-2-carboxylate
CAS Number 100063-22-7[10]
Molecular Formula C₁₂H₁₁NO₂S[10]
Molecular Weight 233.29 g/mol [10]
Appearance Yellow crystals[10]
Melting Point 147 °C[10]
Boiling Point (Predicted) 442.5 °C[10]
Solubility Soluble in DMF, Dioxane, hot Ethanol. Sparingly soluble in cold Ethanol.

Synthetic Strategy & Workflow

The primary synthetic route detailed here involves the condensation reaction between the 3-amino group of the thiophene core and an aromatic aldehyde to form a Schiff base (azomethine). This transformation is synthetically straightforward and allows for immense diversity by simply varying the aldehyde component. The resulting imine bond is often crucial for biological activity.

The overall workflow, from synthesis to evaluation, is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation A Methyl 3-amino-5- phenylthiophene-2-carboxylate C Condensation Reaction (Schiff Base Formation) A->C B Substituted Aromatic Aldehyde B->C D Crude Product C->D Cooling & Precipitation E Purification (Recrystallization) D->E F Pure Schiff Base Derivative E->F G Characterization (NMR, IR, MS) F->G Structural Verification H Antimicrobial Screening (MIC Determination) F->H Biological Testing I Data Analysis & Structure-Activity Relationship H->I

Caption: High-level workflow from synthesis to antimicrobial evaluation.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Derivative (Illustrative Example)

This protocol describes the synthesis of Methyl 3-(((4-chlorophenyl)methylene)amino)-5-phenylthiophene-2-carboxylate.

Rationale: The choice of an aromatic aldehyde with an electron-withdrawing group (e.g., chlorine) often enhances the antimicrobial activity of the resulting Schiff base. Dioxane is selected as the solvent due to its high boiling point, suitable for reflux conditions, and its ability to dissolve both reactants. A catalytic amount of glacial acetic acid is used to protonate the aldehyde's carbonyl group, making it more electrophilic and accelerating the reaction.

Materials:

  • Methyl 3-amino-5-phenylthiophene-2-carboxylate (0.1 mol)

  • 4-Chlorobenzaldehyde (0.1 mol)

  • Dioxane (100 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Ethanol (for recrystallization)

  • Standard reflux apparatus with condenser

  • Magnetic stirrer with hotplate

  • Beakers, Buchner funnel, filter paper

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-amino-5-phenylthiophene-2-carboxylate (0.1 mol).

  • Dissolution: Add 100 mL of dioxane to the flask and stir until the starting material is fully dissolved.

  • Reactant Addition: Add 4-chlorobenzaldehyde (0.1 mol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a condenser to the flask and place the apparatus in a heating mantle. Heat the mixture to reflux (approx. 101 °C) and maintain reflux with continuous stirring for 14-15 hours.[3]

    • Self-Validation Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 3:7). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 250 mL of crushed ice with gentle stirring. A solid precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 30 mL) to remove any residual dioxane and acid catalyst.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at 50-60 °C.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product as pure crystals.[3]

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR Spectroscopy, and Mass Spectrometry). The IR spectrum should show the appearance of a C=N stretch (approx. 1600-1625 cm⁻¹) and the disappearance of the N-H stretches from the primary amine.

Protocol 2: Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][11]

Rationale: The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format, providing reproducible MIC values.[4][11]

Materials:

  • Synthesized thiophene derivatives

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 Medium (for fungi)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each synthesized compound and standard drug in DMSO at a concentration of 1024 µg/mL.

  • Serial Dilutions: In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the stock solution (1024 µg/mL) to well 1.

  • Two-Fold Dilution Series: Transfer 100 µL from well 1 to well 2, mixing thoroughly. Continue this serial dilution process across the plate to well 10. Discard 100 µL from well 10. This creates concentrations ranging from 1024 µg/mL to 2 µg/mL.

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in broth so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

  • Adding Inoculum: Add 10 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plates and incubate at 35-37 °C for 18-24 hours for bacteria, or at 28-30 °C for 48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

G cluster_prep Preparation cluster_plate 96-Well Plate Assay cluster_result Result A Prepare Compound Stock Solution (DMSO) C Perform 2-Fold Serial Dilutions of Compound A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbes B->D C->D E Incubate Plate (24-48h) D->E F Visually Inspect Wells for Turbidity E->F G Determine MIC Value F->G

Caption: Experimental workflow for MIC determination via broth microdilution.

Expected Results & Data Interpretation

The synthesized Schiff base derivatives are expected to show varying degrees of antimicrobial activity. The activity is highly dependent on the nature and position of the substituent on the aromatic aldehyde ring.

Example Data Table: Below is a hypothetical table of MIC values to illustrate expected results.

Compound IDSubstituent (R)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Starting Material ->512>512>512
Derivative 1 4-Cl166432
Derivative 2 4-NO₂83216
Derivative 3 4-OCH₃64128128
Derivative 4 2-OH326464
Ciprofloxacin (Std.)10.5N/A
Amphotericin B (Std.)N/AN/A2

Interpretation:

  • The starting material is expected to be inactive, highlighting the importance of derivatization.

  • Compounds with electron-withdrawing groups (e.g., -Cl, -NO₂) often exhibit lower MIC values (higher potency) than those with electron-donating groups (e.g., -OCH₃).[6]

  • Activity against Gram-positive bacteria (S. aureus) is often more pronounced than against Gram-negative bacteria (E. coli), which possess a protective outer membrane.

  • The results can form the basis of a Structure-Activity Relationship (SAR) study to guide the design of next-generation compounds with improved potency and a broader spectrum of activity.

Conclusion

Methyl 3-amino-5-phenylthiophene-2-carboxylate is a highly valuable and versatile platform for the synthesis of novel antimicrobial agents. The straightforward conversion to Schiff bases provides a rapid and efficient method for generating a diverse library of compounds for biological screening. The protocols outlined in this document offer a robust framework for synthesis, purification, and evaluation, enabling researchers to explore the rich chemical space of thiophene derivatives in the quest for new solutions to combat infectious diseases.

References

One-Pot Synthesis of Substituted 2-Aminothiophenes: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2] Its prevalence in pharmaceuticals is a testament to its ability to act as a versatile pharmacophore. The Gewald three-component reaction, a one-pot synthesis, stands as the most efficient and widely adopted method for constructing these valuable heterocyclic compounds.[3][4] This guide provides an in-depth exploration of this powerful reaction, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.

The Gewald Reaction: A Gateway to Molecular Diversity

The Gewald reaction is a multicomponent reaction that convenes a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to afford highly substituted 2-aminothiophenes.[5] This convergent approach allows for the rapid assembly of complex molecules from simple, readily available starting materials, making it an invaluable tool for generating compound libraries for high-throughput screening.[3]

Mechanistic Underpinnings: A Stepwise Journey to Aromaticity

The elegance of the Gewald reaction lies in its sequential, self-validating series of transformations that culminate in the stable thiophene ring system. The generally accepted mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5] The base, typically a secondary or tertiary amine like morpholine or triethylamine, deprotonates the α-carbon of the nitrile, which then undergoes a nucleophilic attack on the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[6][7]

  • Sulfur Addition (Thiolation): The α,β-unsaturated nitrile then reacts with elemental sulfur. The exact mechanism of this step has been a subject of discussion, but it is understood to involve the formation of a sulfur-containing intermediate.[6][7]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[6][7]

Visualizing the Path: The Gewald Reaction Mechanism

Gewald_Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile + S₈ + Base Knoevenagel_Intermediate α,β-Unsaturated Nitrile Reactants->Knoevenagel_Intermediate Knoevenagel Condensation Sulfur_Adduct Sulfur Adduct Knoevenagel_Intermediate->Sulfur_Adduct Sulfur Addition Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Cyclized_Intermediate->Product Tautomerization

Caption: A simplified workflow of the Gewald reaction mechanism.

Experimental Protocols: From Benchtop to Discovery

Herein, we provide a detailed, step-by-step protocol for a representative Gewald synthesis. This procedure can be adapted for a wide range of substrates with appropriate modifications to the reaction conditions.

Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol is based on a well-established procedure for the synthesis of a tetrasubstituted 2-aminothiophene.[8]

Materials:

  • Butan-2-one (1.0 equiv.)

  • Ethyl cyanoacetate (1.0 equiv.)

  • Elemental sulfur (1.1 equiv.)

  • Triethylamine (2.0 equiv.)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine butan-2-one (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.

  • Addition of Base: To the stirred mixture, add triethylamine (2.0 equiv.) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid precipitate. Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as brown plates.[8]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start Combine Reactants: Ketone, Nitrile, Sulfur in Ethanol Add_Base Add Triethylamine Start->Add_Base React Reflux for 2-4h Add_Base->React Workup Cool and Precipitate React->Workup Purify Recrystallize from Ethanol Workup->Purify Characterize Spectroscopic Analysis Purify->Characterize

Sources

Application Notes & Protocols: Electrophilic Substitution Reactions of 3-Aminothiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the electrophilic aromatic substitution (SEAr) reactions of 3-aminothiophene esters, specifically focusing on 3-aminothiophene-2-carboxylates. These scaffolds are valuable building blocks in medicinal chemistry and materials science. This document outlines the theoretical principles governing regioselectivity, provides field-proven protocols for key transformations such as halogenation, nitration, and acylation, and offers practical insights into experimental design and execution. By explaining the causality behind procedural steps, this guide serves as a comprehensive resource for chemists aiming to functionalize this important heterocyclic system.

Introduction and Strategic Importance

3-Aminothiophene esters are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. While the 2-aminothiophene scaffold, readily accessible via the Gewald reaction, is more common, the 3-aminothiophene isomer offers a distinct substitution pattern that is leveraged in the design of novel pharmaceuticals and agrochemicals.[1] The ability to selectively introduce substituents onto the thiophene ring through electrophilic substitution is fundamental to harnessing the full potential of this molecular framework. This process, however, requires a nuanced understanding of the competing electronic effects of the substituents to achieve the desired regiochemical outcomes.

Foundational Principles: Reactivity and Regioselectivity

The outcome of electrophilic substitution on a 3-aminothiophene-2-carboxylate ring is a classic example of competing directing effects. The thiophene ring itself is inherently electron-rich and susceptible to electrophilic attack, with a strong preference for substitution at the α-positions (C2 and C5) due to superior stabilization of the cationic intermediate (the Wheland intermediate or σ-complex).[2]

The substituents dictate the final regioselectivity:

  • 3-Amino Group (-NH₂): A powerful activating group that directs electrophiles to the ortho (C2, C4) and para (C5) positions through resonance donation of its lone pair.

  • 2-Carboxylate Group (-COOR): A deactivating group that directs incoming electrophiles to the meta (C4, C5) positions via an inductive withdrawing effect.

When combined, these effects synergize to strongly favor substitution at the C5 position , which is para to the strongly activating amino group and meta to the deactivating ester group. The C4 position is a secondary possibility, while the C2 position is sterically hindered and electronically disfavored.

Caption: Predicted regioselectivity in electrophilic substitution.

General Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a well-established two-step mechanism.[3] First, the π-system of the thiophene ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as the Wheland intermediate. In the second step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.[3][4]

G A 1. Generation of Electrophile (E⁺) From precursor reagents and catalyst B 2. Nucleophilic Attack Thiophene π-electrons attack E⁺ A->B E⁺ C 3. Wheland Intermediate Formation Resonance-stabilized carbocation B->C Forms σ-complex D 4. Deprotonation A base removes a proton (H⁺) C->D Aided by Base E 5. Final Product Aromaticity is restored D->E Restores Ring

Caption: General workflow of electrophilic aromatic substitution.

Application Notes and Experimental Protocols

The following protocols are designed for a generic substrate, methyl 3-aminothiophene-2-carboxylate. Researchers should consider that reaction kinetics and yields will vary based on the specific ester and any substituents on the thiophene ring.

Halogenation: Synthesis of 5-Bromo-3-aminothiophene-2-carboxylate

Halogenation introduces a synthetically versatile handle for further cross-coupling reactions. N-Bromosuccinimide (NBS) is often the reagent of choice over liquid bromine as it is safer to handle and provides a low, steady concentration of the electrophile, minimizing the risk of over-halogenation.[5]

Scientist's Note (Rationale): The reaction is typically run in a polar solvent like N,N-Dimethylformamide (DMF) or acetonitrile at low temperature. The solvent helps to dissolve the reagents and stabilize the charged intermediate. Low temperature is crucial to control the exothermic reaction and prevent side-product formation.

Protocol: Bromination with NBS

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water. A precipitate of the product should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the crude product can be recrystallized from an ethanol/water mixture or purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The introduction of bromine at the C5 position will result in the disappearance of the C5-H proton signal and a characteristic isotopic pattern in the mass spectrum.

ReagentMolar Eq.Purpose
Methyl 3-aminothiophene-2-carboxylate1.0Substrate
N-Bromosuccinimide (NBS)1.05Brominating Agent (Electrophile Source)
Anhydrous DMF-Solvent

Table 1: Reagents for Selective Bromination.

Nitration: Synthesis of 3-Amino-5-nitrothiophene-2-carboxylate

Nitration is a foundational electrophilic aromatic substitution.[6] Due to the activated nature of the 3-aminothiophene ring, harsh nitrating conditions (e.g., HNO₃/H₂SO₄) can lead to oxidation and decomposition.[7] A milder approach, such as using nitric acid in acetic anhydride or protecting the amine first, is often necessary. The protocol below details the nitration of an N-acetylated intermediate, which moderates the reactivity of the amino group and improves reaction control.[8]

Scientist's Note (Rationale): The amino group is first protected as an acetamide. This serves two purposes: it reduces the activating strength of the amino group, preventing runaway reactions and oxidation, and it protects the amine from being protonated by the strong acid, which would turn it into a strongly deactivating -NH₃⁺ group. After nitration, the acetyl group can be removed by acid-catalyzed hydrolysis.[8]

Protocol: Two-Step Nitration via N-Acetylation

Step A: N-Acetylation [8]

  • Preparation: Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in acetic anhydride (5-10 eq).

  • Reaction: Heat the mixture to reflux for 15-30 minutes.

  • Work-up: Cool the mixture and carefully add water to hydrolyze the excess acetic anhydride. The N-acetylated product often crystallizes upon cooling. Filter the solid, wash with water, and dry. This product can often be used in the next step without further purification.

Step B: Nitration of N-acetylated Substrate [8]

  • Preparation: In a clean, dry flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (65%, 1.2 eq) to concentrated sulfuric acid (98%, ~2.5 eq) at 0 °C.

  • Substrate Addition: Add the N-acetyl-3-aminothiophene-2-carboxylate from Step A (1.0 eq) portion-wise to the stirred nitrating mixture, maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30-60 minutes.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Purification: Collect the solid by filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.

  • Deprotection (Hydrolysis): Reflux the nitro-acetamide product in a mixture of ethanol and concentrated HCl overnight to remove the acetyl group.[8] After cooling and neutralization, the final 3-amino-5-nitrothiophene-2-carboxylate can be isolated.

  • Characterization: Confirm the structures of the intermediate and final product by NMR, IR (presence of nitro group stretches around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹), and MS.[9]

Friedel-Crafts Acylation: Challenges and Modern Alternatives

Direct Friedel-Crafts acylation of 3-aminothiophene esters is highly challenging.[10] The amino group, being a Lewis base, will complex with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation of the ring and preventing the desired reaction.[11][12]

Scientist's Note (Rationale): The complexation of the catalyst with the substrate's amino group is a major drawback. While protecting the amine as an amide can mitigate this, the amide itself is still a deactivating group, making the subsequent acylation difficult. For these reasons, direct Friedel-Crafts acylation is often low-yielding or unsuccessful. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer more reliable and regioselective alternatives for acylating thiophenes, although they require more specialized catalysts and directing groups.[13]

Alternative Strategy (Conceptual): Vilsmeier-Haack Formylation A more viable alternative for introducing a carbonyl group is the Vilsmeier-Haack reaction, which uses a milder electrophile (the Vilsmeier reagent, [ClCH=N(Me)₂]⁺) generated from DMF and phosphorus oxychloride (POCl₃). This reaction typically favors formylation at the electron-rich C5 position of activated thiophenes and avoids the use of strong Lewis acids.

Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) (1.2 eq) to anhydrous DMF (used as both reagent and solvent) dropwise with stirring under a nitrogen atmosphere. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a small amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the mixture with an aqueous base solution (e.g., NaOH or NaHCO₃) until pH > 8.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography.

  • Characterization: Confirm the structure via NMR (presence of an aldehyde proton signal ~9-10 ppm) and other standard spectroscopic methods.

Summary and Outlook

The electrophilic substitution of 3-aminothiophene-2-carboxylates is a powerful tool for generating functionalized heterocyclic building blocks. A thorough understanding of the directing effects of the amino and ester groups is paramount to predicting and achieving the desired C5-substituted regioisomer. While classical reactions like halogenation and nitration can be adapted with careful control of conditions and the use of protecting groups, Friedel-Crafts acylation remains problematic. For these transformations, alternative methods such as the Vilsmeier-Haack reaction or modern C-H activation strategies are recommended. The protocols and insights provided herein serve as a validated starting point for researchers in their synthetic endeavors.

References

  • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. ResearchGate. [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. James Cook University Research Online. [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]

  • ChemInform Abstract: Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. ResearchGate. [Link]

  • Three component reaction for the synthesis of 3‐aminothiophenes. ResearchGate. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens. Royal Society of Chemistry Publishing. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Royal Society of Chemistry Publishing. [Link]

  • Selective Halogen Migration Reactions at Mixed Halothiophenes. Imperial College London. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution. ResearchGate. [Link]

  • Regiospecific Three-Component Synthesis of 2-Aminothiophenes. Synfacts. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. [Link]

  • Electrophilic Aromatic Substitution. YouTube. [Link]

  • 14.2: Examples of electrophilic aromatic substitution. Chemistry LibreTexts. [Link]

  • Electrophilic aromatic substitution (video). Khan Academy. [Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. NIH National Library of Medicine. [Link]

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI. [Link]

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Application Notes & Protocols: Condensation Reactions of Methyl 3-amino-5-phenylthiophene-2-carboxylate with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-phenylthiophene-2-carboxylate is a highly versatile heterocyclic building block, prized in medicinal chemistry and materials science. Its strategic placement of an amino group and an ester functionality on a thiophene core allows for a diverse range of chemical transformations. This guide provides a detailed exploration of its condensation reactions with carbonyl compounds, a cornerstone of its synthetic utility. We will delve into the mechanistic principles, provide field-tested experimental protocols for the synthesis of key scaffolds like Schiff bases and thieno[3,2-d]pyrimidines, and discuss the critical parameters that govern these transformations. The objective is to equip researchers with the foundational knowledge and practical methodologies required to leverage this powerful synthon in the design and synthesis of novel, high-value molecules.

Introduction: The Strategic Value of the 2-Aminothiophene Scaffold

The 2-aminothiophene motif is a privileged structure in drug discovery, appearing in a range of pharmaceuticals with activities including anti-inflammatory, antimicrobial, and antitumor properties.[1] The title compound, Methyl 3-amino-5-phenylthiophene-2-carboxylate, is typically synthesized via the Gewald aminothiophene synthesis, a robust multi-component reaction involving a ketone (acetophenone), an activated nitrile (methyl cyanoacetate), and elemental sulfur.[2][3] This reaction efficiently assembles the polysubstituted thiophene ring in a single step.

The true synthetic power of Methyl 3-amino-5-phenylthiophene-2-carboxylate lies in the vicinal arrangement of the C3-amino and C2-ester groups. The nucleophilic amino group serves as a reactive handle for condensation with various electrophilic carbonyl compounds, including aldehydes, ketones, and acid derivatives. These reactions pave the way for the construction of complex, fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines, which are of significant pharmacological interest.[4][5] This guide focuses on the practical application of these condensation reactions.

Mechanistic Principles and Reaction Pathways

The condensation reactions of Methyl 3-amino-5-phenylthiophene-2-carboxylate with carbonyl compounds can be broadly categorized into two primary pathways: direct Schiff base formation and subsequent cyclocondensation to form fused ring systems.

2.1. Pathway A: Schiff Base (Imine) Formation

The most fundamental reaction is the condensation of the primary amino group with an aldehyde or ketone to form a Schiff base or imine. This is a reversible acid-catalyzed reaction that proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

  • Causality: The choice of an aromatic aldehyde often leads to a stable, crystalline imine that can be isolated. The reaction is driven to completion by the removal of water, either through azeotropic distillation or the use of a dehydrating agent. A catalytic amount of acid (e.g., HCl, acetic acid) protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[1]

2.2. Pathway B: Cyclocondensation to Thieno[3,2-d]pyrimidines

The true synthetic utility is realized when the initial condensation is followed by an intramolecular cyclization. This is particularly powerful for creating the thieno[3,2-d]pyrimidine core, a scaffold found in numerous kinase inhibitors and other therapeutic agents.[6][7] This transformation requires a carbonyl equivalent that can also provide the necessary atoms to complete the pyrimidine ring.

  • Mechanism with Formic Acid: A common and direct method involves heating the aminothiophene with formic acid. The reaction proceeds through an initial formylation of the amino group to give a formamide intermediate. Under acidic conditions and heat, this intermediate undergoes an intramolecular cyclization (electrophilic attack by the ester carbonyl) and subsequent dehydration to yield the thieno[3,2-d]pyrimidin-4(3H)-one product.

The following diagram illustrates this critical cyclocondensation pathway.

G cluster_intermediate Intermediate Formation cluster_product Final Product start_thiophene Methyl 3-amino-5- phenylthiophene-2-carboxylate formamide N-Formyl Intermediate start_thiophene->formamide Formylation (Acylation) formic_acid Formic Acid (HCOOH) formic_acid->formamide thienopyrimidine 5-Phenyl-3H-thieno[3,2-d] pyrimidin-4-one formamide->thienopyrimidine Intramolecular Cyclization & Dehydration G A 1. Combine Reactants - Aminothiophene - Formic Acid B 2. Reflux - 100-110°C - 6-8 hours A->B Heat C 3. Cool & Precipitate - Cool to RT - Pour into ice-water B->C Monitor w/ TLC D 4. Isolate Product - Vacuum Filtration - Wash with water C->D Filter E 5. Dry - Vacuum oven D->E Purify

Sources

The Versatile Scaffold: Methyl 3-amino-5-phenylthiophene-2-carboxylate as a Gateway to Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity from a Privileged Core

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds, particularly those containing the thiophene nucleus, represent a cornerstone of this endeavor. Thiophene and its derivatives are not merely academic curiosities; they are integral components of numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inherent reactivity and structural features of substituted thiophenes make them ideal starting points for the synthesis of more complex, fused heterocyclic systems.

Among the myriad of thiophene-based building blocks, methyl 3-amino-5-phenylthiophene-2-carboxylate stands out as a particularly versatile and powerful precursor. Its strategic placement of an amino group ortho to a carboxylate ester on the thiophene ring provides a reactive diad, primed for a variety of cyclocondensation reactions. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the pivotal role of this compound in the synthesis of novel heterocycles. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for the synthesis of key heterocyclic systems, and explore the significance of these products in contemporary research.

Chemical Profile of the Starting Material

Methyl 3-amino-5-phenylthiophene-2-carboxylate

PropertyValue
CAS Number 100063-22-7
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
Appearance Yellow crystals
Melting Point 147 °C

Safety and Handling: Methyl 3-amino-5-phenylthiophene-2-carboxylate is classified as an irritant and is harmful if swallowed.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.

Synthetic Pathways and Protocols

The strategic arrangement of the amine and ester functionalities in methyl 3-amino-5-phenylthiophene-2-carboxylate allows for its facile conversion into a variety of fused heterocyclic systems. The electron-donating amino group enhances the nucleophilicity of the ring, while the ester provides a convenient leaving group or a site for further modification. The following sections provide detailed protocols for the synthesis of two major classes of heterocycles: thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines.

I. Synthesis of Thieno[2,3-d]pyrimidines: Bioisosteres of Purines

Thieno[2,3-d]pyrimidines are of significant interest in medicinal chemistry as they are considered bioisosteres of purines, the fundamental components of DNA and RNA.[5] This structural similarity allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer and antimicrobial effects.[5][6]

This protocol describes the cyclocondensation of methyl 3-amino-5-phenylthiophene-2-carboxylate with formamide to yield the corresponding thieno[2,3-d]pyrimidin-4-one. This is a robust and widely used method for the construction of this heterocyclic core.[6][7]

Reaction Scheme:

G cluster_0 Methyl 3-amino-5-phenylthiophene-2-carboxylate cluster_1 Formamide cluster_2 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one a S(C1=C(C(=O)OC)C(=C1C2=CC=CC=C2)N) c O=C1NC=NC2=C1C=C(S2)C3=CC=CC=C3 a->c Reflux b NC=O b->c G start 2-Sulfanylpyridine-3-carbonitrile derivative intermediate S-alkylated intermediate start->intermediate Base (e.g., KOH in DMF) reagent1 Active methylene compound (e.g., malononitrile) reagent1->intermediate cyclization Intramolecular cyclization intermediate->cyclization Thorpe-Ziegler cyclization product 3-Aminothieno[2,3-b]pyridine-2-carbonitrile cyclization->product

Sources

Troubleshooting & Optimization

Gewald Reaction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize for higher yields and purity.

Introduction to the Gewald Reaction

The Gewald reaction is a cornerstone in heterocyclic chemistry, enabling the one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[1][2] These thiophene derivatives are valuable scaffolds in medicinal chemistry and materials science.[2][3] While versatile, the reaction's outcome is highly sensitive to a variety of factors. This guide will address common challenges to help you master this synthesis.

Reaction Mechanism Overview

A firm grasp of the reaction mechanism is critical for effective troubleshooting. The Gewald reaction is generally understood to proceed through the following key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][4]

  • Sulfur Addition (Michael Addition): The base activates elemental sulfur, which then adds to the electron-deficient double bond of the Knoevenagel adduct.[4][5] The exact mechanism of sulfur activation and addition is still a subject of detailed study.[4]

  • Ring Closure: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization via attack of the sulfur nucleophile onto the nitrile group.[6]

  • Tautomerization: A final tautomerization step yields the stable 2-aminothiophene product.[1]

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur (S8) + Base Knoevenagel Knoevenagel Condensation Intermediate Reactants->Knoevenagel Knoevenagel Condensation Sulfur_Adduct Sulfur Adduct Knoevenagel->Sulfur_Adduct Michael Addition of Sulfur Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Cyclized_Intermediate->Product Tautomerization

Caption: Simplified workflow of the Gewald reaction mechanism.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that are frequently encountered during the Gewald reaction.

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yield is the most common complaint and can stem from several factors. A systematic approach is key to identifying the root cause.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Check_Reagents 1. Verify Reagent Quality - Anhydrous solvents? - Fresh base? - Finely powdered sulfur? Start->Check_Reagents Check_Conditions 2. Optimize Reaction Conditions - Temperature too low/high? - Incorrect base/catalyst loading? - Inefficient stirring? Check_Reagents->Check_Conditions Reagents OK Side_Reactions 3. Investigate Side Reactions - Dimerization of Knoevenagel intermediate? - Thiophene ring degradation? Check_Conditions->Side_Reactions Conditions OK Purification 4. Review Purification - Product lost during workup? - Inefficient recrystallization? Side_Reactions->Purification Side Reactions Minimal Solution Optimized Yield Purification->Solution Purification Optimized

Caption: A systematic workflow for troubleshooting low reaction yields.

In-depth Analysis:

  • Reagent Quality:

    • Sulfur: Use finely powdered elemental sulfur for better dispersion in the reaction mixture.[2] Clumps of sulfur will react slowly and incompletely.

    • Solvents: Ensure you are using anhydrous solvents, especially when working with sensitive substrates, as water can interfere with the base and intermediates.[7]

    • Carbonyl Compound: Aldehydes are generally more reactive than ketones but can be more prone to side reactions. Ketones are often more stable and may give higher, cleaner yields.[2]

    • Base: The choice and amount of base are critical. Stoichiometric amounts of amine bases like morpholine, piperidine, or triethylamine are common.[8] However, recent studies show that catalytic amounts of certain bases can also be effective, potentially reducing side reactions.[6][9]

  • Reaction Conditions:

    • Temperature: The optimal temperature is typically between 50-70 °C for conventional heating.[8] Excessively high temperatures can lead to degradation of the thiophene ring or promote side reactions.[7] Some reactions, however, benefit from higher temperatures or microwave irradiation to reduce reaction times.[1][10]

    • Stirring: Vigorous stirring is essential to ensure proper mixing of the heterogeneous reaction mixture, particularly the elemental sulfur.

  • Side Reactions:

    • Dimerization: A significant side reaction is the dimerization of the Knoevenagel intermediate, which forms a six-membered ring byproduct.[7][11] This is more likely if the sulfur addition step is slow. Adjusting the base or temperature can help favor the desired reaction pathway.[11]

FAQ 2: How do I choose the right solvent and base for my specific substrates?

The ideal solvent and base combination depends heavily on the reactivity of your starting materials.

Solvent & Base Selection Guide

Solvent Characteristics Typical Base(s) When to Use
Ethanol/Methanol Protic, good for dissolving many starting materials.[2]Morpholine, Piperidine, Triethylamine[2][8]General purpose, good starting point for most Gewald reactions.
DMF/DMSO Polar aprotic, higher boiling point. Can accelerate reactions.[2][6]Triethylamine, MorpholineFor less reactive ketones or when higher temperatures are needed.[6] Can sometimes lead to lower yields.[6]
Isopropanol Less polar protic solvent.Amine basesCan be a good alternative to ethanol.
THF Aprotic ether.Amine basesUseful for specific substrates that may be sensitive to protic solvents.[2]
Water Green solvent, can be used in some modified procedures.[12]TriethylamineFor developing more environmentally friendly protocols.[12]

Expert Insights on Base Selection:

  • Organic Amines (Morpholine, Piperidine, Triethylamine): These are the classical choices and are used in stoichiometric amounts.[8] Their basicity and nucleophilicity influence the rate of the initial Knoevenagel condensation.

  • Inorganic Bases (Na₂CO₃, K₃PO₄): In some cases, inorganic bases can facilitate the formation of the sulfur intermediate and subsequent ring closure, especially in two-step procedures.[11]

  • Catalytic Systems (e.g., Piperidinium Borate): Modern approaches have demonstrated the use of conjugate acid-base pairs as true catalysts, which can lead to cleaner reactions and easier purification.[6]

FAQ 3: My product is difficult to purify. What are the common impurities and how can I remove them?

Purification challenges often arise from unreacted starting materials or the formation of side products.

Common Impurities and Purification Strategies:

  • Unreacted Sulfur: Elemental sulfur can often be removed by washing the crude product with a solvent in which sulfur is soluble but the product is not, such as cold carbon disulfide (use with extreme caution) or by chromatography.

  • Knoevenagel Dimer: This byproduct can sometimes be removed by careful recrystallization, as its polarity and solubility may differ significantly from the desired 2-aminothiophene.[11]

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have starting materials contaminating your product. Monitor the reaction by TLC to ensure completion.[7][8]

  • Purification Protocol:

    • Workup: After cooling the reaction, if a precipitate has formed, it can be collected by filtration and washed with a cold solvent like ethanol.[8] If no solid forms, pouring the mixture into ice-water often induces precipitation.[8]

    • Recrystallization: This is the most common method for purifying the crude product. Ethanol is a frequently used solvent.[8]

    • Chromatography: If recrystallization is ineffective, column chromatography may be necessary.

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis (Conventional Heating)

This protocol provides a standard starting point for the synthesis of a 2-aminothiophene derivative.[8]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur, finely powdered (1.1 equiv)

  • Morpholine (1.0 equiv)

  • Ethanol

Procedure:

  • Combine the ketone/aldehyde, active methylene nitrile, elemental sulfur, and ethanol in a round-bottom flask equipped with a magnetic stirrer and condenser.

  • Add the morpholine to the stirring mixture.

  • Heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a solid precipitates, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into a beaker of ice-water and stir to induce precipitation. Collect the solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

  • Confirm the structure of the product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, MS).

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and in some cases, improve yields.[1][10]

Materials:

  • Same as Protocol 1.

  • Microwave synthesis vial.

Procedure:

  • In a microwave synthesis vial, combine the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), morpholine (1.0 equiv), and a suitable solvent (e.g., ethanol or DMF).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes). Note: The optimal time and temperature should be determined experimentally.

  • After the reaction is complete, cool the vial to room temperature.

  • Proceed with the workup and purification as described in Protocol 1.

References

  • Gewald reaction . (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Gewald Reaction . (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Putz, F., & Dolha, E. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Arkat USA. Retrieved January 3, 2026, from [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur . (2022). ChemRxiv. Retrieved January 3, 2026, from [Link]

  • A green chemistry approach to gewald reaction . (2011). Der Pharma Chemica. Retrieved January 3, 2026, from [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair . (2023). Synlett. Retrieved January 3, 2026, from [Link]

  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst . (2022). Chem-Informatics. Retrieved January 3, 2026, from [Link]

  • Putz, F., & Dolha, E. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF . (2010). ResearchGate. Retrieved January 3, 2026, from [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry . (2016). MDPI. Retrieved January 3, 2026, from [Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction . (2001). Tetrahedron Letters. Retrieved January 3, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . (2010). Arkat USA. Retrieved January 3, 2026, from [Link]

  • The Gewald multicomponent reaction . (2011). PubMed. Retrieved January 3, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . (2010). Arkat USA. Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Purification of Methyl 3-amino-5-phenylthiophene-2-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-amino-5-phenylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound.

Methyl 3-amino-5-phenylthiophene-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1] Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final product. Recrystallization is a powerful technique for purifying this solid compound, but it is not without its challenges. This guide will provide a comprehensive overview of the process, from solvent selection to troubleshooting common issues, ensuring you can achieve the desired purity and yield.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the recrystallization of Methyl 3-amino-5-phenylthiophene-2-carboxylate.

Q1: What is the best solvent for the recrystallization of Methyl 3-amino-5-phenylthiophene-2-carboxylate?

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] For Methyl 3-amino-5-phenylthiophene-2-carboxylate, which has a melting point of 147-149 °C and is a yellow crystalline solid, several solvents can be considered.[4][5] A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, toluene, and mixtures thereof.[2][6] A mixed solvent system, such as ethanol-water or acetone-water, can also be effective if a single solvent does not provide the desired solubility profile.[2][7]

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals.[8][9] This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities that depress the melting point.[8][10][11] To remedy this, you can try the following:

  • Add more solvent: This can help to keep the compound dissolved until the solution has cooled to a temperature below its melting point.[8][10]

  • Cool the solution more slowly: Rapid cooling can favor oiling out. Allowing the solution to cool gradually to room temperature before placing it in an ice bath can promote proper crystal formation.[3][10]

  • Use a different solvent or a mixed solvent system: A solvent with a lower boiling point might prevent the solution from reaching the compound's melting point.[11]

  • Add seed crystals: Introducing a small amount of pure crystalline material can induce crystallization and prevent oiling out.[12]

Q3: My recrystallized product is still colored. How can I remove colored impurities?

Colored impurities can often be removed by treating the hot solution with activated charcoal.[13][14] The charcoal adsorbs the colored compounds, which can then be removed by hot gravity filtration before the solution is cooled to induce crystallization.[13] It is important to use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.

Q4: The yield of my recrystallized product is very low. What are the possible reasons?

A low yield can be attributed to several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[8]

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost.[13]

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Losses during transfer: Product can be lost on glassware during transfers.

To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[15] You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[8]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the recrystallization of Methyl 3-amino-5-phenylthiophene-2-carboxylate.

Problem 1: The crude product does not fully dissolve in the hot solvent.
  • Cause: Insufficient solvent or an inappropriate solvent. It's also possible that insoluble impurities are present.[16][17]

  • Solution:

    • Add more hot solvent in small increments until the solid dissolves. Be careful not to add too much, as this will reduce your yield.[15]

    • If the solid still does not dissolve , it may be an insoluble impurity. In this case, perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[13][14]

    • Re-evaluate your choice of solvent. Test the solubility of a small amount of your crude product in different solvents to find a more suitable one.[2]

Problem 2: No crystals form upon cooling.
  • Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being highly soluble in the cold solvent.[8]

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[8]

      • Add a seed crystal of the pure compound. This provides a template for crystallization to begin.[12]

    • Reduce the volume of the solvent by gently heating the solution to evaporate some of the solvent, then allow it to cool again.[8]

    • Cool the solution in an ice bath to further decrease the solubility of the compound.[15]

Problem 3: The crystals are very fine and difficult to filter.
  • Cause: The solution cooled too quickly, leading to rapid precipitation rather than slow crystal growth.[8]

  • Solution:

    • Re-heat the solution to dissolve the fine crystals.

    • Allow the solution to cool more slowly. You can insulate the flask with a beaker or paper towels to slow down the cooling rate.[8] This will encourage the formation of larger, more easily filterable crystals.

Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization
  • Place a small amount (approx. 50 mg) of the crude Methyl 3-amino-5-phenylthiophene-2-carboxylate into several test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene) dropwise at room temperature, shaking after each addition.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[18]

  • For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath.

  • Add more of the respective hot solvent dropwise until the solid dissolves.

  • Allow the test tubes to cool to room temperature and then in an ice bath.

  • The best solvent is the one in which the compound is highly soluble when hot and has low solubility when cold, resulting in a good recovery of crystals upon cooling.[2][3]

Protocol 2: Standard Recrystallization Procedure
  • Dissolve the crude Methyl 3-amino-5-phenylthiophene-2-carboxylate in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 15-20 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14]

  • Dry the crystals thoroughly to remove any residual solvent.

Data Presentation

Table 1: Physical Properties of Methyl 3-amino-5-phenylthiophene-2-carboxylate

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO₂S[4]
Molecular Weight233.29 g/mol [4][19]
AppearanceYellow crystals[4]
Melting Point147-149 °C[4][5]

Table 2: Solubility Characteristics of a Good Recrystallization Solvent

TemperatureSolubility of Desired CompoundSolubility of Impurities
HighHighHigh or Low
LowLowHigh

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product solvent_selection Solvent Selection crude_product->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal Optional hot_filtration Hot Gravity Filtration dissolve->hot_filtration charcoal->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A flowchart illustrating the key stages of the recrystallization process.

Troubleshooting Logic for "Oiling Out"

Oiling_Out_Troubleshooting start Compound 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent Attempt 1 slow_cool Cool Solution Slowly reheat->slow_cool Attempt 2 seed_crystal Add Seed Crystal reheat->seed_crystal Attempt 3 change_solvent Change Solvent/ Use Mixed Solvents reheat->change_solvent If attempts fail add_solvent->slow_cool slow_cool->seed_crystal success Crystals Form seed_crystal->success change_solvent->success

Caption: A decision-making diagram for troubleshooting the "oiling out" phenomenon.

References

Sources

Navigating the Nuances of Aminothiophene Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the column chromatography purification of aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both scientific integrity and successful outcomes.

Introduction: The Aminothiophene Purification Challenge

Aminothiophenes are a cornerstone scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. However, their purification via column chromatography is often fraught with difficulties. The inherent basicity of the amino group can lead to strong interactions with the acidic surface of standard silica gel, resulting in a host of problems including poor separation, peak tailing, and even on-column degradation of the target compound. This guide provides a structured approach to troubleshooting these issues and offers robust protocols to streamline your purification workflow.

Part 1: Troubleshooting Guide

This section is formatted as a series of common problems encountered during the column chromatography of aminothiophenes, followed by their probable causes and actionable solutions.

Q1: My aminothiophene is streaking badly on the TLC plate and the column, leading to poor separation. What's happening and how can I fix it?

A1: Probable Cause: This is a classic sign of strong interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This acid-base interaction leads to a non-ideal equilibrium during elution, causing the compound to "streak" or "tail" rather than move as a compact band.

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your mobile phase.[1]

    • Recommended Additives: Start by adding 0.5-2% triethylamine (TEA) or pyridine to your eluent system (e.g., hexane/ethyl acetate). The competing amine will interact with the acidic silanol groups, minimizing their interaction with your aminothiophene.[1]

    • For More Polar Aminothiophenes: If you are using a more polar mobile phase like dichloromethane/methanol, a solution of 10% ammonia in methanol can be effective at mitigating streaking.[2]

  • Dry Loading with a Basic Modifier: When preparing your sample for dry loading, you can pre-neutralize the silica gel used.

    • Protocol: Dissolve your crude product in a suitable solvent and add a small amount of silica gel. Then, add a few drops of triethylamine to the slurry and evaporate the solvent until you have a free-flowing powder. This ensures your compound is loaded onto a more inert surface.

Q2: I'm observing a new, more polar spot on my TLC after spotting my aminothiophene and letting the plate sit for a while before developing. Is my compound decomposing?

A2: Probable Cause: Yes, this is a strong indication that your aminothiophene is unstable on the acidic silica gel.[3] The acidic environment can catalyze degradation, leading to the formation of more polar byproducts. This is a significant concern during the longer exposure times of column chromatography.

Solutions:

  • Deactivated Silica Gel: Before resorting to alternative stationary phases, you can try deactivating the silica gel.

    • Protocol: Pack your column with silica gel. Prepare a solution of your initial, least polar mobile phase containing 1-2% triethylamine. Pass two to three column volumes of this basic mobile phase through the column. Then, equilibrate the column with your starting mobile phase (without the added base) until the eluent is neutral. This process neutralizes the most acidic sites on the silica surface.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic or basic stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica gel for acid-sensitive compounds.[4] It is available in neutral, acidic, and basic forms. For aminothiophenes, neutral or basic alumina is recommended.

    • Amine-Functionalized Silica: This stationary phase has an amino-functionalized surface, which creates a "basic" environment, ideal for purifying basic compounds like aminothiophenes without the need for mobile phase additives.[1]

Q3: My aminothiophene is not eluting from the column, even with a highly polar solvent system. Where is my compound?

A3: Probable Cause: There are two likely scenarios: either your compound has irreversibly bound to the silica gel due to a very strong acid-base interaction, or it has decomposed entirely on the column.[3]

Solutions:

  • The "Methanol Purge" Test: Before giving up on the column, try flushing it with 100% methanol. Methanol is a very polar solvent and can often displace strongly adsorbed compounds.[5] If your compound elutes with methanol, it indicates a strong but not irreversible binding. You will then need to re-evaluate your purification strategy for future batches, focusing on deactivating the silica or using an alternative stationary phase.

  • 2D TLC Analysis: To confirm if decomposition is the issue, you can perform a two-dimensional TLC.

    • Protocol: Spot your compound in one corner of a TLC plate and run it in your chosen eluent. Then, rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see off-diagonal spots corresponding to the degradation products.[5]

  • Protecting Group Strategy: For particularly sensitive aminothiophenes, temporarily protecting the amino group can be a highly effective strategy.

    • Recommended Protecting Groups: The tert-Butoxycarbonyl (Boc) group is a common choice. It can be easily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to the conditions of normal-phase chromatography.[6] The Boc-protected aminothiophene will be less polar and will not interact strongly with the silica gel, allowing for a much cleaner separation. The Boc group can be subsequently removed under acidic conditions.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Observed streaking Peak Streaking/ Tailing start->streaking decomposition On-Column Decomposition start->decomposition no_elution Compound Not Eluting start->no_elution add_base Add Base to Mobile Phase (TEA) streaking->add_base Cause: Acid-Base Interaction deactivate_silica Deactivate Silica with Base decomposition->deactivate_silica Cause: Acid Sensitivity two_d_tlc two_d_tlc decomposition->two_d_tlc Confirm with 2D TLC methanol_purge Methanol Purge no_elution->methanol_purge Cause: Strong Adsorption/ Decomposition success Successful Purification add_base->success Effective dry_load_base Dry Load with Base Modifier add_base->dry_load_base Ineffective dry_load_base->success deactivate_silica->success Effective alt_stationary_phase Use Alumina or Amine-Silica deactivate_silica->alt_stationary_phase Ineffective alt_stationary_phase->success methanol_purge->success Elutes protect_group Use Protecting Group (e.g., Boc) methanol_purge->protect_group No Elution protect_group->success PurificationWorkflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation tlc 1. TLC Analysis & Solvent Selection (Rf ~0.25) pack_column 2. Pack Column with Silica Gel tlc->pack_column boc_protection Optional: Boc Protection boc_protection->tlc dry_load 3. Dry Load Sample pack_column->dry_load elute 4. Elute with Selected Solvent dry_load->elute collect 5. Collect Fractions elute->collect monitor_tlc 6. Monitor Fractions by TLC collect->monitor_tlc combine 7. Combine Pure Fractions monitor_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Sources

Common side products in Methyl 3-amino-5-phenylthiophene-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Methyl 3-amino-5-phenylthiophene-2-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, focusing on the identification and mitigation of side products frequently encountered during the Gewald synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 3-amino-5-phenylthiophene-2-carboxylate?

The most prevalent and efficient method is the Gewald reaction. This is a one-pot, multi-component reaction that involves the condensation of acetophenone (providing the 5-phenyl group), methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst like morpholine or triethylamine.[1][2] The reaction proceeds through an initial Knoevenagel condensation, followed by sulfur addition and subsequent cyclization to form the substituted 2-aminothiophene ring.[1][3][4]

Q2: What are the primary side products I should be aware of during this synthesis?

The main side products typically arise from incomplete reactions or alternative reaction pathways. Key impurities to monitor include:

  • Unreacted Starting Materials: Acetophenone and methyl cyanoacetate may remain if the reaction does not go to completion.[5]

  • Knoevenagel Intermediate: The α,β-unsaturated nitrile, an intermediate formed from the condensation of acetophenone and methyl cyanoacetate, can persist if the subsequent sulfur addition and cyclization steps are inefficient.[1][5]

  • Dimerization Products: The Knoevenagel intermediate can undergo self-condensation or dimerization, especially under prolonged reaction times or non-optimal temperatures.[5][6]

  • Hydrolysis Product: The final ester product can be hydrolyzed to the corresponding carboxylic acid, 3-amino-5-phenylthiophene-2-carboxylic acid, particularly during aqueous workup or if moisture is present under basic conditions.[7][8]

  • Over-oxidation/Polysulfide Species: Complex polysulfide intermediates are formed during the reaction.[4][9] If not properly converted to the final product, these can lead to a complex mixture of byproducts, often presenting as a dark, tarry residue.

Q3: Why is the choice of base important in the Gewald reaction?

The base is a critical catalyst for the initial Knoevenagel-Cope condensation between the ketone and the active methylene compound.[5] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[5] The base's strength and steric properties can influence the reaction rate and, consequently, the formation of side products. An inappropriate base can lead to a sluggish condensation, allowing for the dimerization of starting materials or intermediates.[5][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab, linking them to potential side products and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Product

  • Observation: TLC analysis shows mostly baseline material or unreacted starting materials. The isolated yield is significantly lower than expected.

  • Probable Cause & Solution:

Probable CauseProposed Solution & Scientific Rationale
Inefficient Knoevenagel Condensation The initial condensation is equilibrium-driven and produces water, which can inhibit the reaction.[5] Solution: Consider using a Dean-Stark apparatus to remove water azeotropically. Alternatively, ensure your solvent is anhydrous. Verify the purity and activity of your base; for less reactive ketones, a stronger base might be required.[5]
Poor Sulfur Solubility/Reactivity Elemental sulfur (S8) needs to be activated to participate in the reaction. Solution: Gently heat the reaction mixture to 40–60 °C to improve sulfur's solubility and reactivity.[5] Polar solvents like ethanol, methanol, or DMF are recommended.[5] However, avoid excessive heat, which can promote dimerization and other side reactions.[5]
Incorrect Stoichiometry or Impure Reagents The molar ratios of the three components are crucial. Solution: Ensure all reagents are accurately measured and of high purity.[5] Impurities in starting materials can inhibit the reaction or lead to unwanted byproducts.[10]

Problem 2: Product is Contaminated with a Major, Less Polar Impurity by TLC

  • Observation: TLC plate shows a significant spot with a higher Rf value than the target product.

  • Probable Cause & Solution:

    • Cause: This impurity is often the unreacted Knoevenagel condensation intermediate ((Z)-methyl 2-cyano-3-phenylbut-2-enoate). This occurs when the sulfur addition and cyclization steps fail to proceed after the initial condensation.

    • Solution: Ensure that elemental sulfur is fully dissolved and activated. This may require optimizing the reaction temperature (typically 45-50 °C) and ensuring sufficient reaction time after the initial condensation phase.[11] A two-step, one-pot approach can be effective: first, allow the Knoevenagel condensation to complete at a lower temperature, then increase the temperature after adding sulfur to drive the cyclization.

Problem 3: Isolated Product Contains a More Polar Impurity

  • Observation: The isolated product shows a significant spot near the baseline on the TLC plate, or the NMR spectrum shows broad peaks indicative of a carboxylic acid.

  • Probable Cause & Solution:

    • Cause: This is likely the hydrolyzed product, 3-amino-5-phenylthiophene-2-carboxylic acid.[7][8] Hydrolysis of the methyl ester can occur during an aqueous workup, especially if the pH becomes too basic or acidic, or if the product is heated for extended periods in the presence of water.

    • Solution: During the workup, use a saturated sodium bicarbonate solution carefully to neutralize any acid, avoiding strongly basic conditions. Minimize exposure to water and heat during purification. If the acid is formed, it can often be removed by recrystallization or by washing an ethereal solution of the product with a mild base.

Problem 4: The Reaction Mixture Becomes a Dark, Intractable Tar

  • Observation: The reaction mixture turns very dark or black, and workup yields a tarry substance instead of a crystalline solid.

  • Probable Cause & Solution:

    • Cause: This often indicates polymerization or the formation of complex polysulfide species.[5] Dimerization of the α,β-unsaturated nitrile intermediate is a known side reaction that can lead to higher molecular weight byproducts.[6]

    • Solution: Control the reaction temperature rigorously. The reaction is often exothermic, and runaway temperatures can accelerate side reactions. Add reagents slowly, especially the base, to maintain temperature control.[10] Lowering the concentration of reactants may also help to disfavor intermolecular side reactions like dimerization.[5]

Visualizing the Reaction and Side Products

Main Reaction Pathway

The desired synthesis proceeds via the Gewald reaction mechanism.

Gewald Reaction SM Acetophenone + Methyl Cyanoacetate + Sulfur (S8) KC Knoevenagel Condensation SM->KC Catalyst Base Base (e.g., Morpholine) Base->KC Intermediate α,β-Unsaturated Nitrile Intermediate KC->Intermediate - H2O SulfurAdd Sulfur Addition & Cyclization Intermediate->SulfurAdd + S8 Product Methyl 3-amino-5- phenylthiophene-2-carboxylate SulfurAdd->Product

Caption: The main pathway for the Gewald synthesis.

Common Side Reaction Pathways

This diagram illustrates the formation of key byproducts.

Side Reactions Intermediate α,β-Unsaturated Nitrile Intermediate Dimer Dimerization Product Intermediate->Dimer Excess Heat/ Time Product Desired Product (Ester) Acid Hydrolysis Product (Carboxylic Acid) Product->Acid + H2O (Basic/Acidic Workup)

Sources

Troubleshooting low yield in Gewald aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald aminothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this powerful multicomponent reaction. Here, we move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, providing you with the insights needed to overcome common challenges and maximize your synthetic yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald aminothiophene synthesis?

The Gewald reaction is a one-pot multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes.[1][2][3] It classically involves the condensation of a ketone or aldehyde with an α-activated nitrile (like a cyanoester or malononitrile) in the presence of elemental sulfur and a base.[1][3][4] The reaction proceeds through two key stages:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[1][3][5][6][7][8] This step forms an α,β-unsaturated nitrile intermediate.[1][3][6]

  • Sulfur Addition and Cyclization: Elemental sulfur then adds to the α,β-unsaturated intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[1][3]

The overall thermodynamic driving force for the reaction is the formation of the stable aromatic thiophene ring.[6][9][10]

Q2: What are the critical reagents and their roles in the Gewald synthesis?

Understanding the function of each component is crucial for troubleshooting:

  • Carbonyl Compound (Ketone/Aldehyde): This provides the carbon backbone for positions 4 and 5 of the thiophene ring.[11]

  • α-Activated Acetonitrile: This reagent provides the remaining carbon and nitrogen atoms for the aminothiophene ring, including the amino group at position 2 and the activating group (e.g., -CN, -COOR) at position 3.[11]

  • Elemental Sulfur (S₈): This is the source of the sulfur atom that forms the thiophene heterocycle.[5] Its reactivity and solubility are key parameters.

  • Base: The base is a critical catalyst, primarily for the initial Knoevenagel-Cope condensation.[5][7] Common bases include secondary amines like morpholine and piperidine, or tertiary amines like triethylamine.[5] The choice of base can significantly influence reaction rates and yields.[5]

Q3: My reaction has resulted in a very low yield or no product at all. Where should I start troubleshooting?

Low or no yield is the most common issue and can stem from several factors. A systematic approach is key. Start by evaluating the foundational aspects of the reaction setup.

Troubleshooting_Low_Yield Start Low or No Yield Condensation Inefficient Knoevenagel-Cope Condensation? Start->Condensation Sulfur_Issue Poor Sulfur Solubility/Reactivity? Start->Sulfur_Issue Stoichiometry Incorrect Stoichiometry or Reagent Purity? Start->Stoichiometry Conditions Suboptimal Reaction Conditions? Start->Conditions Base Review Base Selection (e.g., screen piperidine, morpholine) Condensation->Base Yes Water Implement Water Removal (e.g., Dean-Stark) Condensation->Water Yes Solvent Optimize Solvent (e.g., EtOH, MeOH, DMF) Sulfur_Issue->Solvent Yes Temp Adjust Temperature (40-60 °C is typical) Sulfur_Issue->Temp Yes Purity Verify Reagent Purity & Dryness Stoichiometry->Purity Yes Measure Ensure Accurate Measurements Stoichiometry->Measure Yes Conditions->Solvent Conditions->Temp

Caption: Initial troubleshooting workflow for low yield.

Detailed Troubleshooting Guides

Issue 1: The reaction has stalled, and I'm observing a significant amount of unreacted starting materials.

This often points to a problem with the initial and most critical step: the Knoevenagel-Cope condensation.

Possible Cause: Inefficient Condensation

  • Expertise & Experience: The formation of the α,β-unsaturated nitrile intermediate is the lynchpin of the entire synthesis.[6][7][8] This step generates water, which can inhibit the reaction equilibrium.[5] Furthermore, the choice and amount of base are critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to promote unwanted side reactions.

Troubleshooting Steps:

  • Base Selection: The pKa of your active methylene compound dictates the required base strength. For less reactive ketones or nitriles, a stronger base may be necessary.

    • Action: Screen common bases like piperidine, morpholine, or triethylamine.[5] For particularly stubborn substrates, consider a stronger, non-nucleophilic base, but be mindful of potential side reactions.

  • Water Removal: The condensation produces water, which can hydrolyze intermediates or shift the equilibrium back towards the starting materials.[5]

    • Action: If your solvent is compatible (e.g., toluene), use a Dean-Stark apparatus to physically remove water as it forms.[5] Alternatively, adding a chemical dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.

  • Reaction Temperature: Condensation is often favored by gentle heating.

    • Action: Ensure the reaction temperature is appropriate, typically between 40-60 °C.[5] Monitor the reaction by TLC to track the consumption of starting materials and the appearance of the unsaturated intermediate.

Issue 2: The condensation appears to work, but the final product yield is still low, and I suspect byproduct formation.

If the starting materials are consumed but the desired product is lacking, the issue likely lies in the sulfur addition, cyclization, or competing side reactions.

Possible Causes & Solutions:

Possible Cause Underlying Science Troubleshooting Action
Poor Sulfur Solubility/Reactivity Elemental sulfur (S₈) exists as a crown-shaped ring that must be opened to react.[6] Its solubility and reactivity are highly dependent on the solvent and temperature.Switch to a more polar solvent like ethanol, methanol, or DMF to improve sulfur solubility.[5] Gently increase the reaction temperature (40-60 °C) to enhance reactivity, but avoid excessive heat which can promote polymerization.[5]
Steric Hindrance Bulky substituents on the ketone or nitrile can sterically hinder the approach of the sulfur nucleophile or the subsequent cyclization.For sterically demanding substrates, a two-step procedure is often more effective.[5][12] First, perform the Knoevenagel-Cope condensation and isolate the α,β-unsaturated nitrile. Then, in a separate step, react this intermediate with sulfur and base.[5]
Dimerization/Polymerization The α,β-unsaturated nitrile intermediate can be susceptible to Michael addition with another molecule of the deprotonated starting nitrile, leading to dimers or polymers.[5][6]Adjust the reaction concentration by using a more dilute solution. Consider a slower, controlled addition of the base or one of the reactants to keep the concentration of reactive intermediates low at any given time.
Incorrect Stoichiometry An imbalance in reagents can leave starting materials unreacted or promote side reactions.Ensure all reagents, especially the limiting reagent, are measured accurately.[5] Verify the purity of your starting materials, as impurities can interfere with the reaction.[5]
Issue 3: Purification of the final aminothiophene is difficult due to persistent impurities.

Effective purification depends on understanding the potential byproducts of the Gewald reaction.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: If the reaction did not go to completion, you will have residual carbonyl and active methylene compounds.

    • Purification: Most starting materials have different polarities from the aminothiophene product. Column chromatography is typically effective.

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow or incomplete.[5]

    • Purification: This intermediate is often less polar than the final aminothiophene. It can usually be separated by silica gel chromatography.

  • Elemental Sulfur: Excess sulfur is a common leftover.

    • Purification: Sulfur has low solubility in many common recrystallization solvents. It can often be removed by recrystallizing the crude product from a suitable solvent like ethanol or by washing the crude solid with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with extreme caution).

  • Polymeric Byproducts: These are often high molecular weight, insoluble materials.

    • Purification: These can typically be removed by filtering the crude reaction mixture before workup or by trituration of the crude solid with a suitable solvent.[13]

Recommended Purification Protocol (General):

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.

  • Filter the solid and wash it thoroughly with water to remove any inorganic salts or highly polar impurities.

  • Recrystallization: This is often the most effective method for purifying solid aminothiophenes.[13] Ethanol is a common and effective solvent.

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography using a gradient of hexanes and ethyl acetate is a reliable method for separating the product from less polar impurities.

Experimental Protocols

Standard One-Pot Gewald Synthesis Protocol

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the ketone (1.0 eq), the α-activated nitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol (typically 3-5 mL per mmol of ketone).

  • Base Addition: Add the base catalyst (e.g., morpholine, 0.1-0.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 40-60 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography.

Workflow for Optimizing Base and Solvent

Optimization_Workflow Start Identify Substrates (Ketone, Nitrile) Setup Set up Parallel Reactions (Small Scale) Start->Setup Base_Screen Base Screening (Constant Solvent: EtOH) - Morpholine - Piperidine - Triethylamine Setup->Base_Screen Analyze_Base Analyze Yield/Purity (TLC, LC-MS) Base_Screen->Analyze_Base Select_Base Select Optimal Base Analyze_Base->Select_Base Solvent_Screen Solvent Screening (Using Optimal Base) - Ethanol - Methanol - DMF - Toluene Select_Base->Solvent_Screen Analyze_Solvent Analyze Yield/Purity (TLC, LC-MS) Solvent_Screen->Analyze_Solvent Select_Solvent Select Optimal Solvent Analyze_Solvent->Select_Solvent Scale_Up Scale-Up Reaction with Optimized Conditions Select_Solvent->Scale_Up

Caption: A systematic workflow for reaction optimization.

References
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (n.d.). Benchchem.
  • Chen, J., et al. (2017). Reaction optimization studies of the modified Gewald reaction. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Gagnon, C. E., & Berte, C. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved January 3, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved January 3, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved January 3, 2026, from [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Gewald reaction. (n.d.). chemeurope.com. Retrieved January 3, 2026, from [Link]

  • Gagnon, C. E., & Berte, C. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024).
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. Retrieved January 3, 2026, from [Link]

  • Lhermitte, M., & Baudoin, O. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Retrieved January 3, 2026, from [Link]

  • Green Methodologies For The Synthesis of 2 Aminothiophene. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]

  • Liang, X., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Retrieved January 3, 2026, from [Link]

  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Retrieved January 3, 2026, from [Link]

  • A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica. Retrieved January 3, 2026, from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024).
  • Elemental Sulfur: An Excellent Sulfur-Source for Synthesis of Sulfur-Containing Heterocyclics. (2020). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Process for the purification of thiophenes. (2009). Google Patents.
  • Gagnon, C. E., & Berte, C. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. Retrieved January 3, 2026, from [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Gagnon, C. E., & Berte, C. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved January 3, 2026, from [Link]

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  • Enolate Chemistry. (n.d.). Retrieved January 3, 2026, from [Link]

  • Evidence for an enolate mechanism in the asymmetric Michael reaction of α,β-unsaturated aldehydes and ketones via a hybrid system of two secondary amine catalysts. (2015). NIH. Retrieved January 3, 2026, from [Link]

  • Purification method of thiophene. (n.d.). Google Patents.
  • Enolates. (n.d.). Jack Westin. Retrieved January 3, 2026, from [Link]

Sources

Preventing byproduct formation in thieno[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thieno[2,3-d]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into preventing byproduct formation and optimizing your synthetic outcomes. Here, we move beyond simple protocols to explain the causality behind common synthetic challenges, ensuring each experiment is a self-validating system.

Introduction to Thieno[2,3-d]pyrimidine Synthesis

The thieno[2,3-d]pyrimidine core is a cornerstone scaffold in medicinal chemistry, recognized as a bioisostere of purines and quinazolines.[1][2][3] Its synthesis is of paramount importance for the development of novel therapeutics, including kinase inhibitors and anticancer agents.[2][4][5] The most prevalent synthetic strategy involves the initial construction of a polysubstituted 2-aminothiophene via the Gewald reaction, followed by annulation of the pyrimidine ring.[6][7] While robust, this pathway is not without its challenges, often leading to mixtures of products that complicate purification and reduce yields. This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for thieno[2,3-d]pyrimidine synthesis and its major pitfall?

A1: The most common and versatile starting point is the Gewald three-component reaction (G-3CR) to synthesize a 2-aminothiophene intermediate.[8] This reaction combines a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1][9] The primary pitfall is the incomplete conversion or side reactions during this initial step, which directly impacts the purity of the intermediate used for the subsequent cyclization.

Q2: What is the fundamental mechanism of the Gewald reaction?

A2: The Gewald reaction proceeds through three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[9][10]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex.[9][11]

  • Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene.[9][10] The formation of the stable aromatic ring is the primary driving force for the reaction.[11]

Troubleshooting Guide: Byproduct Formation

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low Yield of 2-Aminothiophene Intermediate (Gewald Reaction Failure)

Q: My Gewald reaction is giving a low yield of the desired 2-aminothiophene. TLC analysis shows a complex mixture, including unreacted starting materials. What's going wrong?

A: A low yield in the Gewald reaction typically points to a failure in one of its sequential steps. The most common culprit is an inefficient initial Knoevenagel condensation.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Inefficient Knoevenagel Condensation The initial condensation is an equilibrium process that produces water. If water is not removed or the base is not effective, the equilibrium will not favor the α,β-unsaturated nitrile intermediate.[12]Base Selection: Ensure the pKa of your base (e.g., morpholine, piperidine, triethylamine) is appropriate for deprotonating your active methylene compound. Water Removal: For stubborn reactions, consider using a Dean-Stark apparatus or adding molecular sieves to drive the equilibrium forward.
Poor Sulfur Reactivity Elemental sulfur (S₈) has poor solubility in many organic solvents and requires activation to participate in the reaction.Solvent & Temperature: Use polar solvents like ethanol, methanol, or DMF to improve solubility. Gentle heating (40-60 °C) can increase reactivity, but excessive heat can promote side reactions. Sulfur Quality: Use finely powdered sulfur for better dispersion.[1]
Steric Hindrance Sterically hindered ketones react more slowly in the Knoevenagel condensation.[13]Two-Step Protocol: Isolate the α,β-unsaturated nitrile from the Knoevenagel condensation first. Then, in a separate step, react it with sulfur and base.[10] Microwave Irradiation: Microwave-assisted synthesis can significantly improve yields and reduce reaction times for challenging substrates by providing efficient and uniform heating.[9][14]
Dimerization/Polymerization The highly reactive starting materials or the Knoevenagel intermediate can undergo self-condensation, especially with strong bases or high concentrations.[10]Controlled Addition: Add the base or carbonyl compound slowly to the reaction mixture to maintain a low concentration of reactive intermediates. Catalyst Choice: Avoid overly strong bases which can favor self-condensation of the carbonyl component.[15]

Visualizing the Problem: The Gewald Reaction Pathway

Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel α,β-Unsaturated Nitrile (Knoevenagel Intermediate) Start->Knoevenagel Knoevenagel Condensation Byproduct1 Unreacted Starting Materials Start->Byproduct1 Incomplete Reaction Base Base (e.g., Morpholine) Base->Knoevenagel SulfurAdduct Sulfur Adduct Knoevenagel->SulfurAdduct Sulfur Addition Byproduct2 Polymerization/ Dimerization Knoevenagel->Byproduct2 Side Reaction Sulfur Elemental Sulfur (S₈) Sulfur->SulfurAdduct Product 2-Aminothiophene SulfurAdduct->Product Cyclization & Tautomerization Start N'-(3-cyano-thien-2-yl)- N,N-dimethylmethanimidamide KineticProduct Kinetic Product (Expected Thieno[2,3-d]pyrimidine) Start->KineticProduct Initial Cyclization Amine Primary Amine (R-NH₂) Amine->KineticProduct RingOpened Ring-Opened Intermediate KineticProduct->RingOpened Ring Opening (e.g., via H₂O attack) ThermoProduct Thermodynamic Product (Dimroth Rearrangement Isomer) KineticProduct->ThermoProduct Rearrangement RingOpened->ThermoProduct Rotation & Ring Closure

Caption: Formation of a Dimroth rearrangement byproduct.

Strategies to Minimize Dimroth Rearrangement:

Strategy Explanation Experimental Protocol
Control Reaction Time and Temperature Prolonged heating can provide the energy needed to overcome the activation barrier for the rearrangement.Monitor the reaction closely by TLC. Once the kinetic product is formed, work up the reaction promptly. Avoid excessive heating. Microwave synthesis can sometimes offer better control over heating, leading to higher yields of the desired product. [5]
pH Control The Dimroth rearrangement can be catalyzed by both acid and base. [16]The rate is highly dependent on the pH of the reaction medium.Carefully control the amount of acid or base catalyst used. If possible, run the reaction under neutral conditions or screen different catalysts to find one that promotes the desired cyclization without inducing rearrangement.
Choice of Cyclization Reagent The nature of the cyclizing agent can influence the stability of the intermediates and the propensity for rearrangement.For example, when reacting a 2-aminothiophene-3-carbonitrile with an amine to form a 4-aminothieno[2,3-d]pyrimidine, pre-activation of the 2-amino group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation can provide a cleaner reaction pathway. [5]
Issue 3: Formation of Hydrolyzed Byproducts

Q: My final product is contaminated with a more polar impurity. Mass spectrometry suggests it might be a carboxylic acid or amide derivative of my target molecule. How is this happening?

A: The nitrile (-CN) or ester (-COOR) group on the thiophene ring, a common feature of intermediates from the Gewald reaction, is susceptible to hydrolysis. This can occur during the pyrimidine ring formation if conditions are too harsh (e.g., strong acid or base, high temperatures, extended reaction times) or during work-up.

Troubleshooting Hydrolysis:

  • Milder Cyclization Conditions: If you are using strong acids (like concentrated HCl) or bases (like NaOH) for cyclization, consider milder alternatives. For example, using POCl₃ for chlorination followed by nucleophilic substitution is a common method that avoids strongly hydrolytic conditions. [17]2. Anhydrous Conditions: Ensure all your reagents and solvents are dry, as water is required for hydrolysis.

  • Careful Work-up: During the aqueous work-up, minimize the contact time with acidic or basic solutions. Neutralize the reaction mixture carefully and extract the product promptly.

  • Purification: If hydrolysis cannot be completely avoided, the resulting carboxylic acid or amide byproducts are typically more polar. They can usually be separated from the desired product by silica gel column chromatography.

Experimental Protocols

Protocol 1: Optimized Gewald Synthesis of a 2-Aminothiophene Intermediate

This protocol is for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and ethanol (30 mL).

  • Base Addition: Add morpholine (12 mmol) dropwise to the stirred solution at room temperature.

  • Sulfur Addition: Add finely powdered elemental sulfur (11 mmol) in one portion.

  • Reaction: Heat the mixture to 50-55 °C and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. Pour the mixture into ice-cold water (100 mL) and stir for 15 minutes.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure 2-aminothiophene.

Protocol 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol uses the 2-aminothiophene from Protocol 1 to form the pyrimidine ring.

  • Reaction Setup: In a 50 mL round-bottom flask, combine the 2-aminothiophene intermediate (5 mmol) and formamide (15 mL). [14]2. Reaction: Heat the mixture to reflux (approx. 190-200 °C) for 1.5-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. A solid will precipitate.

  • Isolation: Pour the mixture into water (50 mL). Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude solid from ethanol or DMF/water to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.

References

  • Knoevenagel condensation - Wikipedia. (URL: [Link])

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (URL: [Link])

  • Gewald reaction - Wikipedia. (URL: [Link])

  • Gewald Reaction - Organic Chemistry Portal. (URL: [Link])

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])

  • Knoevenagel Condensation: Mechanism, Applications - Science Info. (URL: [Link])

  • An unexpected Dimroth rearrangement leading to annelated thieno[3,2-d]t[10][12][15]riazolo[1,5-a]pyrimidines with potent antitumor activity - PubMed. (URL: [Link])

  • The Gewald multicomponent reaction - PubMed - NIH. (URL: [Link])

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO. (URL: [Link])

  • Dimroth rearrangement - Wikipedia. (URL: [Link])

  • A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: [Link])

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC - NIH. (URL: [Link])

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. (URL: [Link])

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. (URL: [Link])

  • Methods for the synthesis of 2-aminothiophenes and their reactions (review). (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (URL: [Link])

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. (URL: [Link])

  • (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis - ResearchGate. (URL: [Link])

  • [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed. (URL: [Link])

  • 2‐Aminothiophenes by Gewald reaction. - ResearchGate. (URL: [Link])

  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - ResearchGate. (URL: [Link])

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives - Indian Journal of Advances in Chemical Science. (URL: [Link])

  • Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed. (URL: [Link])

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. (URL: [Link])

Sources

Improving the regioselectivity of reactions with Methyl 3-amino-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-5-phenylthiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile thiophene derivative in their synthetic workflows. My aim is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. In our field, understanding the "why" is paramount to solving the inevitable challenges that arise at the bench. This molecule, with its multiple reactive centers, presents a classic challenge in regioselectivity. This guide is structured to help you navigate this challenge proactively.

Understanding the Reactivity Landscape

Methyl 3-amino-5-phenylthiophene-2-carboxylate possesses three key regions for potential reactions, creating a competitive environment that dictates the outcome of your experiments.

  • The 3-Amino Group: A potent nucleophile and a strong activating group. Its lone pair of electrons can readily attack electrophiles (N-Substitution) or donate electron density into the thiophene ring.

  • The Thiophene Ring (C4-Position): The ring is electron-rich. The 3-amino group strongly activates the ring towards Electrophilic Aromatic Substitution (SEAr), directing incoming electrophiles to the C4 position (ortho to the amine). The 2-ester group, being electron-withdrawing, also directs to its meta position, which is the same C4 carbon. This confluence of directing effects makes the C4 position a highly probable site for substitution.

  • The 2-Carboxylate Group: The ester can be hydrolyzed or transesterified but is generally less reactive under the electrophilic conditions we will discuss.

The primary challenge in regioselectivity arises from the competition between reaction at the 3-amino group (N-substitution) and the C4-position of the thiophene ring (C-substitution) .

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter. The solutions are based on fundamental principles of physical organic chemistry and established synthetic strategies.

Question 1: "I tried to formylate my thiophene using a Vilsmeier-Haack reaction (POCl₃/DMF) to get the 4-formyl derivative, but my main product was an insoluble solid that doesn't look right. What happened?"

Answer: You have likely encountered preferential reaction at the more nucleophilic 3-amino group instead of the thiophene ring. The Vilsmeier reagent, while a "weak" electrophile, is still reactive enough to be attacked by the amine.[1][2] This leads to the formation of an N,N-dimethylformamidine derivative at the 3-position. This amidine is often a stable, sometimes insoluble, compound and will not lead to your desired C4-aldehyde upon aqueous workup.

Root Cause Analysis:

  • Nucleophilicity: The lone pair on the nitrogen of the 3-amino group is more exposed and inherently more nucleophilic than the π-system of the thiophene ring.

  • Reaction Pathway: The initial attack occurs at the site of highest electron density and accessibility, which is the nitrogen atom.

Solution Workflow:

To achieve selective C4-formylation, you must temporarily "mask" the reactivity of the amino group. This is a classic application of protecting group chemistry.[3] By converting the amine into a less nucleophilic functional group, you can redirect the Vilsmeier reagent to the next most reactive site: the C4-position.

Recommended Protocol: N-Acetyl Protection for C4-Formylation

  • Step 1: N-Acetylation (Protection)

    • Dissolve Methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Add a mild base, such as pyridine or triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acetyl protected substrate, Methyl 3-acetamido-5-phenylthiophene-2-carboxylate.

  • Step 2: Vilsmeier-Haack Formylation at C4

    • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) at 0 °C. Stir for 30 minutes.

    • Dissolve the N-acetyl protected thiophene from Step 1 in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC.

    • Cool the reaction and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize with a saturated NaOH solution until the pH is ~8-9. The product should precipitate.

    • Filter the solid, wash with water, and dry to obtain the C4-formylated product.

  • Step 3: Deprotection (Optional)

    • The resulting acetamide can be hydrolyzed back to the free amine by heating in an aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH) solution.

This sequence ensures that the electrophile is directed to the desired carbon atom.

Logical Flow for C4-Formylation

G cluster_start Starting Material cluster_problem Problem: Non-selective Reaction cluster_solution Solution: Protecting Group Strategy Start Methyl 3-amino-5-phenyl- thiophene-2-carboxylate VH_direct Vilsmeier-Haack (POCl3, DMF) Start->VH_direct Direct Reaction Protect Step 1: N-Acetylation (Acetic Anhydride, Pyridine) Start->Protect Strategic Protection N_form Product: N-Formamidine (Undesired) VH_direct->N_form Major Pathway (Higher Nucleophilicity) C4_form_minor Product: C4-Formyl (Minor/No Product) VH_direct->C4_form_minor Minor Pathway Protected_SM Intermediate: N-Acetyl Thiophene Protect->Protected_SM VH_protected Step 2: Vilsmeier-Haack (POCl3, DMF) Protected_SM->VH_protected C4_form_major Product: N-Acetyl-C4-Formyl Thiophene (Desired) VH_protected->C4_form_major Deprotect Step 3: Hydrolysis (Acid or Base) C4_form_major->Deprotect Optional Final_Product Final Product: 3-Amino-4-formyl Thiophene Deprotect->Final_Product

Caption: Decision workflow for achieving C4-formylation.

Question 2: "I am performing an electrophilic bromination with NBS. I expected a single product at the C4 position, but I am getting a complex mixture. Why is the reaction not clean?"

Answer: This issue stems from the high reactivity of the substrate. The 3-amino group is a powerful activating group, making the thiophene ring highly susceptible to electrophilic attack.[4] While C4 is the most electronically favored position, over-bromination or side reactions can occur if conditions are not carefully controlled.

Potential Causes & Solutions:

ProblemRoot CauseRecommended Solution
Multiple Bromination The mono-brominated product is still highly activated and can react further with NBS to give di- or tri-brominated species.1. Control Stoichiometry: Use no more than 1.0 equivalent of NBS.[5]2. Slow Addition: Dissolve the NBS in the reaction solvent (e.g., Acetonitrile or THF) and add it dropwise to the thiophene solution at a low temperature (0 °C).[6]3. Lower Temperature: Maintain the reaction at 0 °C or even lower (-20 °C) to reduce the reaction rate and improve selectivity.
Reaction at Phenyl Ring Although less reactive than the aminothiophene ring, under harsh conditions, the 5-phenyl group could also undergo bromination.This is less likely but possible. The solutions for multiple bromination (lower temp, controlled addition) will also suppress this side reaction.
N-Bromination The amine nitrogen can be attacked by the electrophilic bromine from NBS, forming an unstable N-bromo intermediate that can lead to decomposition or side products.1. Use a Polar Aprotic Solvent: Solvents like Acetonitrile or DMF can help stabilize intermediates and favor the SEAr pathway.2. N-Protection: As with formylation, protecting the amine as an acetamide (-NHAc) is the most robust solution. The acetamido group is still an ortho/para director but is less activating than the amino group, leading to a much cleaner C4-bromination.

Data-Driven Approach to Solvent Choice for Bromination

SolventPolarityTypical OutcomeRationale
Acetonitrile Polar AproticGood. Often provides clean mono-bromination.[6]Stabilizes the ionic intermediates of the SEAr mechanism.
THF / Dioxane Polar AproticGood. Similar to acetonitrile.Good solvating power for both substrate and NBS.
DCM / Chloroform Nonpolar AproticFair to Poor. Can lead to mixtures.[5]Less effective at stabilizing charged intermediates, may allow radical pathways to compete.
Acetic Acid Polar ProticFair. Can work but may lead to side reactions.The acidic nature can protonate the amine, deactivating it slightly, but can also complicate the reaction.

Frequently Asked Questions (FAQs)

Q1: Which is more reactive, the amino group or the C4-position? A: The amino group is the most nucleophilic site. In reactions with acylating agents (like acid chlorides or anhydrides), N-acylation will almost always occur preferentially.[7] For electrophilic aromatic substitution (nitration, halogenation, formylation), the outcome is a kinetic competition. However, direct attack on the nitrogen is often faster unless it is sterically hindered or electronically deactivated (i.e., protected).

Q2: Can I achieve C4-alkylation using Friedel-Crafts conditions? A: This is highly discouraged. The 3-amino group will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the entire molecule and preventing any reaction.[8] If the reaction were to proceed, it would likely result in N-alkylation. For C-alkylation, a multi-step approach involving protection of the amine, lithiation at C4 followed by quenching with an alkyl halide, and subsequent deprotection would be a more viable, albeit complex, strategy.

Q3: How does the 5-phenyl group influence regioselectivity? A: The 5-phenyl group primarily exerts a steric effect. It will sterically hinder attack at the 5-position (which is already substituted) and may slightly disfavor attack at the adjacent C4-position compared to an unsubstituted analog. However, the powerful electronic directing effect of the 3-amino group overwhelmingly favors the C4-position, making the steric influence of the phenyl group a minor factor in most cases.

Q4: What is the best general-purpose protecting group for the 3-amino function in this molecule? A: The acetyl group (-Ac) is an excellent choice for most SEAr reactions. It is easy to install, robust enough to survive Vilsmeier or halogenation conditions, and can be removed without affecting the ester. For reactions requiring stronger acidic or basic conditions, a carbamate protecting group like Boc (-COOtBu) could be considered, although its installation and removal are more specific.

Mechanism: Directing Effects for C4-Substitution

Caption: Converging electronic effects directing substitution to C4.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Campaigne, E., & Archer, W. L. (1953). Formylation of Dimethylaniline. Organic Syntheses, 33, 27.
  • Abdelwahab, A. A., et al. (2016). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. Journal of Heterocyclic Chemistry, 53(5), 1536-1542.
  • Choukchou-Braham, N., et al. (2019). Vilsmeier–Haack Reagent‐Catalyzed C4(sp2)−H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect, 4(33), 9733-9737.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • Elgemeie, G. H., & Ali, H. A. (2001). The Vilsmeier-Haack Reaction in Heterocyclic Synthesis.
  • Caron, S., & Wei, L. (2003). Practical applications of protecting-group-free synthesis. Current opinion in drug discovery & development, 6(6), 844-852.
  • Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide. A convenient reagent for the bromination of thiophenes. The Journal of Organic Chemistry, 44(25), 4733-4735.
  • Gronowitz, S. (1986). Electrophilic Substitution in the Thiophene Series. In Thiophene and Its Derivatives (Vol. 44, Part 2, pp. 1-215). John Wiley & Sons.
  • Olah, G. A. (Ed.). (2005).
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Firouzabadi, H., & Iranpoor, N. (2005). N-Halosuccinimides: Versatile Reagents in Organic Synthesis.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 4). Pergamon Press.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

Sources

Stability of Methyl 3-amino-5-phenylthiophene-2-carboxylate under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 3-amino-5-phenylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your research and development processes.

Introduction to the Stability Profile

Methyl 3-amino-5-phenylthiophene-2-carboxylate is a substituted aminothiophene, a class of compounds recognized for its utility as a scaffold in medicinal chemistry.[1][2][3] The stability of this molecule is paramount for its reliable use in synthesis, biological assays, and formulation development. The core structure, a thiophene ring, is generally considered aromatic and relatively stable.[4][5] However, the substituents—an amino group, a methyl ester, and a phenyl group—introduce specific chemical reactivities that dictate its stability under different conditions. This guide will explore the compound's behavior under acidic, basic, oxidative, reductive, thermal, and photolytic stress.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for Methyl 3-amino-5-phenylthiophene-2-carboxylate?

A1: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place, preferably refrigerated (2-8 °C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to moisture, oxygen, and light, which can promote degradation. The safety data sheet indicates that the compound is stable under normal conditions.[6]

Q2: What are the main incompatibilities for this compound?

A2: The compound should be kept away from strong oxidizing agents and acid chlorides, as these can react with the amino and thiophene functionalities.[6] Contact with strong acids and bases should also be avoided during storage to prevent hydrolysis of the ester or other degradation pathways.

Stability Under Specific Stress Conditions: Troubleshooting Guide

This section provides insights into potential degradation pathways and troubleshooting tips for experiments involving Methyl 3-amino-5-phenylthiophene-2-carboxylate.

Acidic Conditions

Q3: I am running a reaction in an acidic medium and observing the formation of impurities. What could be happening?

A3: Under acidic conditions, particularly at elevated temperatures, you may encounter two primary degradation pathways:

  • Ester Hydrolysis: The methyl ester group is susceptible to acid-catalyzed hydrolysis, which would yield the corresponding carboxylic acid, 3-amino-5-phenylthiophene-2-carboxylic acid, and methanol. While esters are generally more stable to acid than to base, prolonged exposure to strong acids can drive this reaction.

  • Decarboxylation: Thiophene-2-carboxylic acids can undergo decarboxylation under harsh acidic conditions, such as refluxing in strong mineral acids.[7] If the ester first hydrolyzes to the carboxylic acid, this subsequent decarboxylation could lead to the formation of 3-amino-5-phenylthiophene.

Troubleshooting:

  • Control pH: If possible, use the mildest acidic conditions required for your reaction.

  • Lower Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis and potential decarboxylation.

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to monitor the formation of byproducts.[8]

  • Protecting Groups: If the ester is not involved in the desired transformation, consider if a more acid-stable ester could be used in your synthesis.

Basic Conditions

Q4: My compound seems to be rapidly degrading during a saponification or a reaction involving a strong base. Why is this happening?

A4: The primary degradation pathway under basic conditions is the saponification of the methyl ester.[9][10][11] This is a base-mediated hydrolysis that results in the formation of a carboxylate salt and methanol. This reaction is generally rapid and irreversible.[10] The resulting carboxylate will be protonated to the carboxylic acid upon acidic workup.

Troubleshooting:

  • Stoichiometry of Base: Use the minimum required amount of base for your intended transformation. An excess of a strong base can promote side reactions.

  • Reaction Temperature: Saponification is often accelerated by heat. If you are trying to avoid this, run your reaction at a lower temperature.

  • Alternative Bases: If your reaction requires a base but not for ester cleavage, consider using a non-nucleophilic base.

  • Work-up Procedure: Be aware that the product in the basic reaction mixture will be the carboxylate salt. An acidic workup is necessary to isolate the carboxylic acid.[9]

Oxidative Conditions

Q5: I am using an oxidizing agent in my reaction, and my starting material is being consumed, but I am not getting the desired product. What are the likely oxidative degradation pathways?

A5: While the thiophene ring itself is relatively resistant to oxidation, the amino group and the sulfur atom can be susceptible to oxidation.[4][5]

  • Amino Group Oxidation: The primary amino group can be oxidized to various species, including nitroso or nitro compounds, or it could lead to polymerization.

  • Thiophene Ring Oxidation: Although less common, strong oxidizing agents can potentially oxidize the sulfur atom in the thiophene ring to a sulfoxide or sulfone. This is more likely to occur if the aromaticity of the ring is disrupted.

Troubleshooting:

  • Choice of Oxidant: Select a milder and more selective oxidizing agent if possible.

  • Inert Atmosphere: If the oxidation is unintended (e.g., from atmospheric oxygen), perform your reaction under an inert atmosphere (nitrogen or argon).

  • Antioxidants: For formulation studies, the inclusion of antioxidants might be necessary to prevent oxidative degradation.

Thermal and Photolytic Stability

Q6: Does Methyl 3-amino-5-phenylthiophene-2-carboxylate have any known thermal or photostability issues?

A6: Thiophene derivatives are noted for their good photostability and are sometimes used as photostabilizers.[12][13][14][15] However, prolonged exposure to high-intensity UV light could still lead to degradation. Thermally, the compound is likely stable at moderate temperatures. The melting point is in the range of 147°C, suggesting good thermal stability in the solid state up to this point.[16] At higher temperatures, decarboxylation of the corresponding carboxylic acid (if formed via hydrolysis) could occur.[7][17]

Troubleshooting:

  • Light Protection: For long-term storage or during sensitive reactions, protect the compound from light by using amber vials or covering the reaction vessel with aluminum foil.

  • Temperature Control: Avoid excessive heating during reactions or processing. If high temperatures are necessary, minimize the exposure time.

Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for Methyl 3-amino-5-phenylthiophene-2-carboxylate based on its chemical structure.

Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions Methyl 3-amino-5-phenylthiophene-2-carboxylate Methyl 3-amino-5-phenylthiophene-2-carboxylate 3-Amino-5-phenylthiophene-2-carboxylic acid 3-Amino-5-phenylthiophene-2-carboxylic acid Methyl 3-amino-5-phenylthiophene-2-carboxylate->3-Amino-5-phenylthiophene-2-carboxylic acid  Hydrolysis  (H+, H2O) Carboxylate Salt Carboxylate Salt Methyl 3-amino-5-phenylthiophene-2-carboxylate->Carboxylate Salt  Saponification  (OH-, H2O) 3-Amino-5-phenylthiophene 3-Amino-5-phenylthiophene 3-Amino-5-phenylthiophene-2-carboxylic acid->3-Amino-5-phenylthiophene  Decarboxylation  (Heat, H+)

Caption: Potential degradation pathways under acidic and basic conditions.

Experimental Protocols for Stability Assessment

To empirically determine the stability of Methyl 3-amino-5-phenylthiophene-2-carboxylate, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions and analyzing the resulting samples by a stability-indicating analytical method, such as HPLC.[18][19]

Forced Degradation Protocol
  • Sample Preparation:

    • Prepare a stock solution of Methyl 3-amino-5-phenylthiophene-2-carboxylate in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation (Solution): Incubate the stock solution at 80°C, protected from light.

    • Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven at 80°C.

    • Photolytic Degradation: Expose the stock solution to a light source with a defined output (e.g., a photostability chamber).

  • Time Points:

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • For acid and base hydrolysis samples, neutralize them before analysis.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a UV detector is a common starting point for thiophene derivatives.[8]

Workflow for Stability Testing

Stability Testing Workflow start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze end Assess Degradation & Identify Products analyze->end

Caption: A general workflow for conducting a forced degradation study.

Summary of Potential Degradants and Stability Profile

The following table summarizes the likely degradation products and provides a qualitative assessment of the stability of Methyl 3-amino-5-phenylthiophene-2-carboxylate under various conditions.

Stress ConditionPotential Degradation ProductsPredicted Stability
Acidic 3-Amino-5-phenylthiophene-2-carboxylic acid, 3-Amino-5-phenylthiopheneModerate; susceptible to hydrolysis and potential decarboxylation under harsh conditions.
Basic 3-Amino-5-phenylthiophene-2-carboxylate saltLow; susceptible to rapid saponification.
Oxidative Oxidized amino species, Sulfoxide/Sulfone derivativesModerate; dependent on the strength of the oxidizing agent.
Reductive Generally stableHigh; the thiophene ring is resistant to reduction under standard conditions.
Thermal Minimal degradation in solid form below melting point.High
Photolytic Potential for slow degradation upon prolonged UV exposure.High

This technical support guide is intended to provide a foundational understanding of the stability of Methyl 3-amino-5-phenylthiophene-2-carboxylate. It is crucial to perform experimental verification to confirm the stability profile within your specific application and matrix.

References

  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride) - SciSpace. (URL: [Link])

  • Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy. (URL: [Link])

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) - OUCI. (URL: [Link])

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (URL: [Link])

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) | Faculty members. (URL: [Link])

  • Photothermal therapy - Wikipedia. (URL: [Link])

  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. - YouTube. (URL: [Link])

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: [Link])

  • Saponification-Typical procedures - OperaChem. (URL: [Link])

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - MDPI. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

  • Thiophene - Wikipedia. (URL: [Link])

  • How to saponify the polymer that contain (2-ethylhexyl) thiophene-3-carboxylate and benzo[c][7][12][14]thiadiazole? | ResearchGate. (URL: [Link])

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google P
  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Synthesis, properties and biological activity of thiophene: A review - ResearchGate. (URL: [Link])

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF - ResearchGate. (URL: [Link])

  • 2.2 Carboxy Group. (URL: [Link])

  • Saponification of Esters - Organic Chemistry Tutor. (URL: [Link])

  • Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed. (URL: [Link])

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC - NIH. (URL: [Link])

  • GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed. (URL: [Link])

  • Thiophene. (URL: [Link])

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (URL: [Link])

  • Saponification Reaction of Esters - YouTube. (URL: [Link])

  • Summary reaction results for thiophene carboxylation as the function of... - ResearchGate. (URL: [Link])

  • Analytical Techniques In Stability Testing - Separation Science. (URL: [Link])

  • Saponification - Chemistry LibreTexts. (URL: [Link])

  • Thiophene-2-carboxylic acid - Wikipedia. (URL: [Link])

  • Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate | C13H13NO2S - PubChem. (URL: [Link])

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes | ACS Omega - ACS Publications. (URL: [Link])

  • Methods for the synthesis of 2-aminothiophenes and their reactions (review). (URL: [Link])

  • A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction - Der Pharma Chemica. (URL: [Link])

  • 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952. (URL: [Link])

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (URL: [Link])

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

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Removal of unreacted starting materials from aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Aminothiophenes

Welcome to the Technical Support Center for aminothiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with aminothiophenes, particularly those synthesized via the Gewald reaction.[1][2][3][4] Here, we will address common challenges encountered during the purification process, focusing on the effective removal of unreacted starting materials and byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your research and development.

I. Understanding the Chemistry: The Gewald Reaction

The Gewald reaction is a cornerstone of aminothiophene synthesis, valued for its efficiency in creating polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1][2][3] The reaction typically proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the desired aminothiophene.[1][5]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the workup and purification of your aminothiophene product.

Issue 1: Persistent Yellow Coloration in the Final Product

Q: My final aminothiophene product has a persistent yellow tint, even after initial purification. What is the likely cause and how can I remove it?

A: A persistent yellow color in your purified aminothiophene is often due to residual elemental sulfur.[6] While sulfur is a necessary reactant, its removal can be challenging due to its solubility in many organic solvents.[6][7]

Causality: Elemental sulfur (S₈) is nonpolar and soluble in common organic solvents like toluene, benzene, and to a lesser extent, hexanes and ethyl acetate.[6][7] During workup and chromatography, it can co-elute with your product, leading to contamination.

Solutions:

  • Recrystallization: This is often the most effective method for removing trace amounts of sulfur.[5][8]

    • Solvent Selection: Choose a solvent system where the aminothiophene has good solubility at elevated temperatures and poor solubility at room temperature or below. Common choices include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[5][8]

  • Washing with a Non-Polar Solvent: If your product is a solid, washing the crude material with a non-polar solvent in which sulfur has some solubility, but your product is insoluble, can be effective. Cold hexanes are a good first choice.

  • Column Chromatography Optimization: If you are using column chromatography, modifying your mobile phase can improve separation.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can help separate the non-polar sulfur from the more polar aminothiophene.[5]

Issue 2: Difficulty Separating Unreacted Ketone/Aldehyde

Q: I'm having trouble removing the unreacted starting ketone from my aminothiophene product. TLC analysis shows two very close spots. What should I do?

A: The close proximity of your starting material and product on a TLC plate indicates similar polarities, which can make separation by standard chromatography challenging.

Causality: The polarity of your aminothiophene product may not be significantly different from your starting carbonyl compound, leading to poor separation.

Solutions:

  • Adjusting the Mobile Phase Polarity:

    • Systematic Solvent Screening: Perform a thorough screening of solvent systems for both TLC and column chromatography.[9] A common mobile phase for aminothiophenes is a mixture of hexanes and ethyl acetate.[5] Try varying the ratio to find the optimal separation.

    • Alternative Solvents: Consider using a different solvent system altogether. For example, a dichloromethane/methanol gradient can sometimes provide better separation for polar compounds.

  • Flash Column Chromatography: This technique, which uses pressure to increase the flow rate of the mobile phase, can improve resolution and decrease separation time.[10]

  • Derivative Formation (for challenging cases): In extreme cases where chromatographic separation is not feasible, you could consider converting the unreacted ketone/aldehyde into a more polar derivative that is easily separated. This is generally a last resort due to the additional reaction and workup steps.

Issue 3: Presence of Unreacted α-Cyanoester

Q: My NMR spectrum shows the presence of unreacted ethyl cyanoacetate. How can I best remove this?

A: Unreacted α-cyanoesters are generally more polar than the aminothiophene product and can often be removed with a simple aqueous wash.

Causality: α-Cyanoesters have a higher polarity than many aminothiophene products and are often soluble in aqueous solutions, especially under basic conditions.

Solutions:

  • Aqueous Workup: During your workup, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) followed by brine. This can help to remove any remaining acidic protons and increase the aqueous solubility of the α-cyanoester.

  • Column Chromatography: If an aqueous wash is insufficient, column chromatography is typically very effective at separating the more polar α-cyanoester from the aminothiophene product.[8]

Frequently Asked Questions (FAQs)

Q1: How do I monitor the progress of my Gewald reaction?

A1: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of a Gewald reaction.[5][11] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product spot.[12]

Q2: What are the best general purification techniques for aminothiophenes?

A2: The most effective purification methods for aminothiophenes are recrystallization and column chromatography.[5][8]

  • Recrystallization is ideal for solid products and can yield highly pure material.[5][8]

  • Column chromatography is versatile and can be used for both solid and oily products, offering excellent separation of impurities.[5][13]

Q3: Can I use an alternative to elemental sulfur?

A3: Yes, some variations of the Gewald synthesis utilize other sulfur sources. For instance, sodium polysulfide has been used in aqueous, ultrasound-assisted conditions.[14] Thioamides have also been employed as a sulfur source in some methodologies.[8]

Q4: What is the role of the base in the Gewald reaction?

A4: The base, typically a secondary or tertiary amine like morpholine or triethylamine, is crucial for catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene compound.[2][5]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of Aminothiophenes

This protocol outlines a standard procedure for purifying aminothiophenes using silica gel column chromatography.[13][15][16]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.[5] The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into your chromatography column, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve your crude aminothiophene in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with your chosen solvent system, starting with a lower polarity if using a gradient.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure to obtain your purified aminothiophene.

Protocol 2: Recrystallization of Solid Aminothiophenes

This protocol provides a general method for the recrystallization of solid aminothiophene products.[17]

  • Solvent Selection: Choose a suitable solvent or solvent pair. For aminothiophenes, ethanol, methanol, or a mixture of ethyl acetate and hexanes are often effective.[5][8]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Workflow

Diagram 1: General Workflow for Aminothiophene Purification

G cluster_reaction Gewald Synthesis cluster_workup Workup & Initial Purification cluster_purification Final Purification start Ketone/Aldehyde + α-Cyanoester + Sulfur reaction Base Catalyst (e.g., Morpholine) start->reaction product Crude Aminothiophene reaction->product aq_wash Aqueous Wash (removes polar impurities) product->aq_wash drying Drying over Na₂SO₄ aq_wash->drying concentrate Concentration drying->concentrate choice Solid or Oil? concentrate->choice recryst Recrystallization choice->recryst Solid chromatography Column Chromatography choice->chromatography Oil or Solid final_product Pure Aminothiophene recryst->final_product chromatography->final_product

Caption: Workflow for aminothiophene synthesis and purification.

Data Summary

ImpurityCommon Removal MethodKey Considerations
Elemental Sulfur Recrystallization, Column ChromatographyNon-polar nature, can co-elute with product.
Unreacted Ketone/Aldehyde Column ChromatographyPolarity may be similar to the product, requiring careful solvent selection.
Unreacted α-Cyanoester Aqueous Wash, Column ChromatographyGenerally more polar than the product.
Base Catalyst Aqueous WashTypically removed during the initial workup.

References

  • Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Wikipedia. (2024). Sulfur. Retrieved from [Link]

  • Sciencemadness.org. (2018). Solubility of elemental sulfur (orthorhombic α-S8) at 25°C in organic solvents.
  • Gomha, S. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2.
  • ResearchGate. (n.d.). Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K.
  • ResearchGate. (n.d.). Sulfur Solubility in Organic Solvents at 60 °C.
  • Scribd. (n.d.). Green Methodologies For The Synthesis of 2 Aminothiophene. Retrieved from [Link]

  • ACS Publications. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]

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  • ResearchGate. (n.d.). Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K. Retrieved from [Link]

  • Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). The Gewald Multicomponent Reaction. Retrieved from [Link]

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  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]

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Technical Support Center: Characterization of Impurities in Methyl 3-amino-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 3-amino-5-phenylthiophene-2-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, characterizing, and quantifying impurities associated with this active pharmaceutical ingredient (API). Our goal is to equip you with the knowledge to troubleshoot common experimental challenges and ensure the quality, safety, and efficacy of your drug substance.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to find in Methyl 3-amino-5-phenylthiophene-2-carboxylate?

The impurity profile is heavily dependent on the synthetic route. The most common method for synthesizing this and similar 2-aminothiophenes is the Gewald reaction.[1][2][3] This multicomponent reaction involves the condensation of a ketone (acetophenone), an α-cyanoester (methyl cyanoacetate), and elemental sulfur.[1][2]

Therefore, potential impurities can be categorized as follows:

Impurity Category Potential Compounds Typical Source
Starting Materials & Intermediates Acetophenone, Methyl cyanoacetate, Knoevenagel condensation productIncomplete reaction or carryover from the synthetic process.[1][4]
By-products Dimeric species, over-sulfurization products, products from side reactions of intermediatesCompeting reaction pathways during the Gewald synthesis.[1]
Degradation Products Oxidation products (e.g., N-oxide), Hydrolysis products (e.g., the corresponding carboxylic acid)Formed during storage or exposure to stress conditions like heat, light, acid, or base.[5][6]
Reagents & Solvents Morpholine or other basic catalysts, residual solvents (e.g., ethanol, methanol, DMF)Carryover from the manufacturing process and purification steps.[2][4]

Understanding these potential impurities is the first step in developing a robust, stability-indicating analytical method.

Q2: Which analytical techniques are most suitable for characterizing these impurities?

A multi-technique approach is essential for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separation and quantification. A reversed-phase method with UV detection is typically the starting point for impurity profiling.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for impurity identification. It provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structures of unknown peaks detected in HPLC.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unequivocal structure elucidation of isolated impurities.[11][12] It provides detailed information about the molecule's carbon-hydrogen framework.[11]

  • Gas Chromatography (GC): Primarily used for the identification and quantification of volatile impurities, such as residual solvents.[7]

Q3: What are the regulatory limits for impurities I need to be aware of?

Regulatory expectations are primarily defined by the International Council for Harmonisation (ICH) guidelines. The key document is ICH Q3A(R2): Impurities in New Drug Substances .[4][13][14] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose (MDD) of the drug.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A(R2) Guidelines.[4][13]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity's structure must be determined.[4]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your analysis.

Guide 1: Problem - Unexpected or "Ghost" Peaks in HPLC Chromatogram

You run a blank (mobile phase injection) or a sample, and you see peaks that are not attributable to your API or known impurities. These are often called "ghost peaks" or "extraneous peaks."[15][16]

G start Unexpected Peak Observed blank Inject Blank (Mobile Phase Only) start->blank peak_present Is Peak Present in Blank? blank->peak_present yes_blank Yes peak_present->yes_blank Yes no_blank No peak_present->no_blank No source_system Source is System/Mobile Phase yes_blank->source_system source_sample Source is Sample-Related no_blank->source_sample check_mp 1. Prepare fresh mobile phase 2. Use high-purity solvents 3. Purge solvent lines source_system->check_mp check_prep 1. Check sample diluent for contamination 2. Evaluate glassware/vial cleaning procedure source_sample->check_prep check_system Check for system contamination: - Injector carryover - Contaminated frits/seals - Column bleed check_mp->check_system check_carryover Inject blank after a high concentration standard. Is peak present? (Carryover) check_prep->check_carryover

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

  • Contaminated Mobile Phase: Impurities in solvents (especially water) or buffer degradation are common culprits.[17]

    • Solution: Always use fresh, HPLC-grade solvents and high-purity water. Filter all aqueous buffers before use and do not store them for extended periods.

  • System Carryover: Residual sample from a previous, more concentrated injection can get lodged in the injector needle, valve, or tubing and elute in a subsequent run.[16][17]

    • Solution: Implement a robust needle wash protocol using a strong solvent. If carryover persists, flush the entire injection system.

  • Late Elution: A strongly retained compound from a previous injection may elute in the current chromatogram, often appearing as a broad peak.[18]

    • Solution: Extend the run time of a blank injection to see if the peak appears at a much later time.[18] If so, add a high-organic wash step at the end of your gradient to flush the column before re-equilibration.[18]

  • Sample/Diluent Contamination: The impurity may be introduced during sample preparation.

    • Solution: Inject the sample diluent alone to confirm its purity. Ensure all glassware, vials, and pipette tips are scrupulously clean.

Guide 2: Problem - Difficulty Elucidating an Impurity's Structure

Your HPLC-UV method shows a consistent, unknown impurity above the identification threshold, but its structure is not obvious from initial LC-MS data.

G start Unknown Impurity > Identification Threshold (e.g., >0.10%) lcms Step 1: High-Resolution LC-MS/MS Analysis start->lcms degradation Step 4 (Optional): Forced Degradation Study start->degradation To understand degradation pathways mw Determine Accurate Mass & Molecular Formula lcms->mw frag Analyze MS/MS Fragmentation Pattern mw->frag isolate Step 2: Isolate the Impurity (Prep-HPLC or Fraction Collection) frag->isolate If structure is still unclear nmr Step 3: NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) isolate->nmr structure Propose Structure nmr->structure final Final Structure Confirmation structure->final pathway Generate degradants under controlled stress (acid, base, peroxide, heat, light) degradation->pathway confirm Confirm if unknown matches a generated degradant pathway->confirm confirm->structure

Caption: Workflow for impurity identification and structure elucidation.

  • High-Resolution Mass Spectrometry (HRMS): This is critical. An accurate mass measurement (to <5 ppm) allows you to predict the elemental composition (molecular formula) with high confidence, significantly narrowing down the possibilities.

  • Interpreting Fragmentation: Compare the MS/MS fragmentation pattern of the impurity to that of the API. Common fragments suggest the core structure is intact, while unique fragment losses can pinpoint the location of a modification.

  • Forced Degradation Studies: Deliberately stressing the API under harsh conditions (e.g., acid/base hydrolysis, oxidation, photolysis, heat) can help generate potential degradation products in higher concentrations.[5][6][19][20] If your unknown impurity is observed as a major product in one of these stress conditions, it provides strong evidence for its identity and formation pathway.[6]

  • NMR Spectroscopy: For definitive proof, there is no substitute for NMR.[11][12] Two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are powerful tools for piecing together the molecular structure, even with small amounts of isolated material.[12]

Detailed Experimental Protocols

Protocol 1: Foundational HPLC-UV Method for Impurity Profiling

This protocol serves as a robust starting point for method development. Optimization will be required based on your specific impurity profile.

Objective: To separate Methyl 3-amino-5-phenylthiophene-2-carboxylate from its potential process-related and degradation impurities.

Parameter Recommended Condition Rationale/Expert Notes
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µmA standard C18 column provides good retention and selectivity for this moderately polar compound and its likely impurities.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure consistent protonation of the amino group, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.[9]
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% BA shallow gradient provides the necessary resolution to separate closely eluting impurities. A column wash and re-equilibration step are included.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak efficiency.
Injection Volume 10 µLA good starting point to avoid column overloading.[17]
Detection (UV) 254 nm and 320 nmMonitor at multiple wavelengths to ensure detection of all impurities, as they may have different UV maxima.
Sample Preparation 1.0 mg/mL in 50:50 Acetonitrile:WaterEnsure the sample is fully dissolved. This diluent is compatible with the initial mobile phase conditions.

Before running samples, ensure your system is performing correctly.

SST Parameter Acceptance Criteria
Tailing Factor (API Peak) 0.8 - 1.5
Theoretical Plates (API Peak) > 2000
Resolution (API and nearest impurity) > 1.5
%RSD of Peak Area (n=5) < 2.0%

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Google Cloud.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Avomeen.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH.
  • Troubleshooting Ghost Peak Problems in HPLC Systems. (2025, January 21). uHPLCs.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025, February 21). Mastelf.
  • Unexpected Peaks. (2014, August 22). LCGC.
  • Understanding Extraneous Peaks in Chromatography. (2025, April 20). YouTube.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). ResolveMass Laboratories Inc..
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015, June 1). Pharmachitchat.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). SlideShare.
  • Gewald reaction. (n.d.). Wikipedia.
  • Gewald Reaction. (2025, December 29). J&K Scientific LLC.
  • The Gewald multicomponent reaction. (n.d.). PubMed.
  • Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives. (n.d.). BenchChem.
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI.

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Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 3-amino-5-phenylthiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous commercially available drugs, including the anti-inflammatory agents Tinoridine and Tiaprofenic acid, as well as the anticancer drug Ralitrexed.[1][2][3] Its structural versatility and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutic agents.[4] Among the vast library of thiophene-based compounds, derivatives of 2-aminothiophene, particularly Methyl 3-amino-5-phenylthiophene-2-carboxylate, serve as a foundational scaffold for exploring a wide spectrum of pharmacological activities.[5][6]

This guide provides a comparative analysis of the biological activities of various derivatives stemming from the Methyl 3-amino-5-phenylthiophene-2-carboxylate core. We will delve into their synthesis, compare their performance in key therapeutic areas such as antimicrobial and anticancer applications, and provide the detailed experimental protocols necessary to validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this promising class of compounds.

Core Synthesis Strategy: The Gewald Reaction

The synthesis of the 2-aminothiophene scaffold, the backbone of our target derivatives, is most commonly and efficiently achieved through the Gewald three-component reaction.[7][8] This one-pot synthesis is favored in both academic and industrial settings due to its operational simplicity, use of readily available starting materials (an aldehyde or ketone, an active methylene nitrile, and elemental sulfur), and consistently good yields.[9] The causality for its widespread adoption lies in its efficiency; it rapidly constructs a highly functionalized and versatile heterocyclic core ready for further derivatization.

Gewald_Reaction cluster_reactants Reactants Ketone Phenylacetaldehyde (Ketone/Aldehyde) Catalyst Base Catalyst (e.g., Morpholine) Nitrile Methyl Cyanoacetate (Active Methylene Nitrile) Nitrile->Catalyst Sulfur Elemental Sulfur (S₈) Sulfur->Catalyst Product Methyl 3-amino-5- phenylthiophene-2-carboxylate Catalyst->Product One-Pot Condensation

Caption: General workflow of the Gewald three-component reaction.

Comparative Analysis of Biological Activities

The functional groups of the Methyl 3-amino-5-phenylthiophene-2-carboxylate core—the amine at C3, the ester at C2, and the phenyl ring at C5—provide multiple sites for chemical modification. These modifications can dramatically influence the molecule's biological profile.

Antimicrobial Activity

Thiophene derivatives are well-documented for their potent antimicrobial effects.[2][4] The introduction of different substituents significantly impacts their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] For instance, the introduction of pyridine side chains has been shown to produce excellent antimicrobial activity.[10] Similarly, modifying the core to create spiro–indoline–oxadiazole derivatives has resulted in high activity against Clostridium difficile.[11]

The mechanism often involves the disruption of bacterial cellular processes. Some thiophene derivatives have been shown to be effective inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.[12] Molecular docking studies suggest these compounds bind to key proteins in bacterial membranes, leading to increased permeabilization and cell death.[13]

Table 1: Comparative Antimicrobial Activity of Selected Thiophene Derivatives

Derivative Class Target Organism Key Result Reference Compound Comparison Source
Thiophene-Pyridine Hybrids S. aureus, E. coli MIC: 3.125–6.25 µg/mL Ampicillin / Gentamicin Activity is comparable to standard antibiotics. [10]
Spiro–indoline–oxadiazole C. difficile MIC: 2 to 4 µg/mL - Highly potent and selective anticlostridial agent. [11]
3-Amino Thiophene-2-carboxamides P. aeruginosa Inhibition Zone: 20 mm Ampicillin Shows excellent activity, with 86.9% of the efficacy of ampicillin. [14]

| Thiophene-Thiadiazole Hybrids | Colistin-Resistant A. baumannii | MIC₅₀: 16 mg/L | Colistin | Effective against drug-resistant Gram-negative bacteria. |[13] |

Anticancer Activity

The antiproliferative properties of aminothiophene derivatives have attracted significant interest. Structural modifications to the parent compound can lead to enhanced potency and improved tumor selectivity.[7] Studies have shown that altering the alkyl chain at the C5 position of the thiophene ring directly influences anti-proliferative efficacy against T-lymphoma (CEM) and prostate (PC-3) cancer cells.[7]

Furthermore, fusing a pyrimidine ring to the thiophene core to create thieno[2,3-d]pyrimidine-6-carboxylates has yielded compounds with potent antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231).[15] The mechanism of action for many of these compounds involves the induction of apoptosis.

Table 2: Comparative Anticancer Activity of Selected Thiophene Derivatives

Derivative Class Cancer Cell Line IC₅₀ Value Reference Compound Comparison Source
5-Alkyl-substituted 2-aminothiophenes T-lymphoma (CEM) Nanomolar concentrations Prototype TR560 Significantly improved potency and selectivity. [7]
4-Amino-thieno[2,3-d]pyrimidines Breast (MCF-7) 0.013 µM - Demonstrates high potency and a strong selective index. [15]

| 3-Imino-indolin-2-ones with Oxadiazole | HeLa | 10.64 - 33.62 µM | Cisplatin | Activity is comparable to the standard anticancer drug. |[16] |

Anti-inflammatory Activity

Thiophene-based compounds are known for their anti-inflammatory properties, with commercial drugs like Tiaprofenic acid serving as prime examples.[1][17] The primary mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory cascade.[1][17][18] The presence of carboxylic acid, ester, and amine groups on the thiophene ring is crucial for biological target recognition and potent inhibition of these enzymes.[1][3]

COX_LOX_Pathway cluster_pathways Inflammatory Pathways AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Inhibitor Thiophene Derivatives (e.g., Tiaprofenic Acid) Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition of COX/LOX pathways by thiophene derivatives.

Experimental Protocols: A Guide to Validation

To ensure scientific integrity, the biological activities described must be validated through standardized, reproducible protocols. Below are methodologies for assessing the key activities discussed.

Protocol 1: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Include positive (microorganism only) and negative (broth only) controls. A reference antibiotic (e.g., ampicillin) should be tested in parallel.[11]

Protocol 2: MTT Assay for In Vitro Anticancer Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivative (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[16]

Screening_Workflow Start Synthesized Thiophene Derivative Library Primary Primary Screening (Single High Concentration) Start->Primary In Vitro Assays DoseResponse Dose-Response Assays (e.g., MTT, MIC) Primary->DoseResponse Active 'Hits' SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) SAR->Mechanism Refined Hypotheses Lead Lead Compound Identification Mechanism->Lead

Caption: A typical workflow for screening novel chemical compounds.

Conclusion and Future Outlook

Derivatives of Methyl 3-amino-5-phenylthiophene-2-carboxylate represent a highly adaptable and pharmacologically potent class of compounds. Through strategic chemical modifications, their biological activity can be fine-tuned to target a range of diseases, from bacterial infections to cancer. The comparative data clearly indicate that substitutions on the thiophene core and its appended functional groups are critical determinants of efficacy and selectivity.

Future research should focus on expanding the structural diversity of these derivatives and conducting more extensive in vivo studies to validate the promising in vitro results. A deeper exploration of their mechanisms of action, aided by computational modeling and molecular docking, will further illuminate the structure-activity relationships and guide the rational design of next-generation therapeutic agents based on this versatile thiophene scaffold.

References

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  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Available at: [Link]

  • Tantawy, A. S., et al. (2021). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Antibacterial activity of thiophene derivatives. ResearchGate. Available at: [Link]

  • Mishra, R., et al. (2016). Antimicrobial potential of thiophene derivatives of synthetic origin: A review. Bibliomed. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. OUCI. Available at: [Link]

  • Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available at: [Link]

  • Kaur, J., et al. (2017). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • Thomas, A., et al. (2020). Anti-proliferative activity of 5-alkyl-substituted 2-amino-3-methylcarboxylate thiophene derivatives against human T-lymphoma CEM and prostate PC-3 tumor cells. ResearchGate. Available at: [Link]

  • Patel, H. D., et al. (2018). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Journal of Applicable Chemistry. Available at: [Link]

  • Abdel-Aal, M. T., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

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  • Davoodnia, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Abdel-Aal, M. T., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]

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  • Nikolova, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Available at: [Link]

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A Comparative Guide to the Reactivity of Substituted 2-Aminothiophenes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the reactivity of various substituted 2-aminothiophenes, a class of heterocyclic compounds of significant interest to the pharmaceutical industry. Their prevalence in a wide range of biologically active molecules necessitates a thorough understanding of how substituents on the thiophene ring modulate their chemical behavior, influencing both synthetic accessibility and metabolic stability. This document moves beyond a simple recitation of facts to explain the underlying principles governing their reactivity, supported by established concepts in physical organic chemistry and providing actionable experimental protocols for direct comparison.

The Electronic Landscape of the 2-Aminothiophene Core

The reactivity of 2-aminothiophene is governed by a complex interplay of electronic effects. The thiophene ring itself is an electron-rich aromatic system, more reactive towards electrophiles than benzene. This is due to the ability of the sulfur atom's lone pair of electrons to participate in the π-system, stabilizing the carbocationic intermediate (σ-complex) formed during electrophilic attack. The introduction of a powerful electron-donating amino group at the C2 position further enhances the electron density of the ring, making it highly activated towards electrophilic substitution.

However, the 2-aminothiophene scaffold presents two primary sites of reactivity: the amino group and the thiophene ring itself. The lone pair on the nitrogen atom imparts nucleophilic character, making it susceptible to reactions such as acylation, alkylation, and arylation. Simultaneously, the thiophene ring, particularly the C5 and C3 positions, is prone to electrophilic attack. The regioselectivity and relative rates of these reactions are profoundly influenced by the nature and position of other substituents on the thiophene ring.

The Influence of Substituents: A Tale of Two Effects

Substituents on the 2-aminothiophene ring exert their influence through a combination of inductive and resonance effects. These effects can either enhance or diminish the electron density at the amino group and various positions on the thiophene ring, thereby modulating their reactivity. For the purpose of this guide, we will categorize substituents into two main classes: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs)

Common EDGs include alkyl groups (e.g., -CH₃), alkoxy groups (e.g., -OCH₃), and aryl groups.

  • Effect on Amino Group Reactivity (N-Acylation, N-Alkylation): EDGs, particularly at the C4 and C5 positions, increase the electron density on the thiophene ring through inductive and/or resonance effects. This, in turn, enhances the electron-donating ability of the amino group, making it more nucleophilic and thus more reactive towards electrophiles like acylating or alkylating agents.

  • Effect on Ring Reactivity (Electrophilic Aromatic Substitution): EDGs further activate the thiophene ring towards electrophilic attack. The C5 position, being para to the strongly activating amino group, is the most favored site for electrophilic substitution. An EDG at the C5 position will further stabilize the positive charge in the transition state of electrophilic attack at the C3 position.

Electron-Withdrawing Groups (EWGs)

Common EWGs include nitro (-NO₂), cyano (-CN), and acyl groups (-COR).

  • Effect on Amino Group Reactivity (N-Acylation, N-Alkylation): EWGs, especially when located at the C3 or C5 positions, withdraw electron density from the thiophene ring. This deactivation is transmitted to the amino group, reducing its nucleophilicity and making it less reactive towards electrophiles. For instance, the acylation of a 2-aminothiophene bearing a nitro group at the C5 position is expected to be significantly slower than that of the unsubstituted analogue.

  • Effect on Ring Reactivity (Electrophilic Aromatic Substitution): EWGs deactivate the thiophene ring towards electrophilic attack, making such reactions more challenging and often requiring harsher conditions. While the amino group's activating effect still directs electrophiles primarily to the C5 position (if unsubstituted), an EWG at C5 will strongly disfavor further electrophilic substitution on the ring.

The following diagram illustrates the electronic influence of EDGs and EWGs on the 2-aminothiophene scaffold.

G cluster_0 Electron-Donating Group (EDG) at C5 cluster_1 Electron-Withdrawing Group (EWG) at C5 EDG EDG at C5 EDG_Effect Increases electron density on the ring and at the amino group EDG->EDG_Effect Resulting in: Increased_N_Reactivity Increased Nucleophilicity of -NH2 (Faster Acylation/Alkylation) EDG_Effect->Increased_N_Reactivity Increased_Ring_Reactivity Increased Ring Reactivity towards Electrophiles (e.g., at C3) EDG_Effect->Increased_Ring_Reactivity EWG EWG at C5 EWG_Effect Decreases electron density on the ring and at the amino group EWG->EWG_Effect Resulting in: Decreased_N_Reactivity Decreased Nucleophilicity of -NH2 (Slower Acylation/Alkylation) EWG_Effect->Decreased_N_Reactivity Decreased_Ring_Reactivity Decreased Ring Reactivity towards Electrophiles EWG_Effect->Decreased_Ring_Reactivity

Caption: Influence of EDGs and EWGs on 2-aminothiophene reactivity.

Quantitative Comparison of Reactivity

Table 1: Predicted Relative Reactivity of Substituted 2-Aminothiophenes in N-Acylation

Substituent at C5Substituent TypePredicted Relative Rate of N-AcylationRationale
-OCH₃Strong EDGFastestStrong resonance and inductive electron donation significantly increases the nucleophilicity of the amino group.
-CH₃EDGFaster than HInductive electron donation increases the nucleophilicity of the amino group.
-H(Reference)1Baseline reactivity of unsubstituted 2-aminothiophene.
-ClWeak EWGSlower than HInductive electron withdrawal outweighs weak resonance donation, decreasing the nucleophilicity of the amino group.
-CNStrong EWGSlowStrong inductive and resonance electron withdrawal significantly decreases the nucleophilicity of the amino group.
-NO₂Strongest EWGSlowestVery strong inductive and resonance electron withdrawal renders the amino group significantly less nucleophilic.

Experimental Protocol for Comparative Reactivity Analysis: Competitive N-Acylation

To empirically determine the relative reactivity of different substituted 2-aminothiophenes, a competitive acylation experiment can be performed. This method allows for a direct comparison of reaction rates by allowing two different 2-aminothiophenes to compete for a limited amount of an acylating agent.

Materials
  • 2-Aminothiophene (Reference)

  • Substituted 2-aminothiophene (e.g., 2-amino-5-methylthiophene, 2-amino-5-nitrothiophene)

  • Acetic anhydride (Acylating agent)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Base)

  • Internal standard (e.g., dodecane) for GC-MS or NMR analysis

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure
  • Preparation of the Reaction Mixture: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol each) of the reference 2-aminothiophene and the substituted 2-aminothiophene in anhydrous DCM (10 mL).

  • Addition of Base and Internal Standard: Add triethylamine (1.1 equivalents relative to the total moles of amines) and a known amount of the internal standard.

  • Initiation of the Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of acetic anhydride (0.5 equivalents relative to the total moles of amines) in anhydrous DCM (2 mL) dropwise over 5 minutes with vigorous stirring. The use of a substoichiometric amount of the acylating agent is crucial for the competition.

  • Reaction Monitoring: Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 5, 15, 30, 60 minutes). Quench each aliquot by adding it to a vial containing a small amount of saturated aqueous sodium bicarbonate solution and extracting with a small volume of DCM.

  • Analysis: Analyze the organic layer of each quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • Data Interpretation: By comparing the peak areas of the starting materials and the corresponding N-acetylated products (relative to the internal standard), the conversion of each amine can be determined at each time point. The ratio of the products will provide a direct measure of the relative reactivity of the two 2-aminothiophenes.

The following diagram illustrates the experimental workflow for the competitive acylation.

G start Start: Mixture of 2-aminothiophenes (A & B) in DCM with base and internal standard add_acyl Add substoichiometric acylating agent at 0 °C start->add_acyl react Reaction in progress add_acyl->react aliquot Take aliquots at different time points react->aliquot quench Quench aliquots aliquot->quench analysis Analyze by GC-MS or NMR quench->analysis data Determine ratio of products (Ac-A vs. Ac-B) to find relative reactivity analysis->data

Caption: Experimental workflow for competitive acylation.

Conclusion

The reactivity of 2-aminothiophenes is a critical parameter in the design and synthesis of novel drug candidates. Electron-donating substituents generally enhance the nucleophilicity of the amino group and the reactivity of the thiophene ring towards electrophiles, while electron-withdrawing groups have the opposite effect. This guide provides a framework for understanding these substituent effects and offers a practical experimental protocol for their quantitative comparison. By applying these principles, researchers can make more informed decisions in the selection and functionalization of 2-aminothiophene scaffolds, ultimately accelerating the drug discovery process.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. [Link]

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The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition and Beyond - A Comparative SAR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-d]pyrimidine core, a bioisostere of the purine nucleobase, has emerged as a cornerstone in modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors for therapeutic intervention.[1][2] Its rigid, planar structure provides an ideal framework for interrogating the ATP-binding sites of various kinases, while the accessible substitution points on both the thiophene and pyrimidine rings offer a rich canvas for fine-tuning pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives against key oncology targets, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation therapeutics.

The Versatility of the Thieno[2,3-d]pyrimidine Scaffold: A Tale of Multiple Targets

The inherent versatility of the thieno[2,3-d]pyrimidine scaffold has led to the discovery of inhibitors against a range of therapeutically relevant protein kinases.[3][4] This guide will focus on a comparative SAR analysis of derivatives targeting three critical players in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-Kinase (PI3K).

Targeting EGFR: Overcoming Resistance in Cancer Therapy

The epidermal growth factor receptor (EGFR) is a key driver in the proliferation of various cancer cells, making it a prime target for therapeutic intervention.[2] Thieno[2,3-d]pyrimidine derivatives have shown significant promise as EGFR inhibitors, with research focused on achieving potency against both wild-type (WT) and clinically relevant mutant forms, such as the T790M resistance mutant.

A series of novel thieno[2,3-d]pyrimidine derivatives have been designed and synthesized, demonstrating potent inhibitory activity against both EGFRWT and EGFRT790M.[5] For instance, compound 5b from one study exhibited IC50 values of 37.19 nM and 204.10 nM against EGFRWT and EGFRT790M, respectively. Another compound, 12c , showed IC50 values of 37.50 nM and 148.90 nM against the same targets.

Table 1: Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives Against EGFR

CompoundR1R2EGFRWT IC50 (nM)EGFRT790M IC50 (nM)Antiproliferative Activity (A549, IC50 µM)Reference
5b Phenyl4-(3-fluorobenzyloxy)-3-methoxyphenylamino37.19204.1017.79
12c Phenyl4-(3-chlorobenzyloxy)-3-ethoxyphenylamino37.50148.9012.16
7a Substituted PhenylVaried AnilinoSignificant InhibitionSignificant Inhibition-[6]

Structure-Activity Relationship (SAR) Summary for EGFR Inhibition:

The SAR for this class of inhibitors highlights the criticality of substitutions at the 2- and 4-positions of the thieno[2,3-d]pyrimidine core.

  • Position 4: A substituted anilino group is a common feature, with the nature and position of substituents on the aniline ring significantly influencing potency. Electron-donating groups, such as methoxy and ethoxy, and halogen substitutions on the benzyloxy moiety have been shown to be favorable.

  • Position 2: A phenyl group at this position is generally well-tolerated and contributes to the overall binding affinity.

The general SAR trend for EGFR inhibitors is depicted below:

SAR_EGFR ThienoPyrimidine Thieno[2,3-d]pyrimidine Core Position4 Position 4 (Anilino Moiety) ThienoPyrimidine->Position4 Substituted Anilino Position2 Position 2 (Aryl Group) ThienoPyrimidine->Position2 Phenyl Group Activity Enhanced EGFR Inhibitory Activity Position4->Activity Position2->Activity

Caption: Key structural features for potent EGFR inhibition.

Halting Angiogenesis: The Role of VEGFR-2 Inhibition

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role.[7] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.

One study reported a series of eighteen derivatives, with compound 17f exhibiting the highest cytotoxic activities against HCT-116 and HepG2 cancer cell lines with IC50 values of 2.80 µM and 4.10 µM, respectively.[7] This compound also showed potent VEGFR-2 inhibition with an IC50 of 0.23 µM, comparable to the standard drug sorafenib.[7]

Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives Against VEGFR-2

CompoundR GroupVEGFR-2 IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)Reference
17f 4-(4-fluorophenyl)piperazin-1-yl0.232.804.10[7]
Sorafenib -0.23--[7]

Structure-Activity Relationship (SAR) Summary for VEGFR-2 Inhibition:

The SAR studies revealed that the nature of the substituent at the 4-position of the pyrimidine ring is crucial for VEGFR-2 inhibitory activity. The presence of a piperazine moiety substituted with a fluorophenyl group in compound 17f was identified as a key contributor to its high potency.[7] Molecular docking studies have further elucidated the binding interactions of these compounds within the VEGFR-2 active site.[7]

Targeting the PI3K Pathway: A Key Signaling Node

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it an attractive target for drug development.[8] Thieno[2,3-d]pyrimidine derivatives have been explored as PI3K inhibitors, with SAR studies focusing on substitutions on the core scaffold.

One study led to the identification of thieno[2,3-d]pyrimidine 6a , which exhibited remarkable nanomolar PI3K potency and significant in vivo anti-cancer efficacy.[8]

Structure-Activity Relationship (SAR) Summary for PI3K Inhibition:

For this class of inhibitors, the strategy of reducing aromatic character and increasing the fraction of sp3 carbons, combined with scaffold hopping, proved to be effective in designing potent PI3K inhibitors.[8]

Experimental Methodologies: A Guide to Evaluation

The biological evaluation of these thieno[2,3-d]pyrimidine derivatives typically involves a cascade of in vitro and in cellulo assays.

General Synthetic Pathway

The synthesis of thieno[2,3-d]pyrimidine derivatives often starts from substituted 2-aminothiophene-3-carbonitriles or -carboxylates.[9] These intermediates can be cyclized with various reagents to form the thieno[2,3-d]pyrimidine core, which is then further functionalized.

Synthesis_Workflow Start 2-Aminothiophene -3-carbonitrile Cyclization Cyclization Start->Cyclization Core Thieno[2,3-d]pyrimidine Core Cyclization->Core Functionalization Functionalization Core->Functionalization Derivatives Target Derivatives Functionalization->Derivatives

Caption: A generalized synthetic workflow for thieno[2,3-d]pyrimidines.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro kinase assays.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their corresponding substrates are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compounds are serially diluted in DMSO to various concentrations.

  • Assay Reaction: The kinase, substrate, ATP, and the test compound are incubated together in a microplate well. The reaction is initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

MTT_Workflow cluster_0 MTT Assay Workflow CellSeeding 1. Seed Cancer Cells (96-well plate) CompoundTreatment 2. Treat with Compounds (Varying Concentrations) CellSeeding->CompoundTreatment MTT_Addition 3. Add MTT Reagent (Incubate) CompoundTreatment->MTT_Addition Formazan_Solubilization 4. Solubilize Formazan (Add DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 5. Measure Absorbance (Plate Reader) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 6. Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: A step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The thieno[2,3-d]pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The comparative SAR analysis presented here underscores the importance of systematic structural modifications to achieve high potency and selectivity against various cancer-related targets. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these derivatives, exploring novel substitution patterns, and leveraging computational tools for more rational drug design. The insights gained from these studies will undoubtedly pave the way for the discovery of new and effective treatments for a range of human diseases.

References

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3988. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(15), 4436. Available from: [Link]

  • El-Gamal, M. I., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][9][10][11]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1084. Available from: [Link]

  • Ghorab, M. M., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. Available from: [Link]

  • Gouda, M. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available from: [Link]

  • Reddy, T. S., et al. (2017). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 15(3), 563-577. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1646. Available from: [Link]

  • Larsen, S. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. Available from: [Link]

  • Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1111-1122. Available from: [Link]

  • Wang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. Available from: [Link]

  • Kamal, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2), 69-79. Available from: [Link]

  • Abdel-Gawad, H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1935-1954. Available from: [Link]

  • Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Heterocyclic Chemistry, 54(4), 2269-2276. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023). New thieno[2,3-d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies. Archiv der Pharmazie, 356(1), e2200388. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023). Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry. Available from: [Link]

  • Kamal, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2), 69-79. Available from: [Link]

  • El-Gazzar, M. G., et al. (2022). Computer aided drug discovery (CADD) of a thieno[2,3-d]pyrimidine derivative as a new EGFR inhibitor targeting the ribose pocket. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8699. Available from: [Link]

  • Larsen, S. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023). Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry. Available from: [Link]

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  • Sestito, S., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 97, 129567. Available from: [Link]

Sources

In vitro testing of compounds synthesized from Methyl 3-amino-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Compounds Derived from Methyl 3-amino-5-phenylthiophene-2-carboxylate

This guide provides a comprehensive comparison of the in vitro biological performance of novel compounds synthesized from the versatile scaffold, Methyl 3-amino-5-phenylthiophene-2-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the causality behind experimental choices, presents validated protocols, and offers a comparative analysis of synthesized derivatives across key therapeutic areas: oncology, inflammation, and infectious diseases.

Introduction: The Thiophene Scaffold as a Privileged Structure

The thiophene ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active agents.[1] Thiophene and its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2] The nature and position of substituents on the thiophene ring play a crucial role in defining their biological profile.[2]

Methyl 3-amino-5-phenylthiophene-2-carboxylate, in particular, serves as an exceptional starting material. Its synthesis is often achieved through multicomponent reactions like the Gewald reaction.[3][4][5] The scaffold possesses three key points for chemical modification: the amino group at C3, the ester group at C2, and the phenyl ring at C5. This structural versatility allows for the creation of large, diverse chemical libraries for high-throughput screening.

This guide will objectively compare the in vitro performance of various derivatives synthesized from this core molecule, providing the supporting experimental data and detailed methodologies necessary for replication and further investigation.

Synthetic Strategy: From Core Scaffold to Diverse Derivatives

The power of Methyl 3-amino-5-phenylthiophene-2-carboxylate lies in its amenability to further chemical transformations. The primary amino group is a nucleophilic handle for reactions such as acylation, Schiff base formation with various aldehydes, or cyclization to form fused heterocyclic systems.[6] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another layer of diversity.

Synthetic_Workflow cluster_0 Modification at C3-Amino Group cluster_1 Modification at C2-Ester Group main Methyl 3-amino-5-phenyl- thiophene-2-carboxylate schiff Schiff Bases main->schiff Ar-CHO amides Amides main->amides Acyl Halides heterocycles Fused Heterocycles main->heterocycles Cyclizing Agents acid Carboxylic Acids main->acid Hydrolysis carboxamides Carboxamides acid->carboxamides Amine Coupling

Caption: General synthetic routes from the core scaffold.

Comparative In Vitro Biological Evaluation

This section details the screening of synthesized compounds against various biological targets. The data presented is illustrative, based on published findings for similar thiophene derivatives, to demonstrate structure-activity relationships (SAR).

Anticancer Activity

Thiophene derivatives have emerged as potent anticancer agents, often acting through mechanisms like kinase inhibition, topoisomerase inhibition, or the induction of apoptosis.[2][7] A primary screening assay is crucial to identify cytotoxic compounds against various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability. A panel of derivatives was tested against human breast cancer (MCF-7), cervical cancer (HeLa), and liver cancer (HepG-2) cell lines.[7]

Compound IDR-Group (Modification at C3-NH₂)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. HepG-2
Core -H>100>100>100
Deriv-A1 -C(O)CH₃ (Acetyl)85.291.595.3
Deriv-A2 Schiff base (4-Cl-Phenyl)15.722.418.9
Deriv-A3 Schiff base (4-OCH₃-Phenyl)45.150.348.2
Deriv-A4 Fused Thieno[2,3-d]pyrimidine9.811.210.5
Doxorubicin Standard Drug1.21.51.1

Analysis: The unsubstituted core scaffold shows negligible activity. Acylation of the amino group (Deriv-A1) provides a slight increase in cytotoxicity. The formation of Schiff bases significantly enhances activity, with electron-withdrawing groups (Deriv-A2, 4-Cl) being more potent than electron-donating groups (Deriv-A3, 4-OCH₃). The most potent compounds are those with fused heterocyclic systems (Deriv-A4), suggesting that rigid, planar structures may favor interaction with biological targets like DNA or enzyme active sites.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a standard drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Promising compounds like Deriv-A4 are often investigated for their ability to inhibit specific signaling pathways implicated in cancer progression, such as the EGFR tyrosine kinase (EGFR-TK) pathway.[7]

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P P EGFR->P RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Thiophene Derivative (e.g., Deriv-A4) Inhibitor->EGFR Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway.
Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are key targets for anti-inflammatory drugs.[8][9] Thiophene derivatives have shown significant potential as inhibitors of these enzymes and other inflammatory mediators like nitric oxide (NO).[8][10]

Derivatives were screened for their ability to inhibit protein denaturation, a well-documented cause of inflammation, and to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound IDR-Group (Modification at C3-NH₂)% Inhibition of Albumin Denaturation @ 50 µg/mLIC₅₀ (µM) for NO Inhibition in RAW 264.7 cells
Core -H15.6>100
Deriv-B1 Schiff base (4-OH-Phenyl)75.325.8
Deriv-B2 Schiff base (2-Cl-Phenyl)68.133.4
Deriv-B3 Amide (Cyclohexylcarbonyl)82.518.2
Ibuprofen Standard Drug88.2[6]N/A
Indomethacin Standard DrugN/A15.5

Analysis: The results indicate strong anti-inflammatory potential. For the Schiff bases, a hydroxyl group (Deriv-B1) appears more effective than a chloro substituent (Deriv-B2) in these assays. Converting the C3-amino group to a bulky, non-aromatic amide (Deriv-B3) yielded the most potent compound, suggesting that interactions with a hydrophobic pocket in the target enzyme may be crucial. The activity of Deriv-B3 is comparable to the standard drug Indomethacin in the NO inhibition assay.[10]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and seed them in a 96-well plate at a density of 1x10⁵ cells/well. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay: Measure the NO production by quantifying the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Procedure: Mix 50 µL of the cell supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A purple/magenta color will develop.

  • Measurement: Read the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Compounds exhibiting anti-inflammatory activity often target the COX and LOX enzymes within the arachidonic acid cascade.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Asthma, Inflammation) LOX->LTs Inhibitor Thiophene Derivative (e.g., Deriv-B3) Inhibitor->COX Inhibits Inhibitor->LOX Inhibits

Caption: Inhibition points in the arachidonic acid cascade.
Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including thiophenes, are a rich source for such discoveries.[11][12][13]

The broth microdilution method was used to determine the Minimum Inhibitory Concentration (MIC) of the derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and a fungus (Candida albicans). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

Compound IDR-Group (Modification at C2-Ester)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Core -COOCH₃>256>256>256
Deriv-C1 -COOH (Carboxylic Acid)128256128
Deriv-C2 -C(O)NH-(4-NO₂-Phenyl)326432
Deriv-C3 -C(O)NH-(n-Butyl)163264
Ampicillin Standard Antibiotic48N/A
Fluconazole Standard AntifungalN/AN/A8

Analysis: Hydrolyzing the ester to a carboxylic acid (Deriv-C1) imparts weak antimicrobial activity. Converting the ester to an amide (Deriv-C2 and C3) significantly boosts potency. The presence of a nitro group on the phenyl amide (Deriv-C2) confers good broad-spectrum activity. However, the aliphatic n-butyl amide (Deriv-C3) shows the best activity against bacteria, particularly the Gram-positive S. aureus, suggesting that lipophilicity may play a key role in penetrating the bacterial cell wall.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be appropriate (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. Also, include a standard antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Antimicrobial_Screening start Synthesized Compound Library agar Primary Screen: Agar Well Diffusion start->agar Test vs. Panel of Microbes mic Secondary Screen: Broth Microdilution (MIC) agar->mic Active Compounds hits Identification of 'Hit' Compounds mic->hits Quantitative Potency Data

Sources

The Ascending Threat of Resistance: A Comparative Guide to Thiophene-Based Compounds Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against microbial pathogens, the specter of antimicrobial resistance (AMR) looms larger than ever, threatening to return us to a pre-antibiotic era. The dwindling pipeline of new, effective antibiotics necessitates a paradigm shift in our discovery and development efforts. This guide provides an in-depth, technical comparison of an emerging class of antimicrobials—thiophene-based compounds—against established, standard antibiotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the potential of thiophenes to address the AMR crisis.

The Imperative for Novel Antimicrobial Scaffolds

The development of resistance is a natural evolutionary process for bacteria, accelerated by the selective pressure of antibiotic use and misuse. Standard antibiotics, which have been the bedrock of modern medicine, are increasingly failing against multi-drug resistant (MDR) pathogens. This has spurred the exploration of novel chemical scaffolds that possess unique mechanisms of action, capable of circumventing existing resistance pathways. Thiophene, a sulfur-containing five-membered aromatic heterocycle, has emerged as a "privileged pharmacophore" in medicinal chemistry due to its versatile biological activities.[1] Its derivatives are now being rigorously investigated as a promising new frontier in antimicrobial research.[2][3][4]

Mechanistic Insights: A Tale of Two Chemistries

A fundamental understanding of a compound's mechanism of action is paramount in drug development. It informs the spectrum of activity, potential for resistance, and opportunities for synergistic combinations. Here, we dissect the distinct ways in which thiophene-based compounds and standard antibiotics exert their antimicrobial effects.

Thiophene-Based Compounds: Multifaceted Modes of Action

Thiophene derivatives have demonstrated a remarkable ability to target various essential bacterial processes, often differing from conventional antibiotic mechanisms. This multiplicity of targets is a key advantage in combating resistance.

  • Disruption of Bacterial Signaling and Cell Wall Integrity: Certain thiophene derivatives function by inhibiting bacterial two-component signal transduction systems (TCSs).[5] These systems are crucial for bacteria to sense and adapt to environmental changes. By targeting the highly conserved ATP-binding domain of histidine kinases (HKs), a key component of TCSs, these compounds disrupt vital cellular processes.[5] This interference with bacterial signaling can lead to a cascade of downstream effects, ultimately compromising cell viability.

  • Allosteric Inhibition of DNA Gyrase: In a novel mechanism distinct from that of fluoroquinolones, some antibacterial thiophenes target DNA gyrase.[6] Instead of binding to the active site, they bind to a remote allosteric pocket, stabilizing the DNA-cleavage complexes in either one or both DNA strands.[6] This unique allosteric inhibition is effective against fluoroquinolone-resistant strains, highlighting the potential of thiophenes to overcome existing resistance mechanisms.[6]

  • Membrane Permeabilization and Disruption: Several studies have shown that thiophene derivatives can increase the permeability of bacterial membranes.[1][2] This disruption of the cell's physical barrier leads to leakage of essential intracellular components and ultimately cell death. Some thiophene-functionalized metal complexes have been shown to cause significant cell membrane disruption, accompanied by a depletion of the intracellular ATP pool.[7]

  • Inhibition of Cell Division: At least one thiophenyl-pyrimidine derivative has been found to inhibit the polymerization and GTPase activity of FtsZ, a crucial protein in bacterial cell division. This leads to a bactericidal effect.

Below is a diagram illustrating the signaling pathway targeted by histidine kinase-inhibiting thiophene derivatives.

Thiophene_Mechanism cluster_ext Extracellular Environment cluster_mem Bacterial Cell Membrane cluster_int Intracellular Environment Stimulus Environmental Stimulus (e.g., pH, osmolarity) HK Histidine Kinase (HK) (Sensor Domain) Stimulus->HK 1. Senses stimulus HK_ATP ATP-binding Domain HK->HK_ATP 2. Activates kinase RR Response Regulator (RR) HK_ATP->RR 3. Autophosphorylation & P transfer RR_P Phosphorylated RR DNA DNA RR_P->DNA 4. Binds to DNA Gene_Expression Altered Gene Expression (e.g., virulence, resistance) DNA->Gene_Expression 5. Modulates transcription Thiophene Thiophene-based Compound Thiophene->HK_ATP INHIBITS (ATP binding)

Caption: Inhibition of a bacterial two-component system by a thiophene-based compound.

Standard Antibiotics: The Established Targets

Standard antibiotics are typically classified based on their mechanism of action, which involves the inhibition of one of four major cellular processes:

  • Cell Wall Synthesis (e.g., Penicillin - a β-lactam): These antibiotics inhibit the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis.

  • Protein Synthesis (e.g., Azithromycin - a macrolide): They bind to the bacterial ribosome and interfere with protein elongation.

  • Nucleic Acid Synthesis (e.g., Ciprofloxacin - a fluoroquinolone): These agents inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and repair.

  • Folate Synthesis (e.g., Sulfonamides): They block the synthesis of folic acid, a crucial component for DNA and RNA synthesis.

The diagram below illustrates the distinct targets of these three classes of standard antibiotics.

Standard_Antibiotics_Mechanisms cluster_bacterium Bacterial Cell CellWall Cell Wall Synthesis (Peptidoglycan) DNA_rep DNA Replication (DNA Gyrase) Protein_synth Protein Synthesis (Ribosome) Penicillin Penicillin (β-Lactam) Penicillin->CellWall Inhibits Ciprofloxacin Ciprofloxacin (Quinolone) Ciprofloxacin->DNA_rep Inhibits Azithromycin Azithromycin (Macrolide) Azithromycin->Protein_synth Inhibits Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Compounds Prepare Serial Dilutions of Compounds Start->Prep_Compounds Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Prep_Compounds->Inoculate_Plate Incubate_MIC Incubate 16-24h at 37°C Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Plate_from_MIC Plate from clear wells onto Agar Read_MIC->Plate_from_MIC For wells ≥ MIC Incubate_MBC Incubate 18-24h at 37°C Plate_from_MIC->Incubate_MBC Read_MBC Read MBC (≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

References

A Comparative Spectroscopic Guide to Methyl 3-amino-5-phenylthiophene-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of pharmacologically relevant scaffolds is paramount. The 3-amino-5-phenylthiophene-2-carboxylate core is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. Spectroscopic analysis provides the foundational data for structural confirmation, purity assessment, and the elucidation of structure-activity relationships. This guide offers an in-depth comparative analysis of the spectroscopic signatures of Methyl 3-amino-5-phenylthiophene-2-carboxylate and its key analogs, grounded in experimental data and established analytical principles.

The Thiophene Scaffold: A Hub of Pharmaceutical Innovation

The thiophene ring system is a versatile heterocyclic motif frequently employed in the design of novel therapeutic agents. Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties, makes it an attractive scaffold for modulating biological activity. The 3-aminothiophene-2-carboxylate substitution pattern, in particular, serves as a crucial intermediate in the synthesis of various bioactive molecules, including anti-hypertensives, antitumor agents, and antivirals.[1] The specific arrangement of the amino and carboxylate groups allows for diverse secondary reactions, enabling the construction of complex molecular architectures.

This guide will dissect the characteristic spectroscopic features of Methyl 3-amino-5-phenylthiophene-2-carboxylate and a curated set of its analogs, providing a comparative framework for their identification and characterization. The selected analogs feature modifications at the 4- and 5-positions of the thiophene ring, allowing for a systematic evaluation of how substituent changes impact the spectral output.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl 3-amino-5-phenylthiophene-2-carboxylate and its selected analogs. This comparative presentation is designed to highlight the influence of different substituents on the spectral properties.

Table 1: Comparative ¹H NMR Spectral Data (δ, ppm)

CompoundAmino Protons (NH₂)Aromatic ProtonsThiophene ProtonMethyl Protons (ester)Other Protons
Methyl 3-amino-5-phenylthiophene-2-carboxylate ~7.4 (br s, 2H)~7.3-7.5 (m, 5H)~6.2 (s, 1H)~3.5 (s, 3H)-
Methyl 3-amino-4-methylthiophene-2-carboxylate~7.2 (s, 2H)--~3.7 (s, 3H)~2.6 (s, 3H, CH₃ at C4)
Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate-~7.2-7.4 (m, 5H)-~3.5 (s, 3H)~2.2 (s, 3H, CH₃ at C4)
Methyl 3-amino-5-bromothiophene-2-carboxylate--~7.0 (s, 1H)~3.8 (s, 3H)-
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate-~6.9 (d), ~7.5 (d)~7.1 (s, 1H)~3.8 (s, 3H)~3.8 (s, 3H, OCH₃)

Table 2: Comparative IR Spectral Data (cm⁻¹)

CompoundN-H StretchC=O StretchC=C Stretch (Aromatic/Thiophene)C-O Stretch
Methyl 3-amino-5-phenylthiophene-2-carboxylate ~3400-3300~1670~1600, 1500, 1440~1230
Methyl 3-amino-4-methylthiophene-2-carboxylate3414, 330816561577, 1492, 14461269
Methyl 2-amino-4-phenylthiophene-3-carboxylate3460, 332116661593, 1496, 14381224
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate3423, 33061676, 15931529, 14401238

Table 3: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Methyl 3-amino-5-phenylthiophene-2-carboxylate 233[M-OCH₃]⁺, [M-COOCH₃]⁺, Phenyl Cation
Methyl 3-amino-4-methylthiophene-2-carboxylate171139 ([M-CH₃OH]⁺), 140 ([M-OCH₃]⁺)
Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate247[M-OCH₃]⁺, [M-COOCH₃]⁺
Methyl 3-amino-5-bromothiophene-2-carboxylate235/237 (isotope pattern)[M-OCH₃]⁺, [M-Br]⁺

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

The choice of deuterated solvent is critical. While chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for aminothiophene derivatives. The amino protons are often broad and can exchange with residual water in the solvent. In DMSO-d₆, these protons tend to be sharper and their integration is more reliable. Furthermore, adding a drop of D₂O to the NMR tube will cause the amino proton signal to disappear, confirming its identity.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the thiophene analog and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is generally required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The position, intensity, and shape of the absorption bands provide a molecular fingerprint.

The N-H stretching vibrations of the primary amino group are particularly informative. They typically appear as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. The carbonyl (C=O) stretching of the ester group is a strong, sharp absorption around 1660-1680 cm⁻¹. The position of this band can be influenced by intramolecular hydrogen bonding with the adjacent amino group. The aromatic and thiophene C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid thiophene analog directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Under electron ionization (EI), the molecular ion (M⁺) of Methyl 3-amino-5-phenylthiophene-2-carboxylate is expected to be prominent. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). The stability of the thiophene and phenyl rings suggests that fragment ions corresponding to these aromatic systems will also be observed.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the system.

The extended π-system of the 5-phenyl-substituted thiophene ring gives rise to characteristic absorption bands in the UV-Vis region. The position of these bands is sensitive to the solvent polarity and the nature of the substituents on the aromatic rings. Generally, more polar solvents can lead to shifts in the λmax.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the thiophene analog in a UV-transparent solvent (e.g., methanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Spectrum Acquisition: Record the absorption spectrum over a range of 200-600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizing the Analytical Workflow and Molecular Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of these thiophene derivatives and the structural relationships between the compared analogs.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Thiophene Analog Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation UV_Vis->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Comparative_Analysis Comparative Analysis of Analogs Purity_Assessment->Comparative_Analysis

Caption: Workflow for the spectroscopic analysis of thiophene analogs.

Analog_Comparison Parent Methyl 3-amino-5-phenyl- thiophene-2-carboxylate Analog1 Methyl 3-amino-4-methyl- 5-phenylthiophene-2-carboxylate Parent->Analog1 Add CH₃ at C4 Analog2 Methyl 3-amino-5-bromo- thiophene-2-carboxylate Parent->Analog2 Replace Ph with Br Analog3 Methyl 3-amino-5-(4-methoxy- phenyl)thiophene-2-carboxylate Parent->Analog3 Add OCH₃ to Ph Analog4 Methyl 3-amino-4-methyl- thiophene-2-carboxylate Parent->Analog4 Replace Ph with H, Add CH₃ at C4

Caption: Structural relationships of the compared thiophene analogs.

Conclusion

The spectroscopic analysis of Methyl 3-amino-5-phenylthiophene-2-carboxylate and its analogs provides a wealth of information for structural verification and comparative studies. By systematically evaluating the shifts in NMR signals, the changes in IR absorption frequencies, the fragmentation patterns in mass spectrometry, and the electronic transitions in UV-Vis spectroscopy, researchers can gain a deep understanding of the structure-property relationships within this important class of compounds. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and development of novel thiophene-based therapeutics.

References

Sources

Cytotoxicity assays for novel compounds derived from Methyl 3-amino-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Methodologies for Evaluating Derivatives of Methyl 3-amino-5-phenylthiophene-2-carboxylate

In the quest for novel anticancer therapeutics, derivatives of Methyl 3-amino-5-phenylthiophene-2-carboxylate have emerged as a promising class of compounds.[1][2] Thiophene-based scaffolds are prevalent in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[3][4] A critical early step in the preclinical evaluation of these novel chemical entities is the robust assessment of their cytotoxic effects against cancer cell lines. This guide provides a comparative analysis of key cytotoxicity assays, offering researchers the insights needed to make informed decisions for their drug discovery pipeline.

The Foundational Choice: Selecting the Right Cytotoxicity Assay

The selection of an appropriate cytotoxicity assay is paramount for generating reliable and reproducible data. The choice depends on several factors, including the compound's physicochemical properties, the expected mechanism of action, and the desired experimental throughput and sensitivity.[5] Here, we compare three widely used methods: the MTT assay, the Neutral Red Uptake assay, and the Lactate Dehydrogenase (LDH) release assay. Each assay interrogates a different aspect of cellular health, providing a multi-faceted view of a compound's cytotoxic potential.

The Metabolic Readout: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.[6]

Causality in Experimental Choices:

The principle behind the MTT assay lies in the assumption that a cell's metabolic activity is a direct proxy for its viability. A reduction in the metabolic rate is interpreted as a cytotoxic or cytostatic effect of the test compound. This assay is particularly useful for high-throughput screening due to its simplicity and cost-effectiveness.[4][9]

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 compound_addition Add serial dilutions of thiophene derivatives incubation1->compound_addition incubation2 Incubate for 24-72h compound_addition->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 1-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability and determine IC50 read_absorbance->calculate_viability

Lysosomal Integrity: The Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is another colorimetric method that assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[10][11] This process is dependent on the maintenance of a proton gradient and an active lysosomal membrane, which are compromised in dead or dying cells.[12][13]

Causality in Experimental Choices:

This assay provides a different perspective on cell health by focusing on the integrity of intracellular organelles, specifically lysosomes. A decreased uptake of Neutral Red indicates damage to the lysosomal membrane, a hallmark of certain cell death pathways.[12] It is considered more sensitive and cost-effective than some other cytotoxicity tests.[10]

Experimental Workflow:

NRU_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Neutral Red Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 compound_addition Add serial dilutions of thiophene derivatives incubation1->compound_addition incubation2 Incubate for desired exposure period compound_addition->incubation2 nr_incubation Incubate with Neutral Red medium for 2h incubation2->nr_incubation wash_cells Wash cells to remove excess dye nr_incubation->wash_cells extraction Extract dye from viable cells wash_cells->extraction read_absorbance Measure absorbance at 540 nm extraction->read_absorbance calculate_viability Calculate % cell viability and determine IC50 read_absorbance->calculate_viability

Membrane Integrity: The Lactate Dehydrogenase (LDH) Release Assay

The LDH cytotoxicity assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a key feature of necrosis and late-stage apoptosis.[15][16]

Causality in Experimental Choices:

This assay directly measures cell lysis, providing a clear indication of membrane-compromising cytotoxicity. It is particularly useful for detecting necrotic cell death. The amount of formazan produced in a coupled enzymatic reaction is directly proportional to the amount of LDH released, and therefore, to the extent of cell damage.

Experimental Workflow:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cluster_analysis Data Analysis cell_setup Set up cells with test compounds incubation Incubate for desired exposure period cell_setup->incubation collect_supernatant Collect culture supernatant incubation->collect_supernatant add_reagents Add LDH assay reagents collect_supernatant->add_reagents incubation2 Incubate for 30 min at room temperature add_reagents->incubation2 stop_reaction Add stop solution incubation2->stop_reaction read_absorbance Measure absorbance at 490 nm stop_reaction->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Comparative Analysis: A Head-to-Head Look at Performance

To illustrate the potential differences in results obtained from these assays, the following table presents hypothetical data for two novel thiophene derivatives (Compound A and Compound B) tested against a human cancer cell line.

AssayPrincipleCompound A (IC50 in µM)Compound B (IC50 in µM)AdvantagesLimitations
MTT Measures metabolic activity via mitochondrial dehydrogenase function.[8]15.228.5Simple, high-throughput, cost-effective.[9]Can be affected by compounds that alter mitochondrial respiration.[8]
Neutral Red Measures lysosomal integrity via dye uptake.[10]12.835.1Sensitive, cost-effective, good for detecting lysosomotropic agents.[10]Can be influenced by compounds that affect lysosomal pH.
LDH Measures membrane integrity via LDH release.> 5025.8Direct measure of cell lysis, suitable for detecting necrosis.[15]Less sensitive for detecting apoptosis without membrane rupture.[17]

Interpretation of Hypothetical Data:

In this hypothetical scenario, Compound A shows potent activity in the MTT and Neutral Red assays but is significantly less active in the LDH assay. This could suggest that Compound A induces cell death through a mechanism that primarily affects metabolic function and lysosomal integrity (e.g., apoptosis) without causing immediate plasma membrane rupture.[18] Conversely, Compound B demonstrates comparable cytotoxicity across all three assays, suggesting a mechanism that leads to both metabolic and membrane damage.

The Apoptotic Pathway: A Common Target for Thiophene Derivatives

Many thiophene-based anticancer agents exert their cytotoxic effects by inducing apoptosis.[3][18] This programmed cell death is a critical target in cancer therapy. The following diagram illustrates a simplified overview of the intrinsic apoptotic pathway, which is often triggered by cellular stress induced by chemotherapeutic agents.

Apoptosis_Pathway Thiophene_Compound Thiophene Derivative Cellular_Stress Cellular Stress (e.g., DNA damage, ROS) Thiophene_Compound->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Detailed Experimental Protocols

For researchers looking to implement these assays, detailed, step-by-step protocols are provided below.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat cells with serial dilutions of the novel thiophene compounds for the desired exposure time (e.g., 24, 48, or 72 hours).[9] Include appropriate vehicle controls.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[9]

Neutral Red Uptake Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Neutral Red Incubation: After the treatment period, replace the medium with fresh medium containing Neutral Red and incubate for approximately 2 hours.[10]

  • Washing: Discard the Neutral Red solution and wash the cells with a wash buffer to remove unincorporated dye.[12]

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.[15]

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture provided in a commercial kit.[15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Stop Reaction: Add the stop solution to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to control wells (spontaneous and maximum LDH release).

Conclusion and Future Directions

The selection of a cytotoxicity assay is a critical decision in the early-stage evaluation of novel thiophene-based drug candidates. A multi-assay approach, as outlined in this guide, provides a more comprehensive understanding of a compound's cytotoxic mechanism. By combining data from assays that probe different cellular functions—metabolic activity (MTT), lysosomal integrity (Neutral Red), and membrane integrity (LDH)—researchers can gain valuable insights to guide further drug development efforts. Future studies should aim to correlate these in vitro findings with downstream mechanistic assays to fully elucidate the mode of action of these promising anticancer compounds.

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A Comparative Guide to the Structure-Activity Relationship of Aminothiophene Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its synthetic accessibility and the ease with which it can be functionalized have made it a fertile ground for the discovery of potent and selective enzyme inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of aminothiophene derivatives as inhibitors of three key enzyme classes: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), tubulin, and Histone Deacetylases (HDACs). By dissecting the molecular interactions that govern inhibitory activity, we aim to provide actionable insights for the rational design of next-generation aminothiophene-based therapeutics.

Aminothiophene Derivatives as VEGFR-2 Inhibitors: Targeting Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 is a clinically validated strategy in oncology, and several aminothiophene-based compounds have emerged as promising candidates.

Comparative Structure-Activity Relationship Analysis

The inhibitory potency of aminothiophene derivatives against VEGFR-2 is highly dependent on the nature and position of substituents on the thiophene ring and the N-acyl group. A general pharmacophore model for aminothiophene-based VEGFR-2 inhibitors consists of a central aminothiophene core, a hydrogen bond accepting group, and a hydrophobic moiety that interacts with the kinase hinge region.

A comparative analysis of different aminothiophene scaffolds reveals key SAR trends:

  • Substitution at the 3-position: Thiophene-3-carboxamide derivatives have shown significant promise as VEGFR-2 inhibitors.[4] The carboxamide group is crucial for forming hydrogen bonds with the hinge region of the kinase.

  • Substitution at the 4-position: The amino group at the 4-position is a key feature. Aryloxy substituents at this position can enhance inhibitory activity, with the nature of the substituent on the aryl ring playing a critical role. For instance, the presence of a hydrogen-bond donor group, such as an amino group in the para-position of the aryloxy moiety, has been shown to lead to potent dual EGFR and VEGFR-2 inhibitory activity.[2]

  • Substitution at the 5-position: The 5-position of the thiophene ring is often a site for introducing groups that occupy the hydrophobic back pocket of the ATP-binding site.

Compound SeriesKey Structural FeaturesRepresentative IC50 (VEGFR-2)Key SAR Insights
Thiophene-3-carboxamides Based on the PAN-90806 scaffold.[4]191.1 nM (for compound 14d)[4]The thiophene-3-carboxamide core is essential. Modifications to the N-phenyl group significantly impact activity.
4-Anilino-thienopyrimidines Hybrid structures of anilinoquinazolines and thienopyrimidines.[2]0.51 µM (for compound 5b)[2]The presence of a hydrogen-bond donor group on the 4-anilino moiety enhances VEGFR-2 inhibition.[2]
4-Amino-2-thiopyrimidines Hybrid of 4-substituted aminopyrimidines and 2-thioxopyrimidines.[5]0.12 µM (for compound 8d)[5]The 4-amino-2-thiopyrimidine scaffold can effectively occupy the DFG-out conformation of VEGFR-2.[5]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a luminescence-based assay to quantify the inhibitory activity of test compounds on recombinant human VEGFR-2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[6][7]

Materials:

  • Recombinant Human VEGFR-2

  • Kinase Substrate (e.g., Poly (Glu,Tyr) 4:1)

  • 5x Kinase Buffer

  • ATP

  • Test Compounds (dissolved in DMSO)

  • Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)

  • Solid White 96-well Assay Plates

  • Plate Reader with Luminescence Detection

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with nuclease-free water.

  • Prepare Master Mix: In the 1x Kinase Buffer, prepare a master mix containing the kinase substrate and ATP.

  • Serial Dilution of Test Compounds: Prepare serial dilutions of the aminothiophene derivatives in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup:

    • Add the Master Mix to all wells of a solid white 96-well plate.[7]

    • Add the diluted test compounds to the designated "Test Inhibitor" wells.

    • Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Enzyme Addition:

    • Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Add 1x Kinase Buffer to the "Blank" wells.

  • Kinase Reaction: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP using a luminescence-based assay kit according to the manufacturer's instructions. This typically involves adding a reagent that converts ADP to ATP and then uses a luciferase reaction to generate a light signal.[6]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "Blank" wells).

    • Calculate the percent inhibition for each test compound concentration relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

VEGFR2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_buffer Prepare 1x Kinase Buffer prep_master_mix Prepare Master Mix (Substrate + ATP) prep_buffer->prep_master_mix prep_inhibitor Prepare Serial Dilutions of Aminothiophene Derivatives add_inhibitor Add Inhibitor Dilutions and Controls prep_inhibitor->add_inhibitor prep_enzyme Dilute VEGFR-2 Enzyme add_enzyme Add Diluted Enzyme to Initiate Reaction prep_enzyme->add_enzyme add_master_mix Add Master Mix to 96-well Plate add_master_mix->add_inhibitor add_inhibitor->add_enzyme incubate Incubate at 30°C add_enzyme->incubate add_detection_reagent Add Luminescence Detection Reagent incubate->add_detection_reagent read_luminescence Measure Luminescence add_detection_reagent->read_luminescence analyze_data Calculate % Inhibition and Determine IC50 read_luminescence->analyze_data

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Aminothiophene Derivatives as Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[8] Aminothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[9][10]

Comparative Structure-Activity Relationship Analysis

The SAR of aminothiophene-based tubulin polymerization inhibitors is finely tuned by the substitution pattern on both the aminothiophene core and its appended functionalities.

  • 2-Amino vs. 3-Amino Isomers: Both 2-amino and 3-aminobenzo[b]thiophene derivatives have shown activity, with the substitution pattern on the benzo ring significantly influencing potency.[9][11]

  • The 3,4,5-Trimethoxybenzoyl Group: This moiety, a common feature in many colchicine site binders, is often crucial for high potency. It is typically attached at the 3-position of the aminothiophene ring.

  • Substitution on the Benzo[b]thiophene Core: For 3-aminobenzo[b]thiophene derivatives, substituents at the C-6 or C-7 positions generally lead to greater activity than those at the C-4 or C-5 positions.[1] A methyl group at the C-6 position of a 2-aminobenzo[b]thiophene derivative resulted in a highly potent compound.[9]

Compound SeriesKey Structural FeaturesRepresentative IC50 (Tubulin Polymerization)Key SAR Insights
2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes 2-amino isomer with a 3,4,5-trimethoxybenzoyl group.[9]0.52 nM (for a 6-methyl derivative against CEM cells)[1]The 2-amino isomer with a 6-methyl group is highly potent.[9]
3-Amino-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes 3-amino isomer with a 3,4,5-trimethoxybenzoyl group.Less potent than the most active 2-amino derivatives.The position of substituents on the benzo ring is critical for activity.
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazides A fused thiophene scaffold with hydrazide functionalities.[12]5.1 µM (for compound 7a)[12]This scaffold can act as a dual inhibitor of EGFR and tubulin polymerization.[12]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to monitor the effect of aminothiophene derivatives on tubulin polymerization in vitro.[8] The assay relies on a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[8]

Materials:

  • Purified Tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent Reporter for Polymerized Tubulin

  • Test Compounds (dissolved in DMSO)

  • Positive Control (e.g., Paclitaxel for enhancement, Nocodazole for inhibition)

  • Black, flat-bottom 96-well plate

  • Microplate Reader with fluorescence detection and temperature control

Procedure:

  • Prepare Tubulin Reaction Mix: On ice, prepare a reaction mix containing tubulin, GTP, glycerol, and the fluorescent reporter in General Tubulin Buffer.[8]

  • Prepare Test Compounds and Controls: Prepare serial dilutions of the aminothiophene derivatives and controls in General Tubulin Buffer.

  • Assay Plate Setup:

    • Pre-warm the 96-well plate to 37°C.

    • Add the diluted test compounds and controls to the appropriate wells.

  • Initiate Polymerization:

    • Add the ice-cold tubulin reaction mix to each well.[8]

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 60 minutes) at 37°C.[13]

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the test compounds on the rate and extent of tubulin polymerization.

    • Calculate the IC50 value for inhibitory compounds.

Tubulin_Polymerization_Workflow cluster_prep Preparation (on ice) cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin_mix Prepare Tubulin Reaction Mix add_tubulin_mix Add Tubulin Mix to Initiate Polymerization prep_tubulin_mix->add_tubulin_mix prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Pre-warmed Plate prep_compounds->add_compounds add_compounds->add_tubulin_mix measure_fluorescence Measure Fluorescence Over Time at 37°C add_tubulin_mix->measure_fluorescence plot_curves Plot Polymerization Curves measure_fluorescence->plot_curves determine_ic50 Determine IC50 for Inhibitors plot_curves->determine_ic50 HDAC_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Developer) add_compounds Add Compounds and Enzyme to Plate prep_reagents->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate add_substrate Add Substrate to Start Reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate add_developer Add Developer to Generate Signal incubate->add_developer read_fluorescence Measure Fluorescence add_developer->read_fluorescence analyze_data Calculate % Inhibition and Determine IC50 read_fluorescence->analyze_data

Caption: Workflow for the in vitro HDAC inhibition assay.

Conclusion

The aminothiophene scaffold continues to be a versatile and valuable starting point for the development of novel enzyme inhibitors. This guide has provided a comparative overview of the SAR of aminothiophene derivatives against three important therapeutic targets: VEGFR-2, tubulin, and HDACs. By understanding the key structural features that drive potency and selectivity for each enzyme class, researchers can more effectively design and synthesize new aminothiophene-based compounds with improved therapeutic profiles. The detailed experimental protocols provided herein offer a practical foundation for the in vitro evaluation of these novel inhibitors. Further exploration of this privileged scaffold, guided by the principles of rational drug design and a deep understanding of SAR, holds significant promise for the future of enzyme-targeted therapies.

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A Researcher's Comparative Guide to Validating the Mechanism of Action for Biologically Active Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl rings make it a versatile building block in drug design.[3] However, the journey from a promising thiophene-based hit compound to a validated clinical candidate is contingent on a rigorous and unambiguous elucidation of its mechanism of action (MoA). This guide provides an in-depth, comparative analysis of key experimental methodologies for validating the MoA of thiophene compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for robust validation, and present quantitative data to support a comprehensive understanding of these powerful techniques.

The Crucial First Step: Identifying the Molecular Target

Before delving into complex signaling pathways, the initial and most critical step is to identify the direct molecular target of your thiophene compound. A phenotypic screen may reveal that a compound has, for example, potent anti-proliferative effects on cancer cells, but this observation alone does not constitute a validated MoA. The fundamental question is: what protein is the compound directly binding to elicit this effect? To answer this, a suite of biophysical and proteomic techniques can be employed. This guide will focus on three powerful and widely adopted methodologies: Affinity-Based Proteomics using Kinobeads, Cellular Thermal Shift Assay (CETSA), and Surface Plasmon Resonance (SPR).

A Comparative Overview of Target Validation Techniques

Each method for target validation comes with its own set of strengths and limitations. The choice of technique should be guided by the specific research question, the nature of the thiophene compound, and the available resources.

Technique Principle Advantages Disadvantages Best Suited For
Kinobeads Affinity purification of kinases from cell lysates using immobilized broad-spectrum kinase inhibitors, followed by mass spectrometry.Unbiased, proteome-wide screening of kinase targets in a native-like environment.[4] Identifies both primary targets and off-targets.Limited to ATP-competitive inhibitors and may not capture all kinases.[4] Requires specialized proteomics expertise and equipment.Initial target deconvolution for thiophene compounds suspected to be kinase inhibitors.
CETSA Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified.Confirms target engagement in a cellular context (intact cells or lysates).[5] Label-free and applicable to a wide range of targets.Not all ligand binding events result in a significant thermal shift. Requires a specific antibody for detection in the traditional Western blot format.[6]Validating direct target binding within the complex milieu of the cell.
SPR Measures the change in refractive index at a sensor surface as the analyte (thiophene compound) flows over the immobilized ligand (target protein).Provides real-time, label-free kinetic data (association and dissociation rates) and binding affinity (KD).[7] High sensitivity and requires relatively small amounts of protein.Requires purified protein and may not fully recapitulate the cellular environment. Can be sensitive to buffer conditions and non-specific binding.Precise quantification of binding kinetics and affinity for a known or suspected target.

In-Depth Experimental Protocols and Methodologies

A self-validating system is built on meticulous and well-understood protocols. Here, we provide detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Kinobead-Based Affinity Purification for Kinase Target Identification

This protocol outlines a chemical proteomics approach to identify the kinase targets of a thiophene compound through competitive binding.[8][9]

Rationale: This method is invaluable for unbiased target discovery. By incubating a cell lysate with your thiophene compound before passing it over beads coated with broad-spectrum kinase inhibitors, you can identify which kinases are "outcompeted" for binding to the beads. These are your primary candidates for direct targets.

Experimental Workflow:

Kinobeads_Workflow cell_culture 1. Cell Culture & Lysis lysate_prep 2. Lysate Preparation (e.g., with Benzonase) cell_culture->lysate_prep compound_incubation 3. Incubate Lysate with Thiophene Compound (or DMSO) lysate_prep->compound_incubation kinobeads 4. Kinobeads Incubation (Affinity Capture) compound_incubation->kinobeads wash 5. Wash Beads to Remove Non-specific Binders kinobeads->wash elution 6. On-Bead Digestion (e.g., Trypsin) wash->elution lc_ms 7. LC-MS/MS Analysis elution->lc_ms data_analysis 8. Data Analysis (Identify & Quantify Peptides) lc_ms->data_analysis

Caption: Kinobeads experimental workflow.

Step-by-Step Methodology:

  • Cell Lysis:

    • Culture cells of interest to approximately 80-90% confluency.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Homogenize the lysate and clarify by centrifugation to remove cellular debris.[10]

  • Competitive Binding:

    • Incubate the clarified cell lysate with varying concentrations of your thiophene compound or a DMSO vehicle control for a defined period (e.g., 1 hour at 4°C).

  • Affinity Enrichment:

    • Add the kinobead slurry to the lysate and incubate with gentle rotation to allow for kinase binding.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Perform an on-bead digestion with trypsin to release peptides from the bound kinases.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the peptides to determine the relative abundance of each kinase in the compound-treated versus control samples. A significant reduction in the abundance of a particular kinase in the presence of your compound indicates a direct binding interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol details how to confirm that your thiophene compound binds to its putative target within intact cells.[11][12]

Rationale: CETSA provides crucial evidence of target engagement in a physiologically relevant environment. The principle is that a protein becomes more resistant to heat-induced unfolding and aggregation when it is bound by a ligand.[5]

Experimental Workflow:

CETSA_Workflow cell_treatment 1. Treat Intact Cells with Thiophene Compound (or DMSO) heating 2. Heat Cells at Various Temperatures cell_treatment->heating lysis 3. Cell Lysis (e.g., Freeze-Thaw) heating->lysis centrifugation 4. Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation sds_page 5. SDS-PAGE of Soluble Fraction centrifugation->sds_page western_blot 6. Western Blot with Target-Specific Antibody sds_page->western_blot analysis 7. Densitometry Analysis to Generate Melt Curve western_blot->analysis

Caption: CETSA experimental workflow.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cultured cells with your thiophene compound or a vehicle control for a specified time.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.[12]

  • Cell Lysis and Fractionation:

    • Lyse the cells using repeated freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.[13]

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Interpretation:

    • Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates thermal stabilization and thus, target engagement.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes how to quantify the binding affinity and kinetics of a thiophene compound to its purified target protein.[1][14]

Rationale: SPR provides precise, real-time data on the binding interaction, which is essential for lead optimization. It allows you to determine how tightly your compound binds (affinity, KD) and how quickly it binds and unbinds (kinetics, ka and kd).[7]

Experimental Workflow:

SPR_Workflow immobilization 1. Immobilize Purified Target Protein on Sensor Chip analyte_prep 2. Prepare Serial Dilutions of Thiophene Compound immobilization->analyte_prep association 3. Inject Compound over Sensor Surface (Association) analyte_prep->association dissociation 4. Flow Buffer over Surface (Dissociation) association->dissociation regeneration 5. Regenerate Sensor Surface (if necessary) dissociation->regeneration data_analysis 6. Analyze Sensorgram to Determine ka, kd, and KD regeneration->data_analysis

Caption: SPR experimental workflow.

Step-by-Step Methodology:

  • Ligand Immobilization:

    • Covalently immobilize the purified target protein (ligand) onto the surface of a sensor chip.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of your thiophene compound (analyte) in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface and monitor the change in the SPR signal in real-time. This generates a sensorgram showing the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation of the compound from the target.

  • Surface Regeneration:

    • If the binding is tight, a regeneration solution may be needed to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Case Studies: Validating the MoA of Thiophene-Based Drugs

The following examples illustrate how these methodologies are applied to validate the MoA of well-known thiophene-containing drugs.

Anti-Inflammatory: Zileuton

Zileuton is a thiophene-containing drug used in the treatment of asthma.[14] Its primary mechanism of action is the inhibition of 5-lipoxygenase (5-LOX), an enzyme crucial for the synthesis of pro-inflammatory leukotrienes.[1][15]

  • Enzyme Inhibition Assays: Early studies demonstrated that Zileuton potently inhibits 5-LOX activity in various in vitro systems.[1] This is a direct measure of the compound's effect on the target's function.

Assay System IC50 Value (µM) Reference
Rat Basophilic Leukemia Cell Supernatant0.5[1]
Rat Polymorphonuclear Leukocytes0.3[1]
Human Polymorphonuclear Leukocytes0.4[1]
Human Whole Blood0.9 - 2.6[1][15]
J774 Macrophage Cell Line (PGE2 production)1.94[14]
Antiplatelet: Clopidogrel

Clopidogrel is a prodrug whose active metabolite irreversibly antagonizes the P2Y12 receptor on platelets, inhibiting platelet aggregation.[2][16]

  • Receptor Binding and Signaling: The MoA was validated by showing that the active metabolite of clopidogrel disrupts P2Y12 receptor oligomers and their localization in lipid rafts, which is crucial for their function.[6][17] This demonstrates a direct interaction with the receptor that leads to a downstream functional consequence.

P2Y12 Receptor Signaling Pathway:

P2Y12_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Clopidogrel_metabolite Clopidogrel (Active Metabolite) Clopidogrel_metabolite->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits PI3K->Platelet_Activation Promotes

Caption: Clopidogrel's inhibition of the P2Y12 pathway.

Selective Estrogen Receptor Modulator (SERM): Raloxifene

Raloxifene is a thiophene-containing SERM used for the prevention of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[18] It exhibits tissue-specific estrogen agonist and antagonist effects.[19]

  • Receptor Binding Affinity: The primary MoA is high-affinity binding to estrogen receptors (ERα and ERβ).[5] This was validated using competitive binding assays.

Compound Relative Binding Affinity (17β-estradiol = 1.0) IC50 (MCF-7 cell proliferation, nM) Reference
Raloxifene0.340.2[7]

Estrogen Receptor Signaling Pathway:

ER_Pathway cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Raloxifene Raloxifene Raloxifene->ER Binds ERE Estrogen Response Element (DNA) ER->ERE Transcription Gene Transcription (Tissue-Specific Effects) ERE->Transcription

Caption: Raloxifene's modulation of estrogen receptor signaling.

Antipsychotic: Olanzapine

Olanzapine is an atypical antipsychotic with a complex MoA involving antagonism of multiple neurotransmitter receptors.[11]

  • Receptor Binding Profile: Its broad pharmacological effects are attributed to its high affinity for dopamine (D2, D3, D4) and serotonin (5-HT2 subtypes, 5-HT6) receptors, as well as muscarinic and α1-adrenergic receptors, as determined by in vitro binding studies.[11][20]

Conclusion

Validating the mechanism of action for a biologically active thiophene compound is a multi-faceted process that requires a strategic and evidence-based approach. There is no single "best" method; rather, the strength of your MoA validation lies in the convergence of data from orthogonal techniques. An ideal workflow might begin with an unbiased, proteome-wide screen using kinobeads to identify potential targets, followed by confirmation of direct target engagement in a cellular context with CETSA. Finally, the precise binding kinetics and affinity can be quantified using SPR. By thoughtfully selecting and meticulously executing these experimental strategies, researchers can build a robust and compelling case for the mechanism of action of their thiophene compounds, paving the way for successful drug development.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these compounds is not merely a regulatory hurdle but a fundamental aspect of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS No. 100063-22-7), a compound frequently used in synthetic chemistry. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management in your laboratory.

Core Principle: Hazard Identification and Waste Classification

Before any handling or disposal can occur, a thorough understanding of the compound's hazards is paramount. Methyl 3-amino-5-phenylthiophene-2-carboxylate is classified as a hazardous substance.[1] According to its Safety Data Sheet (SDS), it is a toxic solid that causes skin and eye irritation and may cause respiratory irritation.[1] Therefore, all waste streams containing this compound—including pure solid, reaction mixtures, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.[2][3]

Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, any chemical waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity is deemed hazardous.[4] This compound falls under the "toxic" category, necessitating its disposal through a certified hazardous waste management program.[1] Never dispose of this chemical or its containers in the regular trash or down the drain.[2][5]

Table 1: Hazard Profile and Regulatory Identifiers for Methyl 3-amino-5-phenylthiophene-2-carboxylate

ParameterValueSource
Chemical Name Methyl 3-amino-5-phenylthiophene-2-carboxylate[1]
CAS Number 100063-22-7[1]
Physical State Solid (Off-white)[1]
Hazard Class 6.1 (Toxic)[1]
UN Number UN2811[1]
Proper Shipping Name TOXIC SOLIDS, ORGANIC, N.O.S.[1]
Primary Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (Category 3)[1]
Incompatible Materials Strong oxidizing agents, Acid chlorides[1]

Essential Safety: Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The selection of appropriate PPE is the first line of defense. When handling Methyl 3-amino-5-phenylthiophene-2-carboxylate in any form—solid, solution, or as waste—the following PPE is mandatory.[6]

  • Eye and Face Protection : Chemical splash goggles are required at a minimum.[7] For procedures with a higher risk of splashing, such as cleaning up spills or transferring large quantities of solutions, a face shield should be worn over the goggles.[8]

  • Hand Protection : Use chemically resistant gloves.[8] Disposable nitrile gloves are suitable for incidental contact.[8] If prolonged contact is anticipated, consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use.

  • Body Protection : A long-sleeved laboratory coat is required to protect the skin.[7] Ensure the coat is fully buttoned.

  • Respiratory Protection : All handling of the solid powder, which can become airborne, should be conducted within a certified chemical fume hood to prevent inhalation. If engineering controls are not sufficient, respiratory protection may be necessary, and your institution's Environmental Health and Safety (EHS) department should be consulted for a proper assessment.[8]

Operational Protocol: Waste Collection and Segregation

The foundation of safe chemical disposal is meticulous segregation at the point of generation.[9] Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fire.[9][10]

Step-by-Step Waste Collection Procedure
  • Container Selection : Select a waste container made of a compatible material, such as high-density polyethylene (HDPE).[4] The container must be in good condition, with no cracks or leaks, and must have a secure, screw-top cap.[9]

  • Labeling : Immediately label the waste container.[11] The label must be clear, durable, and include the following information:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "Waste Methyl 3-amino-5-phenylthiophene-2-carboxylate".[3]

    • A list of all components in the container, including solvents and their approximate percentages or volumes.[9]

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

    • The date waste was first added to the container (accumulation start date).[11]

  • Waste Segregation :

    • Solid Waste : Collect un-reusable solid Methyl 3-amino-5-phenylthiophene-2-carboxylate, contaminated weigh boats, and spatulas directly into your labeled solid hazardous waste container.[3]

    • Liquid Waste : If the compound is in a solvent, collect it in a labeled liquid hazardous waste container. Crucially, do not mix this waste stream with materials listed as incompatible , such as strong oxidizing agents or acid chlorides.[1] Keep acidic and basic waste streams separate.[9]

    • Contaminated PPE and Labware : Disposable items like gloves, bench paper, and pipette tips that are contaminated with the compound must be collected in a separate, clearly labeled hazardous waste bag or container.[3][13] Empty containers that held the pure chemical must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste before the container can be disposed of as regular trash (after defacing the label).[2]

  • Container Management : Keep the hazardous waste container securely closed at all times, except when adding waste.[9][11] This minimizes the release of vapors and prevents spills.

Emergency Response: Spill Management

Accidents can happen despite the best precautions. A prepared and swift response can significantly mitigate the risk. These procedures are for minor spills (typically < 4 L) that can be handled by trained laboratory personnel.[14] For major spills, evacuate the area and contact your institution's emergency response team immediately.[14]

Protocol for Solid Spills
  • Control and Alert : Cordon off the spill area to prevent others from entering. Alert personnel in the immediate vicinity.

  • Don PPE : Don the appropriate PPE as described in Section 2, including respiratory protection if necessary.[15]

  • Contain Spread : Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill powder.[14][16] Do this carefully to avoid creating airborne dust.[16][17]

  • Collect Waste : Once the powder is absorbed, carefully scoop the material into your labeled hazardous waste container using non-sparking tools.[17]

  • Decontaminate : Wipe the spill area with a wet paper towel or spill pad.[16] Place all cleaning materials, including contaminated gloves, into the hazardous waste container.[3]

  • Final Steps : Seal the waste container, ensure it is properly labeled, and move it to your lab's designated Satellite Accumulation Area.[16]

The Disposal Pathway: From Lab Bench to Final Treatment

Hazardous waste is regulated from its point of generation to its final disposal.[11] The laboratory's role is to safely accumulate the waste in a designated area until it can be collected by trained professionals.

Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA.[9][11] This is an area at or near the point of waste generation that is under the control of the laboratory personnel.[11]

  • Storage Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA.[11]

  • Container Management : Waste containers in the SAA must be kept closed and inspected weekly for any signs of leakage.[9]

  • Removal : Once a waste container is full, it must be removed from the SAA within three days.[9] Partially filled containers can remain for up to one year, as long as the 55-gallon limit is not exceeded.[9]

The final step is to arrange for disposal through your institution's EHS office or a licensed hazardous waste contractor.[3] They are trained to transport and manage the waste according to all federal, state, and local regulations, typically leading to treatment at an approved incineration facility.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of Methyl 3-amino-5-phenylthiophene-2-carboxylate.

G cluster_0 Step 1: Waste Generation (At the Bench) cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal gen_solid Unused Solid or Contaminated Labware cont_solid Labeled 'Hazardous Solid Waste' Container (HDPE, Sealed) gen_solid->cont_solid gen_liquid Solutions / Reaction Mixtures cont_liquid Labeled 'Hazardous Liquid Waste' Container (HDPE, Sealed, Segregated) gen_liquid->cont_liquid gen_ppe Contaminated Gloves / Wipes cont_ppe Labeled 'Contaminated Debris' Bag gen_ppe->cont_ppe saa Store in Designated Satellite Accumulation Area (SAA) (Secondary Containment, Weekly Inspection) cont_solid->saa cont_liquid->saa cont_ppe->saa pickup Arrange Pickup by EHS or Licensed Waste Contractor saa->pickup Container Full or >1 Year disposal Transport to Approved Hazardous Waste Facility pickup->disposal

Disposal workflow for Methyl 3-amino-5-phenylthiophene-2-carboxylate.

By adhering to this comprehensive guide, you ensure that your critical research is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.

References

A Researcher's Guide to the Safe Handling of Methyl 3-amino-5-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a key intermediate in the synthesis of various biologically active compounds, Methyl 3-amino-5-phenylthiophene-2-carboxylate is a compound frequently handled by researchers in drug development and medicinal chemistry.[1] While its utility is significant, a thorough understanding of its hazard profile and the requisite safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, with a focus on the rationale behind each procedural step.

Understanding the Risks: A Hazard Profile

Methyl 3-amino-5-phenylthiophene-2-carboxylate is classified as a hazardous chemical.[2] The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2][3]

  • Harmful if Swallowed: While less common in a laboratory setting, ingestion is considered harmful.[4]

It is stable under normal conditions, but incompatibilities with strong oxidizing agents and acid chlorides should be noted.[2] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2][5]

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the essential PPE for handling Methyl 3-amino-5-phenylthiophene-2-carboxylate, with a detailed explanation of the reasoning behind each choice.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[6] A face shield offers a broader range of protection for the entire face.
Skin Protection Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) and a lab coat.Prevents skin contact, which can cause irritation.[6][7] Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling harmful airborne particles or vapors, which can cause respiratory tract irritation.[6][8]
Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling Methyl 3-amino-5-phenylthiophene-2-carboxylate from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work Area Designation: Conduct all work with this compound in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[6]

  • Emergency Equipment Accessibility: Before beginning any work, confirm that an eyewash station and safety shower are readily accessible and operational.[2][6]

  • Gather all Necessary PPE: Ensure all required PPE is available, in good condition, and properly sized for the user.

2. Handling the Compound:

  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to avoid the generation of airborne dust. Use appropriate tools (e.g., spatulas) to handle the material and avoid direct contact.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled.

  • Reactions and Work-up: All reactions and subsequent work-up procedures should be carried out within the fume hood.

3. Decontamination and Waste Disposal:

  • Decontaminate Glassware: All glassware and equipment that have come into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) and then wash thoroughly with soap and water.

  • Contaminated PPE: Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste. Lab coats should be laundered separately from personal clothing.

  • Chemical Waste Disposal: Dispose of all waste containing Methyl 3-amino-5-phenylthiophene-2-carboxylate in a designated, labeled, and sealed hazardous waste container.[2][9] Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[5][9]

The following diagram illustrates the logical flow of the handling and disposal process:

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Prep 1. Designate Work Area (Fume Hood) Don_PPE 4. Don PPE Prep->Don_PPE Proceed to Handling Emergency 2. Verify Emergency Equipment PPE_Gather 3. Gather PPE Weigh 5. Weighing & Transfer Don_PPE->Weigh Solution 6. Solution Preparation Weigh->Solution Reaction 7. Reaction & Work-up Solution->Reaction Decon 8. Decontaminate Glassware Reaction->Decon End of Experiment Dispose_PPE 9. Dispose of Contaminated PPE Decon->Dispose_PPE Dispose_Chem 10. Dispose of Chemical Waste Dispose_PPE->Dispose_Chem

Caption: Workflow for handling and disposing of Methyl 3-amino-5-phenylthiophene-2-carboxylate.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2] Remove and wash contaminated clothing before reuse.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

By integrating these safety protocols into your laboratory practices, you can significantly mitigate the risks associated with handling Methyl 3-amino-5-phenylthiophene-2-carboxylate, fostering a safer research environment for yourself and your colleagues.

References

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet: Thiophene. Retrieved from [Link]

  • PubChem. Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Tursun, M., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 287-308.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices for Handling Hazardous Chemicals in Laboratories.
  • American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.